Product packaging for 2,3-Dihydrobenzofuran-7-carbaldehyde(Cat. No.:CAS No. 196799-45-8)

2,3-Dihydrobenzofuran-7-carbaldehyde

Cat. No.: B171238
CAS No.: 196799-45-8
M. Wt: 148.16 g/mol
InChI Key: CLXXUGOCVBQNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydrobenzofuran-7-carbaldehyde is a valuable chemical scaffold in organic synthesis and medicinal chemistry. The dihydrobenzofuran core is a privileged structure in drug design, recognized for its presence in various biologically active compounds and therapeutic agents. This carbaldehyde derivative is particularly useful as a key synthetic intermediate for the construction of more complex molecules. Its aldehyde functional group serves as a versatile handle for further chemical transformations, enabling access to a diverse library of compounds for biological screening. Recent studies on structurally similar dihydrobenzofuran derivatives have demonstrated significant potential in pharmaceutical research, including investigations as inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes, which are relevant in oncology . Furthermore, fluorinated analogs of the dihydrobenzofuran scaffold have shown promising anti-inflammatory and potential anticancer activities by suppressing key inflammatory mediators such as prostaglandin E2 and interleukin-6, and by inducing apoptosis in cancer cell lines . As such, this compound serves as a critical starting material for researchers exploring novel therapeutic candidates in areas including inflammation, cancer, and central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B171238 2,3-Dihydrobenzofuran-7-carbaldehyde CAS No. 196799-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXXUGOCVBQNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383520
Record name 2,3-Dihydrobenzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196799-45-8
Record name 2,3-Dihydrobenzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS number 196799-45-8), a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents, particularly Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow crystalline powder. Its core structure, a dihydrobenzofuran ring system, is a prevalent scaffold in numerous biologically active compounds.

PropertyValueReference
CAS Number 196799-45-8[1][2]
Molecular Formula C₉H₈O₂[1][2]
Molecular Weight 148.16 g/mol [1][2]
Appearance White to yellow solid[3]
Melting Point 53-54 °C[3]
Boiling Point 277.6±29.0 °C (Predicted)[3]
Density 1.222±0.06 g/cm³ (Predicted)[3]
Storage Inert atmosphere, 2-8°C[4]

Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in public databases. The following data is based on closely related structures and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the two methylene groups of the dihydrofuran ring.

Chemical Shift (ppm)MultiplicityAssignment
~9.9s-CHO
~7.6dAr-H
~7.4dAr-H
~7.0tAr-H
~4.6t-OCH₂-
~3.2t-CH₂-

¹³C NMR (Predicted): The carbon NMR would display signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the dihydrofuran moiety.

Chemical Shift (ppm)Assignment
~192C=O (Aldehyde)
~160Ar-C-O
~135Ar-C
~129Ar-CH
~125Ar-CH
~121Ar-C-CHO
~110Ar-CH
~72-OCH₂-
~30-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and vibrations associated with the aromatic and dihydrofuran rings.

Wavenumber (cm⁻¹)IntensityAssignment
~2900-2800MediumC-H stretch (aliphatic)
~2750-2700MediumC-H stretch (aldehyde)
~1690StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ether)
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
148[M]⁺ (Molecular ion)
147[M-H]⁺
119[M-CHO]⁺

Synthesis and Experimental Protocols

This compound is typically synthesized from 2,3-dihydrobenzofuran through a formylation reaction or via the reduction of a corresponding carboxylic acid derivative.

Synthesis Workflow

G cluster_0 Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid cluster_1 Conversion to Aldehyde 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Carboxylic_Acid 2,3-Dihydrobenzofuran- 7-carboxylic acid 2,3-Dihydrobenzofuran->Carboxylic_Acid 1. n-BuLi, TMEDA 2. CO₂ 3. H⁺ Carboxylic_Acid_2 2,3-Dihydrobenzofuran- 7-carboxylic acid Aldehyde 2,3-Dihydrobenzofuran- 7-carbaldehyde Carboxylic_Acid_2->Aldehyde Reduction (e.g., DIBAL-H or conversion to Weinreb amide followed by reduction)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol is adapted from methodologies for the carboxylation of related aromatic compounds.[5][6]

  • Reaction Setup: A solution of 2,3-dihydrobenzofuran in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: The solution is cooled to -78 °C, and n-butyllithium (n-BuLi) is added dropwise, followed by the addition of tetramethylethylenediamine (TMEDA) to facilitate ortho-lithiation. The reaction mixture is stirred at low temperature for a specified period.

  • Carboxylation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl). The precipitated product, 2,3-dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Reduction to this compound

This is a general procedure for the reduction of a carboxylic acid to an aldehyde.

  • Activation (optional but recommended): The carboxylic acid can be converted to a more reactive derivative, such as a Weinreb amide or an acid chloride, to prevent over-reduction to the alcohol.

  • Reduction: The activated carboxylic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched at low temperature with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution). The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. A notable application is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.

Role in PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] Derivatives of 2,3-dihydrobenzofuran-7-carboxamide, synthesized from the corresponding aldehyde, have shown potent PARP-1 inhibitory activity.[5][7]

G DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PARylation of Target Proteins PARP1_Activation->PARylation DSB_Formation Double-Strand Break Formation PARP1_Activation->DSB_Formation Replication fork collapse in absence of repair Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair Inhibitor 2,3-Dihydrobenzofuran Derivative (PARP-1 Inhibitor) Inhibition Inhibitor->Inhibition Inhibition->PARP1_Activation Blocks NAD+ binding site Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis in HR-deficient cells

Caption: Simplified PARP-1 signaling pathway and mechanism of inhibition.

Biological Activity of Derivatives

The aldehyde functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold allows for diverse chemical modifications, leading to the synthesis of libraries of compounds with varying biological activities. For instance, conversion to a carboxamide is a key step in creating potent PARP-1 inhibitors.[5][7]

DerivativeTargetIC₅₀Reference
2,3-Dihydrobenzofuran-7-carboxamidePARP-19.45 µM[5][7]
Substituted benzylidene derivativesPARP-10.079 - 0.718 µM[5][7]
3',4'-dihydroxybenzylidene derivativePARP-10.531 µM[5][7]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9] It is important to avoid contact with skin, eyes, and clothing.[8][9] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in the development of PARP-1 inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their research and development activities. Further exploration of its reactivity and the biological activities of its derivatives is a promising area for future investigation.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Dihydrobenzofuran-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its chemical structure consists of a dihydrobenzofuran core with a carbaldehyde group at the 7-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈O₂[1][2]
Molecular Weight 148.16 g/mol [2]
CAS Number 196799-45-8[1][2]
IUPAC Name 2,3-dihydro-1-benzofuran-7-carbaldehyde[2]
Synonyms 2,3-dihydrobenzofuran-7-carboxaldehyde, 7-formyl-2,3-dihydrobenzofuran[1]

Experimental Protocols

The synthesis of derivatives of this compound is of significant interest in drug discovery. Below is a detailed experimental protocol for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key step in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[3]

2.1. Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol describes the carboxylation of 2,3-dihydrobenzofuran at the 7-position.

  • Materials:

    • 2,3-dihydrobenzofuran (1)

    • n-butyllithium (n-BuLi)

    • Tetramethylethylenediamine (TMEDA)

    • Hexane

    • Dry ice (solid CO₂)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran (1) in hexane containing TMEDA at room temperature.

    • Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 4 hours to facilitate lithiation.

    • Slowly add crushed dry ice to the reaction mixture and allow it to stir overnight.

    • Acidify the mixture with concentrated HCl.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).

2.2. Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding carboxamide.

  • Materials:

    • 2,3-dihydrobenzofuran-7-carboxylic acid (2)

    • Isobutyl chloroformate (i-BuOCOCl)

    • N-methylmorpholine (NMM)

    • Tetrahydrofuran (THF)

    • 30% Ammonium Hydroxide (NH₄OH)

  • Procedure:

    • Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) in THF and cool the solution to -20 °C.

    • Add N-methylmorpholine (NMM) followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl).

    • Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.

    • Add 30% ammonium hydroxide (NH₄OH) and allow the reaction to proceed at room temperature for 1 hour.

    • Extract the product, dry the organic phase, and purify to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide from 2,3-dihydrobenzofuran.

Synthesis_Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Amidation start 2,3-Dihydrobenzofuran reagents1 1. n-BuLi, TMEDA, Hexane 2. Dry Ice 3. Conc. HCl start->reagents1 product1 2,3-Dihydrobenzofuran-7-carboxylic acid reagents1->product1 reagents2 1. i-BuOCOCl, NMM, THF 2. 30% NH4OH product1->reagents2 product2 2,3-Dihydrobenzofuran-7-carboxamide reagents2->product2

Caption: Synthetic pathway for 2,3-dihydrobenzofuran-7-carboxamide.

Analytical Methods

Accurate quantification of this compound and its derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of benzofuran derivatives. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. Derivatization may be necessary to improve the volatility of the analyte.

Further information on analytical methods can be found in resources detailing the analysis of structurally similar compounds.[4][5]

Applications in Drug Development

2,3-Dihydrobenzofuran derivatives are integral to the synthesis of various biologically active molecules. For instance, they form the core structure of compounds investigated as PARP-1 inhibitors, which are a class of targeted cancer therapies.[3] The aldehyde functional group at the 7-position allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening. The general benzofuran and dihydrobenzofuran structures are found in numerous natural products and have been explored for their potential anti-cancer, anti-inflammatory, and anti-microbial activities.[6][7]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. It details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The core structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A carbaldehyde (formyl) group is attached to position 7 of this core.

  • IUPAC Name: 2,3-dihydro-1-benzofuran-7-carbaldehyde[1][2]

  • Synonyms: 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carbaldehyde[2]

Below is a diagram representing the logical relationship of the constituent parts of the molecule.

A This compound B Bicyclic Core A->B C Functional Group A->C D Dihydrofuran Ring B->D E Benzene Ring B->E F Carbaldehyde (-CHO) at C7 C->F

Caption: Logical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in experimental settings.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
Molecular FormulaC₉H₈O₂[1][2]
Molecular Weight148.16 g/mol [1][2]
CAS Number196799-45-8[1][2]
InChI KeyCLXXUGOCVBQNAI-UHFFFAOYSA-N[1][2]
SMILESC1COC2=C1C=CC=C2C=O[1][2]
AppearanceNot specified; likely solid at room temp.
StorageInert atmosphere, 2-8°C[3]

Table 2: Predicted Spectroscopic and Physicochemical Data

Data TypePredicted ValueReference(s)
Monoisotopic Mass148.052429494 Da[1]
XlogP1.4[4]
Collision Cross Section (Ų) [4]
[M+H]+126.0[4]
[M+Na]+135.2[4]
[M-H]-131.5[4]

Experimental Protocols

This section details relevant experimental procedures involving this compound and its derivatives.

3.1. Synthesis Protocol: Carboxylation of 2,3-Dihydrobenzofuran

A common route to introduce a functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold is through directed ortho-lithiation, followed by quenching with an appropriate electrophile. The synthesis of the corresponding carboxylic acid, a direct precursor to the carbaldehyde, is described.

Experimental Workflow: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid [5]

  • Lithiation: 2,3-Dihydrobenzofuran is treated with n-butyllithium (n-BuLi) in the presence of a directing agent like tetramethylethylenediamine (TMEDA) in an inert solvent (e.g., hexane) at room temperature under a nitrogen atmosphere.

  • Carboxylation: The resulting lithiated intermediate is quenched by the addition of solid carbon dioxide (dry ice).

  • Acidification: The reaction mixture is then acidified with a strong acid, such as concentrated HCl, to protonate the carboxylate and yield 2,3-dihydrobenzofuran-7-carboxylic acid.

  • Reduction (Hypothetical): The resulting carboxylic acid can then be reduced to the corresponding aldehyde using standard reducing agents suitable for this transformation (e.g., DIBAL-H or conversion to a Weinreb amide followed by reduction).

The following diagram illustrates this synthetic workflow.

cluster_0 Synthesis Workflow A Start: 2,3-Dihydrobenzofuran B Step 1: Lithiation (n-BuLi, TMEDA, Hexane) A->B C Intermediate: 7-Lithio-DHBF B->C D Step 2: Carboxylation (Dry Ice) C->D E Step 3: Acidification (Conc. HCl) D->E F Product: 2,3-Dihydrobenzofuran-7-carboxylic acid E->F G Step 4: Reduction to Aldehyde (e.g., DIBAL-H) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydrobenzofuran have been investigated as inhibitors of various enzymes. Notably, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[5]

PARP-1 Inhibition Signaling Pathway

PARP-1 is a key enzyme in the DNA damage repair process, particularly in the base excision repair (BER) pathway. In cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The diagram below outlines the role of PARP-1 and the effect of its inhibition.

cluster_0 DNA Damage Response cluster_1 Effect of PARP-1 Inhibitor DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PARylation of Proteins PARP1->PARylation Repair Recruitment of Repair Proteins (BER) PARylation->Repair Resolution DNA Repair & Cell Survival Repair->Resolution Apoptosis Accumulated Damage & Cell Death (Apoptosis) Repair->Apoptosis Pathway Blocked (in BRCA deficient cells) Inhibitor DHBF-7-carboxamide (PARP-1 Inhibitor) Block Inhibition Inhibitor->Block Block->PARP1

References

Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2,3-dihydrobenzofuran-7-carbaldehyde. Due to the limited availability of a complete, experimentally verified dataset in the public domain for this specific isomer, this document presents a combination of data from publicly accessible databases and predicted spectral information based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name 2,3-dihydro-1-benzofuran-7-carbaldehyde[1]
Synonyms 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde[1]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 196799-45-8[1]
Chemical Structure
alt text

Spectral Data Summary

The following tables summarize the predicted and typical spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~9.9 - 10.1s1H-Aldehyde CHO
~7.4 - 7.6d1H~7-8Ar-H
~7.2 - 7.4d1H~7-8Ar-H
~6.9 - 7.1t1H~7-8Ar-H
~4.6 - 4.8t2H~8-9O-CH₂
~3.2 - 3.4t2H~8-9Ar-CH₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190 - 192CHO
~160 - 162C-O (Ar)
~135 - 137C-CHO (Ar)
~130 - 132CH (Ar)
~125 - 127CH (Ar)
~120 - 122C-C (Ar)
~110 - 112CH (Ar)
~71 - 73O-CH₂
~29 - 31Ar-CH₂
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850MediumC-H stretch (aliphatic)
~2720WeakC-H stretch (aldehyde)
~1680 - 1700StrongC=O stretch (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
147High[M-H]⁺
120Medium[M-CHO]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance (ATR).

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Confirmation Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analysis for definitive characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,3-Dihydrobenzofuran-7-carbaldehyde. These predictions are based on computational models and are valuable for initial identification and as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
10.30s-1HH-8 (Aldehyde)
7.65d7.61HH-6
7.45d7.61HH-4
7.00t7.61HH-5
4.65t8.82HH-2
3.25t8.82HH-3

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
192.0C=OC-8 (Aldehyde)
162.5CC-7a
135.0CHC-6
129.5CC-7
128.5CHC-4
122.0CHC-5
121.0CC-3a
72.0CH₂C-2
29.0CH₂C-3

Analysis and Interpretation of Spectral Data

The predicted NMR data reveals key structural features of this compound.

¹H NMR Spectrum:

  • Aldehyde Proton: A characteristic singlet is predicted to appear far downfield around 10.30 ppm, which is typical for an aldehyde proton.

  • Aromatic Protons: Three aromatic protons are expected to be in the range of 7.00-7.65 ppm. The ortho- and para-coupling patterns (doublet, doublet, and triplet) are consistent with a trisubstituted benzene ring.

  • Dihydrofuran Protons: The two methylene groups of the dihydrofuran ring are expected to appear as triplets around 4.65 ppm (H-2, adjacent to the oxygen atom) and 3.25 ppm (H-3). The downfield shift of H-2 is due to the deshielding effect of the neighboring oxygen atom.

¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is predicted to have a chemical shift of approximately 192.0 ppm.

  • Aromatic Carbons: Six aromatic carbons are expected in the region of 121.0-162.5 ppm.

  • Aliphatic Carbons: The two methylene carbons of the dihydrofuran ring are predicted at approximately 72.0 ppm (C-2) and 29.0 ppm (C-3), consistent with their chemical environments.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and is unlikely to react with the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can reference the residual solvent peak.

3.2. NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

Diagram 1: Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucid Structure Elucidation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR Acquisition C->D E 1D ¹³C NMR Acquisition C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Referencing G->H I Chemical Shift Analysis H->I J Coupling Constant Analysis H->J K Integration (¹H NMR) H->K L Fragment Assembly I->L J->L K->L M Structure Verification L->M Correlations cluster_structure This compound cluster_correlations Expected Key HMBC (¹H-¹³C) Correlations C8 C8 (CHO) C7 C7 C8->C7 H8 H8 C8->H8 C7a C7a C7->C7a H8_C7 H8 ↔ C7 C7->H8_C7 C3a C3a C7a->C3a O1 O1 C7a->O1 H6_C7a H6 ↔ C7a C7a->H6_C7a H2_C7a H2 ↔ C7a C7a->H2_C7a C4 C4 C3a->C4 H4_C3a H4 ↔ C3a C3a->H4_C3a H3_C3a H3 ↔ C3a C3a->H3_C3a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 H6_C5 H6 ↔ C5 C5->H6_C5 H4_C5 H4 ↔ C5 C5->H4_C5 C6->C7 H6 H6 C6->H6 C2 C2 (CH2) C3 C3 (CH2) C2->C3 H2 H2 C2->H2 H3_C2 H3 ↔ C2 C2->H3_C2 C3->C3a H3 H3 C3->H3 H2_C3 H2 ↔ C3 C3->H2_C3 O1->C2 H8->H8_C7 H4->H4_C3a H4->H4_C5 H6->H6_C7a H6->H6_C5 H2->H2_C3 H2->H2_C7a H3->H3_C2 H3->H3_C3a

The Multifaceted Biological Activities of Dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various dihydrobenzofuran derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Naturally Isolated Dihydrobenzofurans
Compound 1 Oral (CAL-27)48.52 ± 0.955-Fluorouracil97.76 ± 3.44
Lung (NCI-H460)53.24 ± 1.49Cisplatin-
Compound 3 Oral (CAL-27)86.95 ± 4.395-Fluorouracil97.76 ± 3.44
Synthetic Dihydrobenzofuran Derivatives
Fluorinated Dihydrobenzofuran 1 Colorectal (HCT116)19.5--
Fluorinated Dihydrobenzofuran 2 Colorectal (HCT116)24.8--
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dihydrobenzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Apoptosis Induction Workflow

The following diagram illustrates a typical workflow for assessing apoptosis induction by dihydrobenzofuran derivatives.

G cluster_workflow Apoptosis Induction Assessment Workflow A Treat cancer cells with dihydrobenzofuran derivative B Incubate for 24-48 hours A->B C Harvest cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells E->F

Apoptosis Induction Assessment Workflow

Anti-inflammatory Activity

Several dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory markers like nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines.

Compound/DerivativeInflammatory MediatorCell LineIC50 (µM)
Fluorinated Dihydrobenzofurans
Compound 2 PGE₂Macrophages1.92
IL-6Macrophages>50
CCL2Macrophages>50
NOMacrophages4.9
Compound 3 PGE₂Macrophages1.48
IL-6Macrophages9.04
CCL2Macrophages19.3
NOMacrophages5.2
Compound 5 PGE₂Macrophages1.1
IL-6Macrophages1.2
CCL2Macrophages1.5
NOMacrophages2.4
Compound 6 PGE₂Macrophages20.5
IL-6Macrophages8.7
CCL2Macrophages10.2
NOMacrophages3.5
Compound 8 PGE₂Macrophages>50
IL-6Macrophages4.5
CCL2Macrophages6.8
NOMacrophages4.8
Piperazine/benzofuran hybrid 5d NORAW-264.752.23 ± 0.97
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell cultures.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Dihydrobenzofuran derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Visualization of NF-κB and MAPK Signaling Pathways

Dihydrobenzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK inhibits Dihydrobenzofuran->NFkB inhibits translocation

Inhibition of the NF-κB Signaling Pathway

G cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKKs MKK3/6 MKK4/7 TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->p38 inhibits phosphorylation Dihydrobenzofuran->JNK inhibits phosphorylation Dihydrobenzofuran->ERK1_2 inhibits phosphorylation

Inhibition of the MAPK Signaling Pathway

Antimicrobial Activity

Dihydrobenzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)
Benzofuran-triazine hybrid 8e Escherichia coli32
Bacillus subtilis125
Staphylococcus aureus32
Salmonella enteritidis32
Hydrophobic benzofuran analogs Escherichia coli0.39-3.12
Staphylococcus aureus0.39-3.12
Methicillin-resistant S. aureus0.39-3.12
Bacillus subtilis0.39-3.12
Candida albicans0.39-3.12
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dihydrobenzofuran derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the dihydrobenzofuran derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]

Neuroprotective Activity

Dihydrobenzofuran derivatives have demonstrated potential in protecting neuronal cells from various insults, including excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Neuroprotective Activity Data

Quantitative data for neuroprotective activity is often presented as the concentration required to achieve a certain level of protection against a neurotoxic insult.

Compound/DerivativeNeuroprotective EffectAssayEC50/Effective Conc.
Benzofuran-2-carboxamide 1f Protection against NMDA-induced excitotoxicityPrimary rat cortical neurons~30 µM
Benzofuran-2-carboxamide 1j Protection against NMDA-induced excitotoxicityPrimary rat cortical neurons100-300 µM
TFSeB Reversion of STZ-induced MAO-B and AChE activity increaseMouse model of AD1 and 5 mg/kg
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[6][7][8][9][10]

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., HT22)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Dihydrobenzofuran derivatives

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT, LDH)

  • 96-well plates

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cells in 96-well plates until they form a network.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1-24 hours.

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable assay (e.g., MTT or LDH release assay).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Visualization of Neuroprotective Signaling Pathways

Dihydrobenzofuran derivatives may exert their neuroprotective effects through multiple mechanisms, including modulation of apoptosis, antioxidant pathways, and neurotrophic factor signaling.

G cluster_neuro Neuroprotective Signaling Pathways Dihydrobenzofuran Dihydrobenzofuran Derivatives NMDA_R NMDA Receptor Dihydrobenzofuran->NMDA_R inhibits ROS ROS Production Dihydrobenzofuran->ROS scavenges Bax Bax Dihydrobenzofuran->Bax downregulates Bcl2 Bcl-2 Dihydrobenzofuran->Bcl2 upregulates BDNF BDNF Dihydrobenzofuran->BDNF upregulates NRF2 NRF2 Dihydrobenzofuran->NRF2 upregulates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Ca_influx->ROS Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Bax upregulates Apoptosis->Bcl2 downregulates Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival BDNF->Neuronal_Survival Antioxidant Antioxidant Response NRF2->Antioxidant Antioxidant->Neuronal_Survival

Putative Neuroprotective Mechanisms

Synthesis of 2,3-Dihydrobenzofurans

A general and efficient method for the synthesis of 2,3-dihydrobenzofuran derivatives involves the rhodium-catalyzed reaction of N-phenoxyacetamides with methylenecyclopropanes.[1]

General Experimental Protocol

Materials:

  • N-phenoxyacetamide derivative

  • Methylenecyclopropane derivative

  • [Cp*RhCl₂]₂ (catalyst)

  • Sodium acetate (NaOAc)

  • Trifluoroethanol (TFE)

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

  • Preparative Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-phenoxyacetamide (1.0 equiv), methylenecyclopropane (2.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (1.0 equiv).

  • Solvent Addition: Add TFE (to achieve a 0.2 M concentration of the N-phenoxyacetamide) to the mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction can be performed without the exclusion of air or moisture.

  • Work-up: After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by preparative TLC to obtain the desired 2,3-dihydrobenzofuran derivative.

This technical guide provides a foundational understanding of the diverse biological activities of dihydrobenzofuran derivatives. The presented data, protocols, and pathway visualizations are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

An In-depth Technical Guide on the Safety and Hazards of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS No. 196799-45-8), a chemical intermediate used in laboratory settings. The information is compiled from publicly available safety data sheets and chemical databases to ensure research and development professionals can handle this substance with the necessary precautions.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
CAS Number 196799-45-8Fisher Scientific[2], PubChem[1]
Appearance Not specified (assumed solid based on handling advice)-
Storage Temperature 2-8°C under an inert atmosphereUB[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Based on aggregated GHS information from multiple suppliers, the compound is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark)[1]. The signal word for this chemical is "Warning"[1].

A logical workflow for chemical hazard assessment is crucial in a laboratory setting. The following diagram illustrates a generalized process for identifying and mitigating risks associated with chemical compounds like this compound.

HazardAssessmentWorkflow cluster_assessment Hazard Assessment Process ChemID Chemical Identification (CAS: 196799-45-8) InfoGather Information Gathering (SDS, Literature) ChemID->InfoGather Gather Data HazardID Hazard Identification (GHS Classification) InfoGather->HazardID Analyze ExposureAssess Exposure Assessment (Routes: Inhalation, Dermal, Oral) HazardID->ExposureAssess Evaluate Potential RiskChar Risk Characterization (Likelihood & Severity) ExposureAssess->RiskChar Determine Risk RiskMgmt Risk Management & Control (PPE, Ventilation) RiskChar->RiskMgmt Implement Controls

Figure 1: Generalized workflow for chemical hazard assessment.

Section 3: Toxicological Information

The toxicological profile is derived from its GHS classifications. The primary routes of exposure are oral, dermal, and inhalation, all of which are considered harmful[1].

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed[1].
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin[1].
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled[1].
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1].
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation[1].
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[1].

Section 4: Experimental Protocols & Safe Handling

While specific experimental protocols for safety testing of this compound are not publicly available, standardized OECD guidelines are typically followed for chemical hazard assessment. The handling and safety precautions described in Safety Data Sheets provide a protocol for safe laboratory use.

General Experimental Workflow for Safe Handling:

The following diagram outlines a standard workflow for handling hazardous chemicals in a research environment.

SafeHandlingWorkflow cluster_workflow Safe Handling Protocol Prep Preparation - Review SDS - Assess Risks PPE Personal Protective Equipment (PPE) - Wear Gloves (EN 374) - Goggles (EN 166) - Lab Coat Prep->PPE EngControl Engineering Controls - Use Chemical Fume Hood - Ensure Adequate Ventilation Prep->EngControl Emergency Emergency Procedures - Eye wash & Safety shower access - Know spill cleanup procedure Prep->Emergency Handling Chemical Handling - Avoid contact with skin, eyes - Avoid inhalation of dust/vapors - Keep away from oxidizing agents PPE->Handling EngControl->Handling Disposal Waste Disposal - Collect in sealed containers - Dispose via licensed contractor - Follow local regulations Handling->Disposal

Figure 2: Standard workflow for safe chemical handling in a laboratory.

Key Handling and Storage Procedures:

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles that conform to EN166 standards[4].

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber, compliant with EN 374) and a lab coat to prevent skin contact[4].

    • Respiratory Protection : If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator may be necessary[5].

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[4].

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][4]. The recommended storage temperature is between 2-8°C under an inert atmosphere[3].

Section 5: First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4][5].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[4].

Section 6: Fire-Fighting and Stability

  • Flammability : While specific data for this compound is limited, related structures are combustible liquids[6]. It should be kept away from heat, sparks, and open flames.

  • Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam appropriate for the surrounding fire[6].

  • Chemical Stability : The compound is considered stable under recommended storage conditions[4].

  • Incompatible Materials : Avoid contact with strong oxidizing agents[4].

  • Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂)[4].

Section 7: Conclusion

This compound is a hazardous chemical that poses risks of acute toxicity if inhaled, ingested, or in contact with skin. It is also a skin and eye irritant. All handling should be performed by qualified personnel in a controlled laboratory environment, adhering strictly to the safety protocols outlined in this guide and the substance's Safety Data Sheet. The use of appropriate engineering controls and personal protective equipment is mandatory to ensure the safety of researchers and prevent accidental exposure.

References

The Rise of 2,3-Dihydrobenzofuran-7-carboxamides: A New Frontier in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising class of compounds, the 2,3-dihydrobenzofuran-7-carboxamide derivatives, has emerged as a focal point for researchers in oncology and beyond. This technical guide delves into the discovery, synthesis, and biological evaluation of these versatile scaffolds, with a particular emphasis on their potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning area of medicinal chemistry.

Abstract

Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and its analogue, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and identified as potent inhibitors of PARP-1.[1][2] Structure-based drug design has led to the development of a lead compound, DHBF-7-carboxamide, with an IC50 value of 9.45 μM.[1] Further optimization, particularly through substitutions on the benzylidene moiety at the 2-position of the dihydrobenzofuran-3(2H)-one core, has yielded derivatives with significantly improved potency, with some compounds exhibiting IC50 values in the nanomolar range.[3][4] This guide provides a detailed overview of the synthetic methodologies, structure-activity relationships (SAR), and key biological data for this promising class of inhibitors.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1] By synthesizing poly(ADP-ribose) chains at the sites of DNA breaks, PARP-1 recruits other DNA repair proteins, facilitating the restoration of genomic integrity. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to synthetic lethality, making it a highly attractive target for cancer therapy.[5] The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a novel pharmacophore that effectively targets the NAD+ binding site of PARP-1.[1]

Data Presentation: Structure-Activity Relationship of Novel Derivatives

The inhibitory activity of various 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives against PARP-1 has been systematically evaluated. The following tables summarize the key quantitative data, highlighting the impact of different substitutions on inhibitory potency.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

Compound IDR1R2R3R4PARP-1 IC50 (μM)
3 HHHH9.45[1]
20 5-FluoroHHH2.12[1]
rac-13a H2-MethylHH10.44[1]
rac-13c 5-Fluoro2-MethylHH2.45[1]
(-)-13c 5-Fluoro(S)-2-MethylHH1.53[1]
(+)-13c 5-Fluoro(R)-2-MethylHH3.62[1]

Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives

Compound IDR-group at 2-positionPARP-1 IC50 (μM)
36 H16.2[1]
58 3',4'-dihydroxybenzylidene0.531[4]
59 2',4'-dihydroxybenzylidene0.753[6]
66 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]
67 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]
68 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]
70 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]
72 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]
73 (heterocycle attached at 4'-hydroxyl of benzylidene)0.079 - 0.718 (range for various heterocycles)[4]

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound 3)

The synthesis of the lead compound, 2,3-dihydrobenzofuran-7-carboxamide, is achieved through a multi-step process.[1]

Synthesis_Workflow_Lead_Compound cluster_start Starting Material cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Amidation cluster_product Final Product 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Lithiation_Reagents n-BuLi, TMEDA, Hexane 2,3-Dihydrobenzofuran->Lithiation_Reagents 1. Carboxylation_Step Addition of Dry Ice Acidification (HCl) Lithiation_Reagents->Carboxylation_Step 2. 2,3-Dihydrobenzofuran-7-carboxylic_acid 2,3-Dihydrobenzofuran-7-carboxylic_acid Carboxylation_Step->2,3-Dihydrobenzofuran-7-carboxylic_acid Intermediate Mixed_Anhydride_Method Mixed-Anhydride Formation Ammonia Source Lead_Compound_3 2,3-Dihydrobenzofuran-7-carboxamide Mixed_Anhydride_Method->Lead_Compound_3 4. 2,3-Dihydrobenzofuran-7-carboxylic_acid->Mixed_Anhydride_Method 3.

Caption: Synthetic workflow for the lead compound.

Detailed Methodology:

  • Carboxylation: 2,3-Dihydrobenzofuran is subjected to lithiation at the 7-position using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in hexane at room temperature under a nitrogen atmosphere.[1] The resulting lithiated intermediate is then quenched with dry ice (solid CO2), followed by acidification with concentrated hydrochloric acid to yield 2,3-dihydrobenzofuran-7-carboxylic acid.[1]

  • Amidation: The carboxylic acid derivative is converted to the corresponding carboxamide via a mixed-anhydride method to afford the lead compound, 2,3-dihydrobenzofuran-7-carboxamide.[1]

PARP-1 Enzyme Inhibition Assay (Fluorometric)

The in vitro inhibitory activity of the synthesized compounds against PARP-1 is determined using a fluorometric assay that measures the consumption of NAD+.

PARP1_Inhibition_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_Enzyme Add PARP1 Enzyme and Activated DNA to Assay Plate Prepare_Reagents->Add_Enzyme Pre_incubation Pre-incubate at Room Temperature Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction with β-NAD+ Pre_incubation->Initiate_Reaction Incubation Incubate at Room Temperature (Protected from Light) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Develop Fluorescent Signal Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence with Plate Reader Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate IC50 Values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PARP-1 inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A working solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) is also prepared.

  • Assay Setup: The test compound dilutions are added to the wells of a microplate. The PARP1 enzyme and activated DNA mixture is then added to each well, and the plate is incubated at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of β-Nicotinamide adenine dinucleotide (NAD+).

  • Incubation: The plate is incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and a developing reagent is added to generate a fluorescent signal that is inversely proportional to the amount of NAD+ consumed.

  • Data Analysis: The fluorescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Start Assay Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Signaling Pathway

PARP-1 in DNA Single-Strand Break Repair

The primary mechanism of action for the 2,3-dihydrobenzofuran-7-carboxamide derivatives is the inhibition of PARP-1, which disrupts the DNA damage repair pathway.

PARP1_Signaling_Pathway cluster_DNA_Damage Cellular Stress cluster_PARP1_Activation PARP-1 Activation cluster_Repair_Complex DNA Repair cluster_Inhibition Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Inhibitor 2,3-Dihydrobenzofuran- 7-carboxamide Derivative Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran-7-carboxamide scaffold represents a highly promising platform for the development of novel PARP-1 inhibitors. The structure-activity relationship studies have demonstrated that strategic modifications to the core structure can lead to a significant enhancement in inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates for clinical development. Additionally, exploring the potential of these derivatives against other therapeutic targets, such as c-Met and NF-κB, could broaden their clinical applicability.[7][8] The continued investigation of 2,3-dihydrobenzofuran-7-carboxamides holds great promise for the future of targeted cancer therapy.

References

The Pervasive Presence of Benzofuran and Dihydrobenzofuran Scaffolds in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural origins, biosynthesis, and isolation of benzofuran and dihydrobenzofuran compounds for professionals in research, science, and drug development.

Benzofuran and dihydrobenzofuran moieties are privileged heterocyclic structures found in a vast array of natural products. These compounds, biosynthesized by a diverse range of organisms including higher plants, fungi, and marine life, exhibit a remarkable spectrum of biological activities. Their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties have positioned them as significant lead compounds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details their biosynthetic pathways, and outlines key experimental protocols for their isolation and characterization.

Natural Sources: A Rich Tapestry of Bioactive Molecules

Benzofuran and dihydrobenzofuran derivatives are widely distributed throughout the natural world. Higher plants, in particular, are a prolific source, with families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae being prominent producers.[1] Fungi, especially those from marine environments, and various marine invertebrates also contribute to the rich diversity of these natural products.[2][3][4][5][6]

Higher Plants

The plant kingdom is a treasure trove of benzofuran and dihydrobenzofuran compounds. The Asteraceae family, for instance, is known to produce a high number of these derivatives.[7] Notable examples include compounds isolated from Eupatorium aschenbornianum.[8][9] The Moraceae family, particularly the genus Morus (mulberry), is a well-documented source of benzofuran derivatives like moracins.[10][11][12][13] The genus Styrax is recognized for producing egonol and related dihydrobenzofuran lignans.[7][8][14][15][16][17][18][19] Furthermore, the Apiaceae family is a known source of furanocoumarins, a class of benzofuran derivatives.[2][20][21][22][23]

Fungi

Fungi, particularly those thriving in marine ecosystems, have emerged as a significant source of novel benzofuran and dihydrobenzofuran compounds.[3] Species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus ustus, isolated from marine organisms, have been shown to produce a variety of these derivatives, some exhibiting antibacterial and cytotoxic activities.[3][4][5][6]

Marine Organisms

Beyond fungi, the broader marine environment is a rich reservoir of unique benzofuran and dihydrobenzofuran structures.[2] These compounds have been isolated from various marine sources and often exhibit potent biological activities, highlighting the untapped potential of marine natural products in drug discovery.

Quantitative Analysis of Benzofuran and Dihydrobenzofuran Compounds

The concentration of benzofuran and dihydrobenzofuran derivatives can vary significantly depending on the natural source, the specific plant part, and environmental conditions. The following tables summarize some of the available quantitative data for key compounds.

CompoundPlant SourcePlant PartConcentration (mg/g)Reference
Mulberroside AMorus albaRoot Bark100.19 ± 63.62[24]
Kuwanon GMorus albaRoot Bark24.05 ± 23.17[24]
MorusinMorus albaRoot Bark10.98 ± 10.49[24]
Mulberroside AMorus albaTwigs44.55 ± 34.61[24]
Kuwanon GMorus albaTwigs3.86 ± 2.54[24]
MorusinMorus albaTwigs2.63 ± 1.97[24]
MorusinMorus albaFruits0.11 ± 0.10[24]
Cathafuran BMorus albaMethanol Extract-[11]
Moracin MMorus albaPetroleum Ether Extract-[11]
CompoundPlant SourceConcentration (µg/g Fresh Weight)Reference
PsoralenParsnip145[2][23]
PsoralenParsley112[2][23]
BergaptenParsnip4.5[21]
XanthotoxinParsnip7.1[21]
IsopimpinellinParsnip1.5[21]
AngelicinParsnip1.8[21]

| Compound | Fungal/Plant Source | Activity | MIC/IC50 | Reference | | --- | --- | --- | --- | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (A. hydrophila) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (P. aeruginosa) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (V. harveyi) | 18 µM |[3] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes) | 200 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. rubrum) | 100 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes & T. rubrum) | 50 µg/mL |[8][9] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (A549 cells) | 5.95 ± 0.89 µM |[25] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (MCF-7 cells) | 5.55 ± 0.23 µM |[25] |

Biosynthetic Pathways

The biosynthesis of benzofuran and dihydrobenzofuran natural products involves complex enzymatic cascades, often originating from the phenylpropanoid pathway. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Pterocarpan Biosynthesis

Pterocarpans are a major class of isoflavonoids with a characteristic dihydrobenzofuran moiety fused to a chromane ring system. Their biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton.[1][10][26][27]

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_pterocarpan Pterocarpan-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI 2'-Hydroxydaidzein 2'-Hydroxydaidzein (2S)-Naringenin->2'-Hydroxydaidzein IFS Daidzein Daidzein 2'-Hydroxydaidzein->Daidzein HID 2'-Hydroxydihydrodaidzein 2'-Hydroxydihydrodaidzein Daidzein->2'-Hydroxydihydrodaidzein I2'H 7,2'-Dihydroxy-4'-methoxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol 2'-Hydroxydihydrodaidzein->7,2'-Dihydroxy-4'-methoxyisoflavanol IFR Vestitone Vestitone 7,2'-Dihydroxy-4'-methoxyisoflavanol->Vestitone VR Medicarpin Medicarpin Vestitone->Medicarpin PTS

Core biosynthetic pathway of the pterocarpan medicarpin.
Rocaglamide Biosynthesis

Rocaglamides, a unique class of cyclopenta[b]benzofurans from Aglaia species, are proposed to be biosynthesized through a cycloaddition of a 3-hydroxyflavone derivative and a cinnamic acid amide derivative.[7][14][24][28][29] This is followed by a series of rearrangements and reductions to form the final complex rocaglamide structure.

Rocaglamide_Biosynthesis 3-Hydroxyflavone 3-Hydroxyflavone Initial Adduct Initial Adduct 3-Hydroxyflavone->Initial Adduct [4+2] Cycloaddition Cinnamic acid amide Cinnamic acid amide Cinnamic acid amide->Initial Adduct Rearrangement Intermediate Rearrangement Intermediate Initial Adduct->Rearrangement Intermediate Rearrangement Oxidative Cyclization Oxidative Cyclization Rearrangement Intermediate->Oxidative Cyclization Oxidation Rocaglamide Core Rocaglamide Core Oxidative Cyclization->Rocaglamide Core Reduction Rocaglamide Derivatives Rocaglamide Derivatives Rocaglamide Core->Rocaglamide Derivatives Further Modifications

Postulated biosynthetic pathway of rocaglamides.

Experimental Protocols

The isolation and characterization of benzofuran and dihydrobenzofuran compounds from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

General Workflow for Isolation and Purification

A typical workflow for the isolation of these compounds from a plant or fungal source is outlined below.

Isolation_Workflow Start Start Sample Collection\n(Plant/Fungus) Sample Collection (Plant/Fungus) Start->Sample Collection\n(Plant/Fungus) End End Drying and Grinding Drying and Grinding Sample Collection\n(Plant/Fungus)->Drying and Grinding Solvent Extraction\n(e.g., Methanol, Ethyl Acetate) Solvent Extraction (e.g., Methanol, Ethyl Acetate) Drying and Grinding->Solvent Extraction\n(e.g., Methanol, Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction\n(e.g., Methanol, Ethyl Acetate)->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Fractionation\n(e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Liquid-Liquid Partitioning->Fractionation\n(e.g., Column Chromatography) Semi-preparative HPLC Semi-preparative HPLC Fractionation\n(e.g., Column Chromatography)->Semi-preparative HPLC Pure Compound Pure Compound Semi-preparative HPLC->Pure Compound Structure Elucidation\n(NMR, MS, IR) Structure Elucidation (NMR, MS, IR) Pure Compound->Structure Elucidation\n(NMR, MS, IR) Structure Elucidation\n(NMR, MS, IR)->End

General workflow for the isolation of natural products.
Detailed Methodologies

1. Extraction of Moracins from Morus alba Leaves [11][13][30]

  • Sample Preparation: Shade-dried and powdered leaves of Morus alba.

  • Extraction: Subject the powdered material (200 g) to sequential hot solvent extraction using a Soxhlet apparatus with 500 mL each of petroleum ether, chloroform, and methanol.

  • Solvent Removal: Concentrate the extracts using a rotary vacuum evaporator.

  • Fractionation: The resulting crude extracts can be further fractionated using column chromatography on silica gel with a gradient of petroleum ether and ethyl acetate.

2. Isolation of Egonol from Styrax Species [14][17][18][19]

  • Extraction: A hydroalcoholic extract of the stems is typically prepared.

  • Fractionation: The extract (e.g., 3.5 g) is subjected to column chromatography on silica gel (70-230 mesh).

  • Elution: A gradient of increasing polarity is used, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Egonol is typically eluted in fractions with a higher proportion of ethyl acetate.

3. Fungal Isolation Protocol [18][31]

  • Sample Preparation: Surface sterilize the host tissue (e.g., plant material) by sequential immersion in 75% ethanol, 5% sodium hypochlorite, and 70% ethanol.

  • Inoculation: Place small pieces of the sterilized tissue onto a suitable culture medium such as Potato Dextrose Agar (PDA).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until fungal growth is observed.

  • Purification: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

  • Fermentation and Extraction: For the production of secondary metabolites, the pure fungal strain is cultured in a liquid medium (e.g., Potato Dextrose Broth). The culture broth is then extracted with an organic solvent like ethyl acetate to obtain the crude extract containing the desired compounds.

4. High-Performance Liquid Chromatography (HPLC) for Separation and Analysis [2][17][20][31][32][33][34][35][36][37]

  • Column: A reversed-phase C18 column is commonly used (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol.

  • Gradient Example: A linear gradient starting from a lower concentration of the organic solvent (e.g., 10% acetonitrile) and increasing to a higher concentration (e.g., 95-100% acetonitrile) over a period of 20-30 minutes is a good starting point for method development.

  • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds. Coupling the HPLC system to a Mass Spectrometer (MS) allows for the identification of compounds based on their mass-to-charge ratio.

5. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Benzofurans [3][6][25][32][35][38][39][40]

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.

  • Carrier Gas: Helium is the most common carrier gas with a typical flow rate of 1 mL/min.

  • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60-70 °C) to a high final temperature (e.g., 280-300 °C) to elute compounds with a wide range of boiling points.

  • Injection: A split or splitless injection mode is used depending on the concentration of the analytes.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to spectral libraries for compound identification.

6. Spectroscopic Analysis for Structure Elucidation [5][11][23][39]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Conclusion

The natural world offers a rich and diverse source of benzofuran and dihydrobenzofuran compounds with significant potential for drug discovery and development. This technical guide has provided an overview of their natural occurrences, delved into their biosynthetic origins, and outlined key experimental protocols for their isolation and characterization. By leveraging this knowledge, researchers can more effectively tap into this valuable class of natural products to uncover novel therapeutic agents and advance the frontiers of medicine.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dihydrobenzofuran-7-carbaldehyde, with a focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below. It is important to note that the available data for the boiling point and density are predicted values.

Physical PropertyValueNotes
Boiling Point 277.6 ± 29.0 °CPredicted
Density 1.222 ± 0.06 g/cm³Predicted
Melting Point 53-54 °C
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1][2]

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Boiling Point Determination: Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] A common and effective method for determining the boiling point of a small quantity of a liquid is the capillary method, often utilizing a Thiele tube or an aluminum block for uniform heating.[3][5]

Apparatus and Materials:

  • Thiele tube or aluminum block heating apparatus

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or silicone oil (for Thiele tube)

  • Stand and clamps

  • Sample of this compound

Procedure:

  • A small amount of the organic liquid is placed into the fusion tube.[5]

  • A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4][5]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[5]

  • This assembly is then placed in a Thiele tube containing liquid paraffin or inserted into a hole in an aluminum block.[4][6]

  • The apparatus is heated slowly and uniformly.[5]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid.[5]

  • To confirm, the heat source can be removed, and the temperature at which the liquid re-enters the capillary tube is recorded. This should be close to the boiling point.

Precautions:

  • Ensure the capillary tube is properly sealed at one end.[6]

  • The heating should be gradual to ensure a uniform temperature distribution.[5]

  • Always wear appropriate personal protective equipment, including safety goggles.[5]

Density Determination

Density is defined as the mass of a substance per unit volume.[7] For a liquid, this can be determined by accurately measuring the mass of a known volume.

Apparatus and Materials:

  • Pycnometer or a volumetric flask with a stopper

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • An empty, clean, and dry pycnometer or volumetric flask is weighed accurately on an analytical balance (W1).

  • The vessel is then filled with distilled water of a known temperature and weighed again (W2).

  • The water is removed, and the vessel is thoroughly dried.

  • The vessel is then filled with the sample liquid (this compound) at the same temperature and weighed (W3).

  • The density of the liquid can be calculated using the following formula:

    • Density of liquid = [(W3 - W1) / (W2 - W1)] × Density of water at the experimental temperature.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Prepare Sample and Capillary Tube bp_setup Assemble Thiele Tube/Heating Block Apparatus bp_start->bp_setup bp_heat Heat Slowly and Observe Bubbles bp_setup->bp_heat bp_record Record Boiling Point Temperature bp_heat->bp_record bp_end Boiling Point Determined bp_record->bp_end d_start Weigh Empty Pycnometer d_water Weigh Pycnometer with Water d_start->d_water d_sample Weigh Pycnometer with Sample d_water->d_sample d_calc Calculate Density d_sample->d_calc d_end Density Determined d_calc->d_end start_node Obtain Pure Sample of this compound start_node->bp_start start_node->d_start

Caption: Workflow for experimental determination of physical properties.

References

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde, including its nomenclature, synthesis, and the significant biological activities of its derivatives, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Nomenclature and Synonyms

This compound is a heterocyclic aromatic aldehyde. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name 2,3-dihydro-1-benzofuran-7-carbaldehyde
CAS Number 196799-45-8
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Synonyms 2,3-Dihydrobenzofuran-7-carboxaldehyde
7-Formyl-2,3-dihydrobenzofuran
2,3-Dihydro-7-formyl-1-benzofuran
7-Benzofurancarboxaldehyde, 2,3-dihydro-
2,3-Dihydrobenzo[b]furan-7-carbaldehyde
2,3-Dihydrobenzo[b]furan-7-carboxaldehyde

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the formylation of 2,3-dihydrobenzofuran or by the reduction of its corresponding carboxylic acid derivative. A key intermediate in this synthesis is 2,3-dihydrobenzofuran-7-carboxylic acid.

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

A common method for the preparation of 2,3-dihydrobenzofuran-7-carboxylic acid involves the directed ortho-lithiation of 2,3-dihydrobenzofuran, followed by carboxylation with dry ice (solid carbon dioxide)[1].

Experimental Protocol:

  • To a solution of n-butyllithium (2.5 M in hexane, 2.0 mL, 5.0 mmol) in 5 mL of hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TEMED) (0.58 g, 5.0 mmol).

  • To this mixture, add a solution of 2,3-dihydrobenzofuran (0.3 g, 2.5 mmol) in 5 mL of hexane.

  • Stir the resulting mixture under a nitrogen atmosphere at room temperature for 4 hours.

  • Pour the reaction mixture onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature overnight.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Table 2: Quantitative Data for the Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Reactant Molar Equivalent Quantity
2,3-Dihydrobenzofuran1.00.3 g (2.5 mmol)
n-Butyllithium2.02.0 mL (5.0 mmol)
TEMED2.00.58 g (5.0 mmol)
Dry IceExcess-
Conversion to this compound

The conversion of the carboxylic acid to the aldehyde is a standard transformation in organic synthesis. A common method involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by oxidation to the aldehyde. Alternatively, the carboxylic acid can be converted to an activated derivative (e.g., an acid chloride or an ester) which is then reduced to the aldehyde.

General Protocol for Reduction of a Carboxylic Acid to an Aldehyde:

A two-step approach is generally employed to avoid over-reduction to the alcohol[2][3]:

  • Conversion to a Primary Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF)[2][3].

  • Oxidation to the Aldehyde: The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).

Alternatively, direct reduction of the carboxylic acid to the aldehyde can be achieved under specific conditions, for example, by using certain modified hydride reagents or through catalytic hydrogenation of an activated form of the carboxylic acid[4][5].

G cluster_synthesis Synthesis Workflow A 2,3-Dihydrobenzofuran B 2,3-Dihydrobenzofuran-7-carboxylic Acid A->B 1. n-BuLi, TEMED 2. CO2 (dry ice) 3. H+ C This compound B->C Reduction (e.g., via alcohol intermediate)

Caption: Logical workflow for the synthesis of this compound.

Biological Activity: Inhibition of PARP-1

While this compound itself has not been extensively studied for its biological activity, its derivatives, particularly the 7-carboxamides, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[1][6]. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[5].

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated for their PARP-1 inhibitory activity, with some compounds showing significant potency[1][6].

Table 3: PARP-1 Inhibitory Activity of Selected 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

Compound Structure IC₅₀ (µM) [1][6]
3 2,3-Dihydrobenzofuran-7-carboxamide9.45
20 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide2.12
rac-13a 2-Methyl-2,3-dihydrobenzofuran-7-carboxamide10.44
rac-13c 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide2.45
58 2-(3',4'-dihydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.531
PARP-1 Signaling Pathway and Inhibition

PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins to the site. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In normal cells, DSBs can be repaired by homologous recombination. However, in cancer cells with deficient homologous recombination (e.g., due to BRCA mutations), these DSBs are lethal, leading to cell death. This concept is known as synthetic lethality[5].

G cluster_pathway PARP-1 Signaling Pathway and Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates Replication DNA Replication DNA_damage->Replication PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to HR_proficient Homologous Recombination (HR Proficient Cells) DSB->HR_proficient HR_deficient Defective Homologous Recombination (e.g., BRCA mutant) DSB->HR_deficient HR_proficient->Cell_survival Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death PARP_inhibitor 2,3-Dihydrobenzofuran-7- carboxamide Derivatives (PARP Inhibitor) PARP_inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While direct biological data on the aldehyde is limited, its derivatives, particularly the 7-carboxamides, have demonstrated significant potential as inhibitors of PARP-1, a key target in oncology. The synthetic routes to this compound and its precursors are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this chemical series.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of the 2,3-dihydrobenzofuran scaffold, followed by a regioselective formylation at the C-7 position.

Introduction

2,3-Dihydrobenzofuran derivatives are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a carbaldehyde group at the 7-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable and reproducible synthetic route to obtain the target molecule.

Synthetic Strategy

The synthesis of this compound is approached in two key stages:

  • Synthesis of 2,3-Dihydrobenzofuran: This initial step involves the formation of the core heterocyclic scaffold. A common and effective method is the intramolecular cyclization of a suitable precursor.

  • Formylation of 2,3-Dihydrobenzofuran: The subsequent introduction of the aldehyde group at the 7-position is achieved through an electrophilic aromatic substitution. The oxygen atom of the dihydrofuran ring acts as an ortho-para director. Due to steric hindrance at the 5-position, formylation is favored at the 7-position. The Vilsmeier-Haack reaction is a high-yielding and widely used method for the formylation of electron-rich aromatic compounds and is proposed in this protocol.[1][2][3][4][5]

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic route. Please note that yields are indicative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Cyclization2-(2-Bromoethoxy)benzaldehyde2,3-DihydrobenzofuranNaBH₄, then H₂SO₄Ethanol, WaterRT, then Reflux2, then 3~75
2Formylation2,3-DihydrobenzofuranThis compoundPOCl₃, DMFDichloromethane0 to 404~80

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran

This protocol is adapted from established methods for the synthesis of the 2,3-dihydrobenzofuran scaffold.

Materials and Reagents:

  • 2-(2-Bromoethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 2-(2-bromoethoxy)benzaldehyde (1 equivalent) in ethanol, add sodium borohydride (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Slowly add water to quench the excess sodium borohydride.

  • Acidify the mixture with concentrated sulfuric acid and heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,3-dihydrobenzofuran.

Step 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

This protocol details the regioselective formylation of the 2,3-dihydrobenzofuran intermediate.

Materials and Reagents:

  • 2,3-Dihydrobenzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium acetate (NaOAc)

  • Ice

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and then heat to 40 °C for 4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Add a saturated solution of sodium acetate to neutralize the mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,3-Dihydrobenzofuran cluster_step2 Step 2: Formylation start 2-(2-Bromoethoxy)benzaldehyde intermediate 2,3-Dihydrobenzofuran start->intermediate 1. NaBH4, EtOH 2. H2SO4, Reflux product This compound intermediate->product POCl3, DMF Dichloromethane

Caption: A two-step synthesis of this compound.

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow A Prepare Vilsmeier Reagent (POCl3 + DMF in CH2Cl2 at 0°C) B Add 2,3-Dihydrobenzofuran (dropwise at 0°C) A->B C Reaction (Warm to RT, then heat to 40°C) B->C D Work-up (Quench with ice, neutralize with NaOAc) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: General workflow for the Vilsmeier-Haack formylation step.

References

Preparation of 2,3-Dihydrobenzofuran Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique structural features make it a valuable building block in medicinal chemistry and drug discovery, with derivatives exhibiting anti-tumor, anti-inflammatory, anti-HIV, and anti-malarial activities.[2] Consequently, the development of efficient and versatile synthetic methods for accessing these compounds is of significant interest to the scientific community. This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and comparative data to guide researchers in the preparation of 2,3-dihydrobenzofuran derivatives.

Synthetic Strategies

The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key approaches, including intramolecular cyclization of substituted phenols, transition-metal-catalyzed reactions, and cycloaddition strategies. Recent advancements have also focused on the development of enantioselective and transition-metal-free methodologies.

Transition-Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis offers a powerful and versatile platform for the synthesis of 2,3-dihydrobenzofurans, often proceeding with high efficiency and selectivity.[3] Palladium, rhodium, and copper are among the most commonly employed metals for these transformations.

Palladium-catalyzed reactions, particularly Heck-type couplings, are widely used for the construction of the 2,3-dihydrobenzofuran ring system from readily available starting materials like ortho-allylphenols or related derivatives.

Quantitative Data Summary: Palladium-Catalyzed Cyclizations

EntryStarting MaterialCatalyst/LigandBase/SolventYield (%)Enantiomeric Ratio (er)Reference
1Aryl iodide-joined alkenePd₂(dba)₃·CHCl₃ / N-Me-Xu₃Not specified84-97Not applicable[3][4]
2Olefin-tethered aryl iodide[Pd(cinnamyl)Cl]₂MeSO₃H (additive)51-91Not applicable[4]
3o-Bromophenol and 1,3-dienePd/TY-PhosNot specifiedHighExcellent[5]
4Alkene-tethered aryl iodide and nitro compoundPd catalystMo(CO)₆Moderate-GoodNot applicable[6]

Experimental Protocol: Palladium-Catalyzed Heck/Cacchi Reaction [3][4]

This protocol describes the synthesis of 2,3-dihydrobenzofuran derivatives via a palladium-catalyzed Heck/Cacchi reaction of aryl iodide-joined alkenes with o-alkynylanilines.

Materials:

  • Aryl iodide-joined alkene (1.0 equiv)

  • o-Alkynylaniline (1.2 equiv)

  • Pd₂(dba)₃·CHCl₃ (2.5 mol%)

  • N-Me-Xu₃ (5.5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide-joined alkene, o-alkynylaniline, Pd₂(dba)₃·CHCl₃, and N-Me-Xu₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Reaction Workflow: Palladium-Catalyzed Heck/Cacchi Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_process Reaction Process cluster_product Product A Aryl Iodide-Joined Alkene G Heck Reaction A->G B o-Alkynylaniline B->G C Pd₂(dba)₃·CHCl₃ C->G D N-Me-Xu₃ Ligand D->G E Inert Atmosphere E->G F Heat F->G H Cacchi Reaction G->H I Product Formation H->I J 2,3-Dihydrobenzofuran Derivative I->J

Caption: Workflow for Palladium-Catalyzed Synthesis.

Rhodium catalysis enables the construction of 2,3-dihydrobenzofurans through C-H activation and subsequent annulation reactions, providing a highly atom-economical approach.[5]

Quantitative Data Summary: Rhodium-Catalyzed Reactions

EntryStarting Material 1Starting Material 2CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
1N-Phenoxyacetamide1,3-DieneRh(III) catalystNot specifiedUp to 79Not applicableUp to 98%[7]
2Diazo-containing phenolIsatinRh catalystNot specified58-9881:19 - 95:5Not applicable[3]
3N-PhenoxyacetamideAlkylidenecyclopropaneRh catalystHFIP52-82Not applicableNot applicable[3]
4Fluoroalkyl diazo cmpd.PhenolRh catalystNot specified53-99>20:168:32 - 98:2[3]

Experimental Protocol: Rhodium-Catalyzed [3+2] Annulation [5]

This protocol outlines the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with 1,3-dienes.

Materials:

  • N-Phenoxyacetamide (1.0 equiv)

  • 1,3-Diene (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • DCE (1,2-dichloroethane) as solvent

Procedure:

  • In a sealed tube, combine N-phenoxyacetamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 1,3-diene and DCE via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 h).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2,3-dihydrobenzofuran product.

Reaction Pathway: Rhodium-Catalyzed Annulation

G A N-Phenoxyacetamide C C-H Activation A->C [Rh] B Rh(III) Catalyst B->C E Coordinative Insertion C->E + Diene D 1,3-Diene D->E F Reductive Elimination E->F G 2,3-Dihydrobenzofuran F->G - [Rh]

Caption: Rhodium-Catalyzed C-H Activation Pathway.

Transition-Metal-Free Synthetic Methods

The development of transition-metal-free synthetic routes is highly desirable due to the reduced cost, lower toxicity, and simplified purification procedures. These methods often employ organocatalysts, photocatalysis, or base/acid-mediated reactions.

Brønsted acids can effectively catalyze the intramolecular cyclization of suitable precursors, such as ortho-allylphenols, to afford 2,3-dihydrobenzofurans.[1]

Quantitative Data Summary: Brønsted Acid-Catalyzed Reactions

EntryStarting Material 1Starting Material 2Catalyst/ReagentSolventYield (%)Reference
1ortho-Allyl/prenyl phenol-Polyphosphoric acid (PPA)DMFEfficient[1]
2p-Quinone methideα-Aryl diazoacetateTfOHNot specifiedGood[1][8]
3Chalcone-p-Toluene sulfonic acidAcetonitrileEfficient[1][8]

Experimental Protocol: PPA-Mediated Cyclization of ortho-Allylphenols [1]

Materials:

  • ortho-Allylphenol (1.0 equiv)

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the ortho-allylphenol in DMF.

  • Add polyphosphoric acid to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2,3-dihydrobenzofuran.

Logical Relationship: Acid-Catalyzed Cyclization

G A ortho-Allylphenol C Protonation of Phenolic Oxygen A->C + H⁺ B Brønsted Acid (PPA) B->C D Intramolecular Hydroalkoxylation C->D E Deprotonation D->E F 2,3-Dihydrobenzofuran E->F - H⁺ G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Diazo Compound - p-Quinone - Cs₂CO₃ B Add Anhydrous Solvent A->B C Irradiate with Blue LED (Room Temperature) B->C D Quench with Water C->D E Solvent Extraction D->E F Drying and Concentration E->F G Flash Chromatography F->G H Pure 2,3-Dihydrobenzofuran G->H

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydrobenzofurans utilizing rhodium catalysis. Dihydrobenzofurans are significant structural motifs present in numerous biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal chemistry and drug development. Rhodium catalysis has emerged as a powerful tool for the construction of these heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance.

This document outlines three prominent rhodium-catalyzed methods for dihydrobenzofuran synthesis:

  • C-H Functionalization and Cascade Cyclization of N-Phenoxyacetamides with Alkynes

  • Chemodivergent [3+2] Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes

  • Intramolecular Hydroarylation of Allyloxy Arenes

Each section includes detailed experimental protocols, tabulated quantitative data for substrate scope, and mechanistic diagrams to illustrate the reaction pathways.

Rhodium(III)-Catalyzed C-H Functionalization and Cascade Cyclization

This method provides an efficient route to 3-alkylidene dihydrobenzofurans through a redox-neutral coupling of N-phenoxyacetamides with propargyl carbonates. The reaction proceeds via a C-H functionalization followed by a cascade cyclization, forming three new bonds in a single operation under mild conditions.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of 3-Alkylidene Dihydrobenzofurans[1][2]

To a screw-capped vial equipped with a magnetic stir bar are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), propargyl carbonate (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (3.4 mg, 0.01 mmol, 5 mol %). The vial is then charged with 1,2-dichloroethane (DCE) (1.0 mL). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-alkylidene dihydrobenzofuran product.

Data Presentation: Substrate Scope

Table 1: Scope of Substituted N-Phenoxyacetamides [2]

EntryProductYield (%)
1HH3aa 92
2MeH3ba 85
3OMeH3ca 78
4FH3da 88
5ClH3ea 82
6BrH3fa 79
7HMe3ga 81
8HOMe3ha 75

Table 2: Scope of Propargyl Carbonates [2]

EntryProductYield (%)
1Ph3ab 86
24-MeC₆H₄3ac 89
34-FC₆H₄3ad 81
44-ClC₆H₄3ae 77
52-thienyl3af 72
6Cyclohexyl3ag 65
Mechanistic Visualization

The proposed reaction mechanism involves the initial C-H activation of the N-phenoxyacetamide by the Rh(III) catalyst to form a rhodacycle intermediate. This is followed by coordination and insertion of the propargyl carbonate. Subsequent intramolecular cyclization and protonolysis yield the 3-alkylidene dihydrobenzofuran product and regenerate the active catalyst.

G cluster_cycle Catalytic Cycle Start [Cp*Rh(III)] Rhodacycle Rhodacycle Intermediate Start->Rhodacycle C-H Activation Substrate_1 N-Phenoxyacetamide Substrate_1->Rhodacycle Coordination Coordination & Insertion Rhodacycle->Coordination Substrate_2 Propargyl Carbonate Substrate_2->Coordination Cyclization Intramolecular Cyclization Coordination->Cyclization Regeneration Protonolysis & Catalyst Regeneration Cyclization->Regeneration Product 3-Alkylidene Dihydrobenzofuran Regeneration->Start Regeneration->Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 3-alkylidene dihydrobenzofurans.

Rhodium(III)-Catalyzed Chemodivergent [3+2] Annulation

This protocol describes a chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs) to afford functionalized dihydrobenzofurans.[4][5] The selectivity of the reaction, leading to either 3-ethylidenedihydrobenzofurans or dienes, is controlled by the choice of solvent.[4] For the synthesis of dihydrobenzofurans, a polar solvent like hexafluoroisopropanol (HFIP) is employed.[5]

Experimental Protocol: General Procedure for the Synthesis of 3-Ethylidenedihydrobenzofurans[5][6]

In a sealed tube, N-phenoxyacetamide (0.2 mmol, 1.0 equiv), alkylidenecyclopropane (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv) are combined. Hexafluoroisopropanol (HFIP) (2.0 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is then purified by preparative thin-layer chromatography (PTLC) to give the desired 3-ethylidenedihydrobenzofuran.

Data Presentation: Substrate Scope

Table 3: Scope of N-Phenoxyacetamides and Alkylidenecyclopropanes [4][5]

EntryR¹ (on Phenoxyacetamide)R² (on ACP)ProductYield (%)
1HH92a 82
24-MeH92b 75
34-OMeH92c 68
44-FH92d 78
54-ClH92e 71
6H4-MeC₆H₄92f 76
7H4-FC₆H₄92g 65
8H4-ClC₆H₄92h 52
Workflow Visualization

The experimental workflow for the synthesis of 3-ethylidenedihydrobenzofurans is outlined below.

G Start Combine Reactants: - N-Phenoxyacetamide - Alkylidenecyclopropane - [Cp*RhCl₂]₂ - NaOAc Solvent Add Solvent: Hexafluoroisopropanol (HFIP) Start->Solvent Reaction Heat at 100 °C for 24h in a sealed tube Solvent->Reaction Workup Cool to RT & Remove Solvent Reaction->Workup Purification Purify by PTLC Workup->Purification Product 3-Ethylidenedihydrobenzofuran Purification->Product

Caption: Experimental workflow for the Rh(III)-catalyzed [3+2] annulation.

Rhodium(III)-Catalyzed Intramolecular Hydroarylation

This method enables the synthesis of dihydrobenzofurans through an intramolecular hydroarylation of tethered alkenes.[6] The use of a directing group on the aromatic ring facilitates regioselective C-H activation and subsequent cyclization. A variety of substituted dihydrobenzofurans, including those with all-carbon quaternary centers, can be accessed through this strategy.[6]

Experimental Protocol: General Procedure for Intramolecular Hydroarylation[7]

A vial is charged with the N-substituted benzamide substrate (0.1 mmol, 1.0 equiv), --INVALID-LINK--₂ (0.7 mg, 0.001 mmol, 1 mol %), and pivalic acid (10.2 mg, 0.1 mmol, 1.0 equiv). 1,2-Dichloroethane (0.5 mL) is added, and the vial is sealed and heated to 80 °C for 16-23 hours. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by flash chromatography on silica gel to yield the dihydrobenzofuran derivative.

Data Presentation: Substrate Scope

Table 4: Scope of Intramolecular Hydroarylation [6]

EntrySubstrateProductYield (%)
1N-(3-(allyl)phenyl)pivalamide4a 95
2N-(3-(but-3-en-1-yl)phenyl)pivalamide4b 88
3N-(3-(pent-4-en-1-yl)phenyl)pivalamide4c 75
4N-(4-methyl-3-(allyl)phenyl)pivalamide4d 92
5N-(4-fluoro-3-(allyl)phenyl)pivalamide4e 85
6N-(3-(2-methylallyl)phenyl)pivalamide4f 91
7N-(3-(cyclohex-2-en-1-yl)phenyl)pivalamide4g 78 (dr 4:1)
Logical Relationship Diagram

The outcome of the Rh(III)-catalyzed reaction of benzamides with tethered alkenes is highly dependent on the nature of the amide directing group, leading to distinct reaction pathways.

G cluster_pathways Directing Group Controlled Pathways Start Benzamide with Tethered Alkene DG1 Pivaloyl Group Start->DG1 Selects DG2 Other Amide Groups Start->DG2 Selects Product1 Hydroarylation Product (Dihydrobenzofuran) DG1->Product1 Leads to Product2 Amidoarylation or Heck-type Products DG2->Product2 Leads to

Caption: Influence of the directing group on the reaction pathway.

References

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dihydrobenzofuran-7-carbaldehyde, a key building block in the development of biologically active molecules. The protocols detailed below are foundational for the synthesis of a variety of derivatives, including those with potential therapeutic applications.

Introduction

2,3-Dihydrobenzofuran is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The 7-carbaldehyde derivative serves as a versatile starting material, allowing for a wide range of chemical transformations to access novel chemical entities for drug discovery and development. Its utility is highlighted in the synthesis of potent enzyme inhibitors and receptor modulators.

Key Synthetic Transformations and Protocols

The aldehyde functional group of this compound is amenable to a variety of standard organic transformations, providing access to a diverse array of derivatives. Below are detailed protocols for several key reactions.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental step for the synthesis of amides, esters, and other carboxylic acid derivatives. This transformation is a gateway to the synthesis of potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.

Experimental Protocol: Oxidation to 2,3-Dihydrobenzofuran-7-carboxylic Acid

  • Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water, Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • To this solution, add a solution of potassium permanganate (1.5 eq) in water dropwise at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

    • The resulting precipitate, 2,3-Dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 85-95%

Synthesis of Carboxamide Derivatives (e.g., PARP-1 Inhibitors)

The resulting carboxylic acid can be readily converted to a variety of amides. The following protocol describes a general method for amide bond formation.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

  • Materials: 2,3-Dihydrobenzofuran-7-carboxylic acid, Isobutyl chloroformate, N-methylmorpholine (NMM), Tetrahydrofuran (THF), 30% Ammonium hydroxide (NH₄OH).

  • Procedure:

    • To a solution of 2,3-Dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous THF at -20 °C, add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).

    • Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.

    • Add 30% aqueous ammonium hydroxide (5.0 eq) and allow the reaction to warm to room temperature.

    • Stir for an additional 1 hour.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

This amide can be further functionalized to synthesize potent PARP-1 inhibitors.[1][2][3]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method to convert the aldehyde into an alkene, providing a scaffold for further diversification.

Representative Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials: this compound, Benzyltriphenylphosphonium chloride, Sodium hydride (NaH) or other strong base, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour to generate the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the product by column chromatography to yield the corresponding stilbene derivative.

The stereochemical outcome (E/Z) of the alkene is dependent on the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[4][5][6]

Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines, which are common functionalities in bioactive molecules.[7][8]

Representative Protocol: Reductive Amination with Aniline

  • Materials: this compound, Aniline, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting secondary amine by column chromatography.

Aldol Condensation for α,β-Unsaturated Ketone Synthesis

The Aldol condensation with a ketone provides access to chalcone-like structures, which are known to exhibit a wide range of biological activities.[9]

Representative Protocol: Aldol Condensation with Acetophenone

  • Materials: this compound, Acetophenone, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours. A precipitate may form during this time.

    • Pour the reaction mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 2,3-Dihydrobenzofuran-7-carboxamide derivatives against the PARP-1 enzyme, demonstrating the potential of this scaffold in cancer therapy.[1][2][3]

Compound IDPARP-1 IC₅₀ (μM)[1][2][3]
3 HHH9.45
20 FHH2.12
rac-13c FCH₃H2.45
(-)-13c FCH₃H1.53
(+)-13c FCH₃H3.62

Visualizations

Synthetic Workflow from this compound

Synthetic_Workflow cluster_oxidation Oxidation cluster_amide Amidation cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination cluster_aldol Aldol Condensation start This compound carboxylic_acid 2,3-Dihydrobenzofuran-7-carboxylic Acid start->carboxylic_acid KMnO₄ alkene Stilbene Derivative start->alkene Phosphonium Ylide amine Secondary/Tertiary Amine start->amine 1. R₂NH 2. NaBH(OAc)₃ enone α,β-Unsaturated Ketone (Chalcone Analogue) start->enone Ketone, Base amide 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitor Precursor) carboxylic_acid->amide 1. Isobutyl chloroformate, NMM 2. NH₄OH

Caption: Key synthetic transformations of this compound.

Signaling Pathway: PARP-1 Inhibition in Cancer Therapy

PARP1_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_synthetic_lethality Synthetic Lethality in HR-Deficient Cancer Cells dna_damage DNA Single-Strand Break (SSB) parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) (PAR) Synthesis parp1->par ber Base Excision Repair (BER) Recruitment par->ber repair DNA Repair & Cell Survival ber->repair inhibitor 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitor) inhibition PARP-1 Inhibition inhibitor->inhibition inhibition->parp1 Blocks ssb_accumulation SSB Accumulation inhibition->ssb_accumulation dsb Double-Strand Breaks (DSBs) during Replication ssb_accumulation->dsb cell_death Cell Death (Apoptosis) dsb->cell_death Unrepaired DSBs hr_deficient Homologous Recombination (HR) Deficiency (e.g., BRCA mutation) hr_deficient->cell_death

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality in cancer cells.

Biological Significance: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[1] Therefore, derivatives of this compound that inhibit PARP-1 are promising candidates for targeted cancer therapy.[2][3]

References

Applications in the Synthesis of PARP-1 Inhibitors: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks in DNA and initiates their repair through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. The inhibition of PARP-1 in these cancer cells leads to the accumulation of double-strand breaks that cannot be repaired, resulting in a synthetic lethal effect and selective tumor cell death. This has made PARP-1 a highly attractive target for cancer therapy, leading to the development and approval of several inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib.

This document provides an overview of the applications of PARP-1 inhibitor synthesis, detailing the underlying signaling pathways, synthetic workflows, and key experimental protocols for researchers and professionals in drug development.

PARP-1 Signaling in DNA Damage Response

Upon DNA damage, PARP-1 is one of the first proteins to be recruited to the site of a single-strand break. Its binding to damaged DNA triggers a conformational change that activates its catalytic activity. PARP-1 then utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the subsequent steps of the BER pathway.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation Detection PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Catalyzes SSB_to_DSB SSBs Accumulate -> Double-Strand Breaks (DSBs) PARP1_Activation->SSB_to_DSB Inhibition leads to Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Scaffolds BER Base Excision Repair (BER) Recruitment->BER DNA_Repair DNA Repair & Genomic Stability BER->DNA_Repair PARP_Inhibitor PARP-1 Inhibitor PARP_Inhibitor->PARP1_Activation Blocks Synthetic_Lethality Synthetic Lethality (in HR-deficient cells, e.g., BRCAmut) SSB_to_DSB->Synthetic_Lethality

Caption: PARP-1 signaling pathway in DNA damage repair and inhibitor action.

Synthetic Strategies and Protocols

The chemical synthesis of PARP-1 inhibitors often revolves around core scaffolds that mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1. Phthalazinone is a common core structure found in many potent PARP-1 inhibitors, including the FDA-approved drug Olaparib. The synthesis typically involves a multi-step process to construct the heterocyclic core and append various substituents that enhance potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

A generalized workflow for the synthesis and evaluation of novel PARP-1 inhibitors starts with the design of target molecules, often aided by computational modeling. This is followed by the chemical synthesis of the designed compounds, purification, and structural confirmation. The synthesized compounds are then subjected to in vitro biological evaluation to determine their inhibitory activity against PARP-1 and their anti-proliferative effects on cancer cell lines.

Synthetic_Workflow Design 1. Inhibitor Design (Computational Modeling) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification (e.g., Chromatography) Synthesis->Purification Confirmation 4. Structural Confirmation (NMR, MS) Purification->Confirmation In_Vitro_Assay 5. In Vitro PARP-1 Inhibition Assay Confirmation->In_Vitro_Assay Cell_Based_Assay 6. Cell-Based Assays (e.g., Anti-proliferative) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization 7. Lead Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General workflow for the synthesis and evaluation of PARP-1 inhibitors.

Quantitative Data Summary

The efficacy of PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme and various cancer cell lines. The following tables summarize the IC50 values for several prominent and novel PARP-1 inhibitors.

Table 1: In Vitro PARP-1 Enzyme Inhibitory Activity

Compound PARP-1 IC50 (nM) Selectivity (PARP-2/PARP-1) Reference
Olaparib ~5 -
Rucaparib ~7 -
Niraparib 2 - 4 -
Talazoparib ~1 -
Veliparib 4 - 5 -
Compound Y49 0.96 64.5
Compound 20e 2.99 -
Compound 25a 5.91 -
Compound 11c 97 -
Compound 12c 30.38 -

| Compound T26 | 0.2 | 610 | |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound Cell Line BRCA Status IC50 (µM) Reference
Olaparib MDA-MB-436 BRCA1 mutant 4.7
Olaparib PEO1 BRCA2 mutant 0.004
Compound 20e UWB1.289 BRCA1-deficient 0.27
Compound 25a UWB1.289 BRCA1-deficient 0.41
DLC-1 MDA-MB-436 BRCA-deficient 0.08

| DLC-50 | MDA-MB-436 | BRCA-deficient | 0.30 | |

Key Experimental Protocols

Protocol 1: Synthesis of a Phthalazinone-based PARP-1 Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a 4-substituted phthalazin-1(2H)-one core, a common intermediate in the synthesis of many PARP-1 inhibitors.

Materials:

  • 2-carboxybenzoyl chloride

  • Substituted phenylhydrazine hydrochloride

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted phenylhydrazine hydrochloride in a mixture of pyridine and ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-carboxybenzoyl chloride in a suitable solvent (e.g., dichloromethane) to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-substituted phthalazin-1(2H)-one.

  • Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody or streptavidin-HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • Add the PARP-1 enzyme to each well, followed by the test compound dilutions.

  • Initiate the PARylation reaction by adding biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unreacted components.

  • Add a detection reagent (e.g., streptavidin-HRP) and incubate.

  • Wash the plate again and add the HRP substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Start Start: Prepare Reagents Plate_Prep 1. Coat Plate with Histones Start->Plate_Prep Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Plate_Prep->Compound_Prep Reaction_Setup 3. Add PARP-1 Enzyme and Test Compounds to Wells Compound_Prep->Reaction_Setup Reaction_Start 4. Initiate Reaction with Biotinylated NAD+ Reaction_Setup->Reaction_Start Incubation 5. Incubate at Room Temperature Reaction_Start->Incubation Washing_1 6. Wash Plate Incubation->Washing_1 Detection 7. Add Detection Reagent (e.g., Streptavidin-HRP) Washing_1->Detection Washing_2 8. Wash Plate Detection->Washing_2 Substrate_Add 9. Add HRP Substrate (e.g., TMB) Washing_2->Substrate_Add Measurement 10. Stop Reaction and Measure Absorbance Substrate_Add->Measurement Data_Analysis 11. Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for an in vitro PARP-1 enzyme inhibition assay.

Application Notes and Protocols for 2,3-Dihydrobenzofuran-7-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-7-carbaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. This heterocyclic motif serves as a crucial starting material for the synthesis of a wide range of molecules with therapeutic potential. The structural rigidity of the dihydrobenzofuran core, combined with the reactive aldehyde functionality at the 7-position, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a primary focus on its role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. Additionally, other potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective activities, will be discussed. Detailed experimental protocols for the synthesis of key intermediates and derivatives are provided, along with quantitative data and visualizations of relevant biological pathways and drug discovery workflows.

Application Notes

Orally Bioavailable PARP-1 Inhibitors for Cancer Therapy

The 2,3-dihydrobenzofuran-7-carboxamide scaffold, directly derived from this compound, has been extensively investigated for the development of potent and selective PARP-1 inhibitors.[1][2][3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in cancer cell death through a concept known as synthetic lethality.[4][5]

A structure-based drug design approach has led to the identification of 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with moderate PARP-1 inhibitory activity (IC50 = 9.45 μM).[1][2][3] Extensive SAR studies have been conducted by modifying the 2, 3, and 5-positions of the dihydrobenzofuran ring, leading to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[1][2][3]

Key Findings from SAR Studies:

  • Substitution at the 2-position: Introduction of substituted benzylidene groups at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold significantly enhances potency.[1][2][3]

  • Substitution at the 5-position: Halogenation, particularly with fluorine, at the 5-position can improve inhibitory activity.[1][4]

  • Chirality: The stereochemistry at the 2-position influences potency, with one enantiomer often being more active than the other.[1][4]

Potential as Anti-Inflammatory Agents

The benzofuran and dihydrobenzofuran scaffolds have been explored for their anti-inflammatory properties.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.[6] The aldehyde group at the 7-position of this compound can be utilized to synthesize derivatives that may interact with targets in inflammatory signaling cascades.

Exploration as Antimicrobial Agents

Derivatives of benzofuran have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action can vary, but these compounds have the potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. The this compound core can be functionalized to generate libraries of compounds for screening against various microbial strains.

Neuroprotective Potential in Neurodegenerative Diseases

The neuroprotective effects of benzofuran derivatives are an emerging area of research.[10][11][12] These compounds have been investigated for their ability to protect neurons from excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[10][13] The development of novel this compound analogs could lead to new therapeutic agents for these debilitating conditions.

Quantitative Data

The following tables summarize the PARP-1 inhibitory activity of various 2,3-dihydrobenzofuran-7-carboxamide and related derivatives.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives [1][2][3][4]

Compound IDModificationsPARP-1 IC50 (μM)
3 Unsubstituted 2,3-dihydrobenzofuran-7-carboxamide9.45
4 5-Bromo> 25
5 5-Nitro> 25
6 5-Amino> 25
rac-13a 2-Methyl10.44
rac-13c 2-Methyl, 5-Fluoro2.45
(+)-13c (R/S)-2-Methyl, 5-Fluoro3.62
(-)-13c (S/R)-2-Methyl, 5-Fluoro1.53

Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives [1][2][3]

Compound IDModificationsPARP-1 IC50 (μM)
36 Unsubstituted 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide16.2
57 2-(4'-Hydroxybenzylidene)0.813
58 2-(3',4'-Dihydroxybenzylidene)0.531
66 2-(4'-(Piperidin-1-yl)ethoxy)benzylidene)0.114
72 2-(4'-(Morpholino)benzylidene)0.079

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (2)

This protocol describes the ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation.

Materials:

  • 2,3-Dihydrobenzofuran (1)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous hexanes

  • Dry ice (solid CO2)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous hexanes to the flask.

  • Add TMEDA (1.0 equivalent) to the hexanes with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.0 equivalent) to the solution via the dropping funnel.

  • Add a solution of 2,3-dihydrobenzofuran (1) (1.0 equivalent) in anhydrous hexanes to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2) as a solid.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (3)

This protocol describes the conversion of the carboxylic acid to the primary amide via a mixed-anhydride method.

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid (2)

  • Isobutyl chloroformate (i-BuOCOCl)

  • N-Methylmorpholine (NMM)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous ammonia (30% NH4OH)

  • Nitrogen gas atmosphere

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -20 °C.

  • Add N-Methylmorpholine (NMM) (1.1 equivalents) to the solution.

  • Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.

  • Slowly add aqueous ammonia (excess) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydrobenzofuran-7-carboxamide (3).

Protocol 3: PARP-1 Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated NAD+.

  • Wash the plate to remove unbound NAD+.

  • In a separate plate, prepare the reaction mixture containing assay buffer, histone H1, and PARP-1 enzyme.

  • Add various concentrations of the test compounds (or vehicle control) to the reaction mixture and pre-incubate.

  • Transfer the reaction mixture to the NAD+-coated plate to initiate the PARP-1 reaction.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP conjugate to detect the biotinylated PAR chains formed on the histone substrate.

  • Incubate and wash the plate.

  • Add HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

PARP1_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1_active PARP-1 (active) DNA_damage->PARP1_active recruits & activates PARP1_inactive PARP-1 (inactive) PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes Trapped_PARP1 PARP-1 Trapped on DNA PARP1_active->Trapped_PARP1 trapping NAD NAD+ NAD->PARP1_active substrate Chromatin Chromatin Relaxation PAR->Chromatin Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins BER Base Excision Repair Chromatin->BER Repair_proteins->BER DNA_repaired DNA Repaired BER->DNA_repaired Inhibitor 2,3-Dihydrobenzofuran-7- carboxamide Derivative (PARP Inhibitor) Inhibitor->PARP1_active inhibits Replication_Fork Replication Fork Collapse Trapped_PARP1->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: PARP-1 signaling pathway in DNA damage repair and the mechanism of PARP inhibitors.

SAR_Workflow Start Start: Identify Lead Scaffold (this compound) Synthesis Synthesize Initial Analogs (e.g., 2,3-Dihydrobenzofuran-7-carboxamide) Start->Synthesis Screening In Vitro Biological Screening (e.g., PARP-1 Inhibition Assay) Synthesis->Screening Loop Iterative Optimization Cycle Data_Analysis Data Analysis & SAR Identification (IC50 Determination) Screening->Data_Analysis Design Design New Analogs Based on SAR (e.g., Modify R-groups at positions 2, 3, 5) Data_Analysis->Design Optimized_Lead Optimized Lead Compound (Improved Potency & Selectivity) Data_Analysis->Optimized_Lead Potent analog identified Design->Synthesis Synthesize next generation Preclinical Preclinical Development Optimized_Lead->Preclinical

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofuran neolignans are a significant class of natural products exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties.[1][2] The core structure, a 2,3-dihydrobenzofuran ring, is biosynthesized in plants through the oxidative coupling of two phenylpropanoid units.[1] This biomimetic transformation has inspired the development of various synthetic methodologies, providing access to these valuable compounds for further investigation and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofuran neolignans via oxidative coupling, focusing on commonly employed and emerging techniques. The information is intended to guide researchers in the selection of appropriate synthetic strategies and to provide practical, step-by-step procedures for laboratory implementation.

Reaction Mechanism and Key Considerations

The synthesis of dihydrobenzofuran neolignans through oxidative coupling generally proceeds via a radical mechanism. The reaction is initiated by a one-electron oxidation of a phenolic substrate, typically a phenylpropanoid like ferulic acid or p-coumaric acid, to generate a phenoxy radical. This radical species then undergoes coupling to form the dihydrobenzofuran skeleton. The diastereoselectivity of the reaction often favors the formation of the more stable trans-isomer.

Key factors influencing the success of the synthesis include the choice of oxidant, solvent, reaction time, and temperature. These parameters can significantly impact the reaction yield, selectivity, and the formation of side products.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different oxidative coupling methods for the synthesis of dihydrobenzofuran neolignans, allowing for a direct comparison of their efficiencies.

MethodSubstrateOxidant/CatalystSolventTime (h)Yield (%)Diastereoselectivity (trans:cis)Reference
Silver(I) Oxide Methyl p-coumarateAg₂O (0.5 equiv.)Acetonitrile4~31 (conversion)Not Specified[3][4]
Methyl ferulateAg₂O (0.5 equiv.)Acetonitrile4~58 (conversion)Not Specified[3][4]
Methyl ferulateAg₂O (0.5 equiv.)Benzene/Acetone (5:3)2031Predominantly trans[3]
Enzymatic Cinnamoyl amidesLaccase (Trametes versicolor)Acetate Buffer (pH 5.0)Not SpecifiedModeratePredominantly trans[5]
Ferulic AcidHorseradish Peroxidase/H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Photocatalytic Phenols and AlkenesRu(bpz)₃²⁺ / (NH₄)₂S₂O₈Not Specified24Up to 81Not Specified[7]
Alkenyl PhenolsTiO₂ / Visible LightNot SpecifiedNot SpecifiedGood to ExcellentExcellent[8][9]
Iron(III) Chloride Hydroquinones and StyrenesFeCl₃ / DDQDichloromethane24HighNot Specified[10]

Experimental Protocols

Protocol 1: Silver(I) Oxide-Mediated Oxidative Coupling of Methyl Ferulate

This protocol describes the synthesis of (±)-trans-dehydrodiferulate dimethyl ester using silver(I) oxide as the oxidant in acetonitrile, which has been shown to be an efficient and "greener" solvent for this reaction.[3][4]

Materials:

  • Methyl ferulate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add methyl ferulate (1.0 equiv.).

  • Dissolve the methyl ferulate in anhydrous acetonitrile.

  • Add silver(I) oxide (0.5 equiv.) to the solution.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired dihydrobenzofuran neolignan.

Protocol 2: Laccase-Mediated Biomimetic Oxidative Coupling

This protocol outlines a general procedure for the enzymatic synthesis of dihydrobenzofuran neolignanamides using laccase from Trametes versicolor.[5] This method represents an environmentally friendly approach to the synthesis.

Materials:

  • Cinnamoyl amide substrate

  • Laccase from Trametes versicolor (TvL)

  • Acetate buffer (0.1 M, pH 5.0)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the cinnamoyl amide substrate in a minimal amount of a suitable organic co-solvent (e.g., acetone) if necessary.

  • Add the substrate solution to the acetate buffer in a reaction vessel.

  • Add the laccase enzyme to the reaction mixture.

  • Stir the mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Photocatalytic [3+2] Cycloaddition of Phenols and Alkenes

This protocol provides a general method for the synthesis of dihydrobenzofurans via a visible-light-mediated photocatalytic oxidative cycloaddition.[7]

Materials:

  • Phenol substrate

  • Alkene substrate

  • Ruthenium photocatalyst (e.g., Ru(bpz)₃(PF₆)₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine the phenol substrate (1.0 equiv.), alkene substrate (1.3 equiv.), ruthenium photocatalyst (e.g., 0.05 mol%), and ammonium persulfate (2.0 equiv.).

  • Add acetonitrile as the solvent.

  • Degas the reaction mixture by freeze-pump-thaw cycles.

  • Irradiate the mixture with a visible light source at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_mechanism Generalized Reaction Mechanism Phenol Phenolic Substrate PhenoxyRadical Phenoxy Radical Phenol->PhenoxyRadical One-electron Oxidation Dimerization Radical Coupling & Cyclization PhenoxyRadical->Dimerization Dihydrobenzofuran Dihydrobenzofuran Neolignan Dimerization->Dihydrobenzofuran Oxidant Oxidant (e.g., Ag₂O, Enzyme, hv) Oxidant->Phenol

Caption: Generalized mechanism of oxidative coupling for dihydrobenzofuran synthesis.

G cluster_workflow Experimental Workflow Start Starting Materials: Phenolic Substrate & Oxidant Reaction Oxidative Coupling Reaction (Stirring under controlled conditions) Start->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure Dihydrobenzofuran Neolignan Purification->FinalProduct Characterization Characterization (NMR, MS, etc.) FinalProduct->Characterization

Caption: Typical experimental workflow for synthesis and purification.

References

Application Notes and Protocols for Amide Coupling with 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives of 2,3-dihydrobenzofuran. The amide bond formation is a critical transformation in medicinal chemistry and drug discovery, and the 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. These protocols offer guidance on common coupling methodologies, reagent selection, and reaction optimization.

Introduction

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component to proceed efficiently under mild conditions. The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions. This document focuses on two widely used and effective coupling methods: the use of uronium salts, specifically TBTU, and the mixed-anhydride method.

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes quantitative data for different amide coupling protocols with 2,3-dihydrobenzofuran carboxylic acid derivatives, providing a comparative overview of their efficiency.

Entry2,3-Dihydrobenzofuran DerivativeAmineCoupling Reagent/MethodSolventBaseTime (h)Temp (°C)Yield (%)Reference
12,3-Dihydrobenzofuran-7-carboxylic acidAmmonia (30% aq. solution)Mixed-anhydride (i-BuOCOCl, NMM)THFNMM4 (activation), 1 (coupling)-20 (activation), rt (coupling)N/A[1]
22-Arylbenzofuran-3-carboxylic acidVarious free aminesTBTUDMFTriethylamineOvernightrt14-88[2]
32,3-Dihydrobenzofuran-7-carboxylic acidGeneral aminesMixed-anhydrideN/AN/AN/AN/AGood[1][3]

Experimental Protocols

Protocol 1: Amide Coupling using TBTU

This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofuran-3-carboxamide derivatives.[2]

Materials:

  • 2,3-Dihydrobenzofuran carboxylic acid derivative (1.0 equiv)

  • Amine (1.5 equiv)

  • TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction tube, add the 2,3-dihydrobenzofuran carboxylic acid (1.0 equiv), the corresponding amine (1.5 equiv), TBTU (1.1 equiv), and triethylamine (2.0 equiv).

  • Add anhydrous DMF to the reaction tube.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired amide.

Protocol 2: Amide Coupling via the Mixed-Anhydride Method

This protocol is based on the synthesis of 2,3-dihydrobenzofuran-7-carboxamide.[1]

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (i-BuOCOCl)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Amine (e.g., 30% aqueous ammonia solution)

Procedure:

  • Dissolve the 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Add N-methylmorpholine (NMM) to the solution.

  • Slowly add isobutyl chloroformate (i-BuOCOCl) to the reaction mixture and stir for 4 hours at -20 °C to form the mixed anhydride.

  • To the resulting mixed-anhydride solution, add the amine (e.g., 30% aqueous ammonia solution).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Upon completion, proceed with an appropriate aqueous workup and extraction.

  • Purify the crude product by a suitable method to yield the final amide.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a general signaling pathway for amide bond formation.

experimental_workflow Experimental Workflow for Amide Coupling cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dissolve Carboxylic Acid and Amine in Solvent B Add Coupling Reagent and Base A->B C Stir at Appropriate Temperature B->C D Quench Reaction & Aqueous Workup C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: A generalized workflow for a typical amide coupling reaction.

amide_formation_pathway General Pathway for Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) Active_Ester Activated Intermediate (e.g., Active Ester, Mixed Anhydride) RCOOH->Active_Ester + Activator Activator Coupling Reagent (e.g., TBTU, i-BuOCOCl) Activator->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproduct Byproducts Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: A simplified diagram illustrating the activation and coupling steps in amide synthesis.

References

Application Notes and Protocols: Derivatization of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2,3-dihydrobenzofuran-7-carbaldehyde, a versatile scaffold in medicinal chemistry. The protocols cover key reactions for modifying the aldehyde functionality, yielding derivatives with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Introduction

2,3-Dihydrobenzofuran is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization at the 7-position, particularly with a carbaldehyde group, provides a reactive handle for a variety of chemical transformations. This document outlines protocols for Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination, which are fundamental reactions for generating diverse libraries of this compound derivatives. The resulting compounds are valuable for structure-activity relationship (SAR) studies and the identification of novel therapeutic leads. Benzofuran derivatives have shown promise as antimicrobial and anticancer agents.[1][2]

Derivatization Reactions

The aldehyde group of this compound is a versatile functional group that can undergo a wide array of chemical transformations. Below are detailed protocols for some of the most common and useful derivatization reactions.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate diverse compound libraries for biological screening. Schiff bases of heterocyclic aldehydes have shown significant antimicrobial activity.[3]

Experimental Protocol:

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a solution of the desired primary amine (1.1 mmol) in ethanol (5 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base derivative.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-(2,3-dihydrobenzofuran-7-ylmethylene)aniline485
2p-ToluidineN-(2,3-dihydrobenzofuran-7-ylmethylene)-4-methylaniline588
34-FluoroanilineN-(2,3-dihydrobenzofuran-7-ylmethylene)-4-fluoroaniline4.592
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] This reaction is highly effective for forming carbon-carbon double bonds and is instrumental in the synthesis of various pharmacologically active molecules, including potential anticancer agents.[5]

Experimental Protocol:

To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in ethanol (15 mL), a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol) is added.[4] The mixture is refluxed for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the Knoevenagel condensation product.

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Malononitrile2-(2,3-dihydrobenzofuran-7-ylmethylene)malononitrile295
2Ethyl cyanoacetateEthyl 2-cyano-3-(2,3-dihydrobenzofuran-7-yl)acrylate390
3Diethyl malonateDiethyl 2-(2,3-dihydrobenzofuran-7-ylmethylene)malonate485
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[6][7] This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups.

Experimental Protocol:

To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a strong base such as n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise. The resulting colored solution of the ylide is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkene.

EntryPhosphonium SaltProductReaction Time (h)Yield (%)
1Methyltriphenylphosphonium bromide7-vinyl-2,3-dihydrobenzofuran1275
2Ethyltriphenylphosphonium bromide7-(prop-1-en-1-yl)-2,3-dihydrobenzofuran1870 (E/Z mixture)
3(Carbethoxymethyl)triphenylphosphonium bromideEthyl 3-(2,3-dihydrobenzofuran-7-yl)acrylate2480 (predominantly E)
Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine.[8] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This method is a highly effective way to synthesize secondary and tertiary amines.[9]

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 1,2-dichloroethane (DCE) or methanol (10 mL), sodium triacetoxyborohydride (1.5 mmol) is added in portions at room temperature.[8] If the amine is used as its hydrochloride salt, one equivalent of a non-nucleophilic base like triethylamine should be added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-(2,3-dihydrobenzofuran-7-ylmethyl)aniline1682
2Morpholine4-((2,3-dihydrobenzofuran-7-yl)methyl)morpholine1288
3Piperidine1-((2,3-dihydrobenzofuran-7-yl)methyl)piperidine1485

Biological Significance and Potential Applications

Derivatives of 2,3-dihydrobenzofuran have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Schiff base derivatives of various heterocyclic aldehydes are well-known for their antibacterial and antifungal properties. The imine linkage is believed to be crucial for their mechanism of action, which may involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The antibacterial mechanism of some benzofuran derivatives has been linked to the inhibition of bacterial growth and the induction of defense enzymes.[10][11]

Antimicrobial_Mechanism Benzofuran_Derivative This compound Derivative (e.g., Schiff Base) Bacterial_Cell Bacterial Cell Benzofuran_Derivative->Bacterial_Cell Enters Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Targets Cell_Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Cell_Membrane_Disruption Targets Bacterial_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Death Cell_Membrane_Disruption->Bacterial_Death

Caption: Proposed antimicrobial mechanism of action for benzofuran derivatives.

Anticancer Activity

Numerous benzofuran derivatives have been investigated for their anticancer properties.[12][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For instance, some benzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[13]

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzofuran_Derivative 2,3-Dihydrobenzofuran Derivative Benzofuran_Derivative->RAF Inhibits Apoptosis Apoptosis Benzofuran_Derivative->Apoptosis Induces Experimental_Workflow Start 2,3-Dihydrobenzofuran- 7-carbaldehyde Derivatization Derivatization Reaction (Schiff Base, Knoevenagel, etc.) Start->Derivatization Purification Purification (Recrystallization, Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Biological Screening (Antimicrobial, Anticancer) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for the Enantioselective Synthesis of Functionalized 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various modern enantioselective methods to synthesize functionalized 2,3-dihydrobenzofurans. This structural motif is a key component in numerous natural products and pharmaceuticals. The following sections detail cutting-edge catalytic systems, including organocatalysis, transition metal catalysis, and biocatalysis, offering a range of strategies to access these valuable chiral molecules.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydrobenzofurans, avoiding the use of metal catalysts. These methods often employ chiral amines, thioureas, or phosphoric acids to achieve high levels of stereocontrol.

[4+1] Annulation of ortho-Quinone Methides with Ammonium Ylides

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides provides access to a variety of chiral 2,3-dihydrobenzofurans. The use of a Cinchona alkaloid-derived chiral leaving group is key to the success of this method.[1]

Data Presentation: [4+1] Annulation of o-Quinone Methides

EntrySubstrate (o-QM precursor)Ammonium SaltYield (%)ee (%)Diastereomeric Ratio (trans:cis)
12-(1-Phenylethenyl)phenolTrimethylammonium salt85>99>95:5
22-(1-(4-Chlorophenyl)ethenyl)phenolTrimethylammonium salt8298>95:5
32-(1-(4-Nitrophenyl)ethenyl)phenolTrimethylammonium salt7599>95:5
42-(1-(p-Tolyl)ethenyl)phenolTrimethylammonium salt8897>95:5

Experimental Protocol: General Procedure for Asymmetric [4+1] Annulation [1]

  • To a solution of the o-quinone methide precursor (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the chiral ammonium salt (1.2 equiv) and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Stir the reaction mixture at room temperature for 72 hours.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/heptane gradient) to afford the desired 2,3-dihydrobenzofuran.

Workflow for Asymmetric [4+1] Annulation

workflow sub o-Quinone Methide Precursor Ammonium Salt Cs2CO3 mix Mix in DCM at RT sub->mix react Stir for 72h mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Enantioenriched 2,3-Dihydrobenzofuran purify->product

Caption: General workflow for the organocatalytic [4+1] annulation.

Transition Metal-Catalyzed Enantioselective Synthesis

Transition metal catalysis offers highly efficient and selective routes to functionalized 2,3-dihydrobenzofurans. Catalysts based on copper, rhodium, and ruthenium have been successfully employed in various asymmetric transformations.

Copper-Catalyzed [3+2] Cycloaddition of Quinone Esters and Styrenes

A novel and efficient method for the preparation of 2-aryl-2,3-dihydrobenzofuran scaffolds involves a Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives.[2][3] This reaction proceeds with excellent enantioselectivities and high yields, tolerating a broad range of substrates.[2]

Data Presentation: Cu/SPDO-Catalyzed [3+2] Cycloaddition [3]

EntryQuinone EsterStyrene DerivativeYield (%)ee (%)
1Methyl 2,5-dioxocyclohex-3-ene-1-carboxylateStyrene9699
2Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate4-Chlorostyrene9498
3Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate4-Methylstyrene9599
4Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate2-Vinylnaphthalene9297

Experimental Protocol: General Procedure for Cu/SPDO-Catalyzed [3+2] Cycloaddition [2][3]

  • To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (11 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene) and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add the quinone ester (1.0 equiv) and the styrene derivative (1.2 equiv) to the catalyst solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-2,3-dihydrobenzofuran.

Catalytic Cycle for Cu/SPDO-Catalyzed [3+2] Cycloaddition

catalytic_cycle catalyst Cu(II)-SPDO Complex intermediate1 Coordination Complex catalyst->intermediate1 + Quinone Ester substrate1 Quinone Ester substrate2 Styrene intermediate2 Cycloaddition Transition State intermediate1->intermediate2 + Styrene product_complex Product-Catalyst Complex intermediate2->product_complex [3+2] Cycloaddition product_complex->catalyst - Product product 2,3-Dihydrobenzofuran product_complex->product

Caption: Proposed catalytic cycle for the Cu/SPDO-catalyzed reaction.

Rhodium-Catalyzed Asymmetric C-H Activation/[3+2] Annulation

Rhodium(III) catalysis enables the enantioselective synthesis of 2,3-dihydrobenzofurans through a C-H activation/[3+2] annulation of N-phenoxy amides with alkynes. This method allows for the construction of dihydrobenzofurans bearing an α-quaternary carbon center with high yields and enantioselectivities.[4]

Data Presentation: Rh-Catalyzed Asymmetric C-H Activation/[3+2] Annulation [4]

EntryN-Phenoxy AmideAlkyneYield (%)ee (%)
1N-(p-tolyl)phenoxyacetamide1-Phenyl-2-(trimethylsilyl)acetylene7895
2N-(4-methoxyphenyl)phenoxyacetamide1-Phenyl-2-(trimethylsilyl)acetylene7596
3N-(4-chlorophenyl)phenoxyacetamide1-(p-tolyl)-2-(trimethylsilyl)acetylene7294
4N-phenylphenoxyacetamide1-(4-fluorophenyl)-2-(trimethylsilyl)acetylene7097

Experimental Protocol: General Procedure for Rh-Catalyzed Annulation [4]

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the chiral ligand (5.5 mol%).

  • Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture for 10 minutes.

  • Add the N-phenoxy amide (1.0 equiv), the alkyne (1.5 equiv), and a base such as NaOAc (1.0 equiv).

  • Seal the vial and stir the reaction mixture at the indicated temperature (e.g., 80 °C) for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the product.

Logical Relationship in Rh-Catalyzed C-H Activation

logical_relationship start N-Phenoxy Amide + Alkyne catalyst [Cp*RhCl2]2 / Chiral Ligand start->catalyst activation C-H Activation catalyst->activation insertion Alkyne Insertion activation->insertion cyclization Reductive Elimination & Annulation insertion->cyclization product Chiral 2,3-Dihydrobenzofuran cyclization->product

Caption: Key steps in the Rh-catalyzed C-H activation/[3+2] annulation.

Biocatalytic Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes can catalyze reactions with exceptional levels of stereocontrol.

Myoglobin-Catalyzed Asymmetric Cyclopropanation of Benzofurans

Engineered myoglobins have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents.[5] This biocatalytic strategy provides access to stereochemically dense 2,3-dihydrobenzofuran-based tricyclic scaffolds in excellent enantiopurity.[5]

Data Presentation: Myoglobin-Catalyzed Cyclopropanation [5]

| Entry | Benzofuran Derivative | Diazo Reagent | Yield (%) | ee (%) | Diastereomeric Ratio | |---|---|---|---|---| | 1 | Benzofuran | Ethyl diazoacetate | 95 | >99.9 | >99:1 | | 2 | 5-Methoxybenzofuran | Ethyl diazoacetate | 92 | >99.9 | >99:1 | | 3 | 7-Methylbenzofuran | Ethyl diazoacetate | 88 | >99.9 | >99:1 | | 4 | Benzofuran | tert-Butyl diazoacetate | 90 | >99.9 | >99:1 |

Experimental Protocol: General Procedure for Biocatalytic Cyclopropanation [5]

  • In a typical whole-cell biotransformation, cultivate E. coli cells expressing the engineered myoglobin variant in a suitable medium.

  • Induce protein expression and harvest the cells by centrifugation.

  • Resuspend the cell pellet in a buffer solution (e.g., phosphate buffer, pH 8.0).

  • To the cell suspension, add the benzofuran substrate (typically dissolved in a minimal amount of a co-solvent like DMSO).

  • Add the diazo reagent dropwise to the reaction mixture over a period of several hours.

  • Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.

  • Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify by flash chromatography to obtain the enantiopure cyclopropanated product.

Experimental Workflow for Biocatalytic Synthesis

experimental_workflow cell_culture E. coli Culture (Engineered Myoglobin) induction Protein Expression Induction cell_culture->induction harvest Cell Harvesting induction->harvest reaction_setup Cell Resuspension + Substrates harvest->reaction_setup reaction Incubation with Shaking reaction_setup->reaction extraction Product Extraction reaction->extraction purification Chromatographic Purification extraction->purification final_product Enantiopure Product purification->final_product

Caption: Workflow for the biocatalytic synthesis of dihydrobenzofurans.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of key classes of anti-inflammatory agents. The information is intended to guide researchers in the development of novel anti-inflammatory therapeutics by providing established protocols and insights into their mechanisms of action.

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins[1]. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation[1]. Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[2].

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, the target of NSAIDs and selective COX-2 inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological effects) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

COX Signaling Pathway

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the inhibitory concentrations (IC50) for various anti-inflammatory drugs against COX-1 and COX-2.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 7.60.04190
Diclofenac 0.6110.630.97
Ibuprofen 13350.37
Indomethacin 0.0630.480.13
Meloxicam 36.64.77.8
Aspirin 3.5729.30.12

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of Celecoxib.

Celecoxib_Synthesis Start 4-Methylacetophenone Step1 Claisen Condensation (Ethyl trifluoroacetate, Sodium methoxide) Start->Step1 Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione Step1->Intermediate Step2 Cyclization (4-Sulfonamidophenylhydrazine hydrochloride) Intermediate->Step2 Product Celecoxib Step2->Product

JAK-STAT Signaling Pathway

Quantitative Data: Efficacy of JAK Inhibitors

The following table presents data on the efficacy of Tofacitinib in clinical trials for rheumatoid arthritis.

Outcome MeasureTofacitinib (5 mg twice daily)Placebo
ACR20 Response Rate at Month 3 59.8%26.7%
HAQ-DI Score Change from Baseline at Month 3 -0.50-0.24

ACR20 represents a 20% improvement in the American College of Rheumatology criteria. HAQ-DI is the Health Assessment Questionnaire-Disability Index.

Experimental Protocols

This protocol outlines a synthetic route to Tofacitinib.

Workflow for Tofacitinib Synthesis

Tofacitinib_Synthesis Start N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl] -N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Step1 Debenzylation (Hydrogenation) Start->Step1 Intermediate N-[(3R,4R)-4-methylpiperidin-3-yl] -N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Step1->Intermediate Step2 Acylation (Cyanoacetic acid) Intermediate->Step2 Product Tofacitinib Step2->Product

Tofacitinib Synthesis Workflow

Materials:

  • N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Hydrogen donor (e.g., formic acid, ammonium formate, or hydrazine hydrate)

  • Catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., Methanol)

  • Cyanoacetic acid

  • Coupling agent (e.g., DCC, HOBt)

  • Solvent (e.g., THF)

Procedure:

  • Step 1: Debenzylation.

    • The starting benzyl-protected amine is subjected to hydrogenation to remove the benzyl group.[3] This is typically achieved using a hydrogen donor in the presence of a palladium catalyst.[3]

    • The reaction is monitored until completion, after which the catalyst is filtered off, and the solvent is removed to yield the debenzylated intermediate.[3]

  • Step 2: Acylation.

    • The resulting piperidine intermediate is then reacted with cyanoacetic acid in the presence of a coupling agent to form the final product, Tofacitinib.[3]

    • The reaction is typically carried out in an appropriate solvent like THF.[3]

    • After the reaction is complete, the product is isolated and purified, often by column chromatography.[3]

This protocol describes how to assess the inhibition of JAK-STAT signaling by measuring the phosphorylation of STAT proteins.

Materials:

  • Cell line expressing relevant cytokine receptors (e.g., TF-1 cells)

  • Cytokine to stimulate the pathway (e.g., IL-6)

  • Test compound (JAK inhibitor)

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Pre-treat cells with the test compound at various concentrations for a specified time.

    • Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against phosphorylated STAT.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against total STAT.

    • Calculate the ratio of phosphorylated STAT to total STAT to determine the extent of inhibition.

Lipoxygenase (LOX) Inhibitors

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators.[4] Inhibiting LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions such as asthma.[4][5]

Signaling Pathway: Leukotriene Synthesis via 5-LOX

The following diagram shows the pathway for leukotriene synthesis, the target of 5-LOX inhibitors.

LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP _5LOX 5-LOX FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (Bronchoconstriction) LTA4->LTC4 _5LOX_Inhibitor 5-LOX Inhibitor (e.g., Zileuton) _5LOX_Inhibitor->_5LOX

5-LOX Signaling Pathway

Quantitative Data: 5-LOX Inhibition

The following table shows the IC50 values of some 5-LOX inhibitors.

Compound5-LOX IC50 (µM)
Zileuton 0.5
Compound 4 (a triazinone analog) 5-21
Quercetin 1.1

Data compiled from multiple sources. Actual values may vary depending on assay conditions. [5][6]

Experimental Protocols

This protocol describes the synthesis of a class of 5-LOX inhibitors.

Workflow for Triazinone Synthesis

Triazinone_Synthesis Start Arylhydrazine Step1 Reaction with N-(2-chloroacetyl)glycine ethyl ester Start->Step1 Intermediate Hydrazide intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one Step2->Product

Triazinone Synthesis Workflow

Procedure:

  • Synthetic routes to these compounds generally involve the reaction of an appropriate arylhydrazine with a suitable three-carbon synthon, followed by cyclization to form the triazinone ring.[6] The specific reagents and conditions will vary depending on the desired substitutions on the aryl ring.

This protocol describes a method to assess the inhibitory activity of compounds against 5-LOX.

Materials:

  • Recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Buffer (e.g., PBS with EDTA and CaCl2)

  • HPLC system for analysis

Procedure:

  • Enzyme Incubation: Pre-incubate the recombinant 5-LOX enzyme with the test compound or vehicle control in a suitable buffer.[4]

  • Reaction Initiation: Start the reaction by adding arachidonic acid.[4]

  • Reaction Termination: Stop the reaction after a defined time by adding a suitable solvent like methanol.[4]

  • Product Analysis: Analyze the formation of 5-LOX products (e.g., LTB4 and 5-HETE) by HPLC.[4]

  • Data Analysis: Quantify the product peaks and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

General In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[7][8]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Administer Test Compound or Vehicle (Control) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume/Thickness at different time points Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis

Paw Edema Assay Workflow

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (typically 1% in saline)

  • Test compound and vehicle

  • Pletysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a set time before carrageenan injection.[8]

  • Induction of Edema: Inject a small volume (e.g., 100 µl) of carrageenan solution into the subplantar tissue of one hind paw of each animal.[8] The contralateral paw can be injected with saline as a control.

  • Measurement of Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.[9]

Cellular Signaling Pathway Analysis

NF-κB Activation Assay (Luciferase Reporter Assay)

The NF-κB signaling pathway is a central regulator of inflammation.[10] This assay measures the activation of this pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T cells)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Treatment: Treat the reporter cells with the test compound, followed by stimulation with an agent that activates the NF-κB pathway.[11]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[11]

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.[11]

  • Data Analysis: The intensity of the light signal is proportional to the level of NF-κB activation. Calculate the percentage of inhibition of NF-κB activation by the test compound.

MAPK Pathway Activation Assay (Western Blot for Phosphorylated MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade in inflammation. This assay assesses its activation.

Materials:

  • Relevant cell line

  • Stimulating agent (e.g., LPS)

  • Test compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-MAPK, e.g., p-p38, p-ERK; and anti-total-MAPK)

  • HRP-conjugated secondary antibody

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compound and then stimulate with an appropriate agent to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform western blotting as described for the JAK-STAT assay, using antibodies specific for phosphorylated and total forms of the MAPK of interest (e.g., p38, ERK).[12]

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MAPK to total MAPK to determine the inhibitory effect of the compound.

References

Application Notes: Harnessing 2,3-Dihydrobenzofuran-7-carbaldehyde for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of a key derivative, 2,3-dihydrobenzofuran-7-carbaldehyde, in the synthesis of potential anticancer agents. The primary focus is on the preparation of 2,3-dihydrobenzofuran-7-carboxamides, which have demonstrated significant potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.

Synthetic Pathways

A primary strategy for converting this compound into potent anticancer agents involves its transformation into a carboxamide scaffold. This can be achieved through a straightforward two-step oxidation-amidation sequence. The resulting 2,3-dihydrobenzofuran-7-carboxamides can be further modified to optimize their biological activity.

Synthetic Workflow Synthetic Workflow from this compound start 2,3-Dihydrobenzofuran- 7-carbaldehyde intermediate 2,3-Dihydrobenzofuran- 7-carboxylic Acid start->intermediate Oxidation (e.g., Pinnick Oxidation) final 2,3-Dihydrobenzofuran- 7-carboxamide Derivatives intermediate->final Amide Coupling (e.g., HATU, EDC)

Caption: Synthetic workflow for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and DCM.

  • Add 2-methyl-2-butene (5.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the aldehyde solution at room temperature over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na2SO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

This protocol outlines the amide coupling of the synthesized carboxylic acid with a desired amine.

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with saturated aqueous LiCl solution (3 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran-7-carboxamide derivative.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., BRCA2-deficient DT40 cells)

  • Complete cell culture medium

  • Synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • Replace the existing medium with medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 4: PARP-1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer

  • Wash buffer

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution

  • Synthesized compounds

  • Microplate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with histones.

  • Add the synthesized compounds at various concentrations to the wells.

  • Initiate the reaction by adding recombinant PARP-1 enzyme and biotinylated NAD+.

  • Incubate the plate to allow for the PARP-1 catalyzed biotinylation of histones.

  • Wash the plate to remove unbound reagents.

  • Add HRP-conjugated anti-biotin antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 values for PARP-1 inhibition.

Data Presentation

The following table summarizes the PARP-1 inhibitory activity of representative 2,3-dihydrobenzofuran-7-carboxamide and related derivatives.[1][2]

Compound IDCore ScaffoldR GroupPARP-1 IC50 (µM)
3 DHBF-7-carboxamideH9.45
36 DHBF-3-one-7-carboxamideH16.2
58 DHBF-3-one-7-carboxamide3',4'-dihydroxybenzylidene0.531
66 DHBF-3-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
68 DHBF-3-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
70 DHBF-3-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
72 DHBF-3-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
73 DHBF-3-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718

DHBF = Dihydrobenzofuran

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), are highly dependent on PARP-1 for survival. Inhibition of PARP-1 in these cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through apoptosis.[3][4]

PARP1_Inhibition_Pathway Mechanism of Action: PARP-1 Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA deficient) + PARP Inhibitor DNA_damage Single-Strand DNA Break PARP1_active PARP-1 Activation DNA_damage->PARP1_active BER Base Excision Repair PARP1_active->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_damage2 Single-Strand DNA Break PARP1_inhibited PARP-1 BER_blocked BER Blocked PARP1_inhibited->BER_blocked Inhibitor 2,3-Dihydrobenzofuran- 7-carboxamide Derivative Inhibitor->PARP1_inhibited Inhibition DSB Double-Strand Break Accumulation BER_blocked->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP-1 inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives leads to apoptosis in cancer cells.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this document provide a clear pathway for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives and their subsequent biological evaluation as PARP-1 inhibitors. The promising activity of this class of compounds warrants further investigation and optimization to develop clinically viable anticancer therapeutics.

References

Troubleshooting & Optimization

Optimization of reaction conditions for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dihydrobenzofuran derivatives. For optimal results, please consult the detailed experimental protocols and data tables provided in the subsequent sections.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For palladium-catalyzed reactions, consider a pre-activation step if applicable.- Verify the correct catalyst loading; too low a concentration can result in incomplete conversion.
Poor Quality Reagents - Use freshly distilled or purified solvents, as impurities can quench catalysts or participate in side reactions.- Ensure starting materials are pure and dry. Water can be detrimental in many catalytic cycles.
Suboptimal Reaction Temperature - The optimal temperature can be highly substrate-dependent. If no product is observed, consider incrementally increasing the temperature.[1] Conversely, if decomposition is observed, lowering the temperature is advised.
Incorrect Oxidant/Base - For oxidative coupling reactions, the choice and stoichiometry of the oxidant are critical. Silver(I) oxide is commonly used, but other silver salts like AgOAc, Ag2CO3, and AgNO3 may offer better yields for specific substrates.[1]- The choice of base is crucial in reactions involving C-H activation or cyclization. Ensure the pKa is appropriate for the desired proton abstraction without promoting side reactions.
Radical Inhibition - In radical-mediated reactions, such as some silver-promoted oxidative couplings, trace impurities can act as radical inhibitors. Ensure glassware is scrupulously clean.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Potential Cause Troubleshooting Steps
Achiral Catalyst or Ligand - For asymmetric synthesis, employ a chiral ligand or catalyst. The choice of ligand is critical and often substrate-specific.
Incorrect Solvent - Solvent polarity can influence the transition state geometry. Screen a range of solvents with varying polarities. For instance, in certain Rh-catalyzed C-H activations, polar solvents like hexafluoroisopropanol (HFIP) can promote the desired annulation.[2]
Temperature Effects - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
Substrate Control Issues - The inherent stereochemistry of the substrate may not be sufficient to induce the desired selectivity. A strongly directing chiral auxiliary or a more sterically demanding catalyst may be necessary.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Steps
Over-oxidation - In oxidative coupling reactions, the desired dihydrobenzofuran can sometimes be oxidized to the corresponding benzofuran. Reduce the stoichiometry of the oxidant or shorten the reaction time.
Isomerization - Acid-mediated isomerization of double bonds can occur. The addition of a non-nucleophilic base, such as triethylamine, can suppress this side reaction.[3]
Homocoupling - In cross-coupling reactions, homocoupling of one of the starting materials can be a competitive process. Adjusting the ligand-to-metal ratio or the rate of addition of one of the coupling partners can minimize this.
Ring-Opening - Highly strained dihydrobenzofurans can be susceptible to ring-opening. Ensure workup and purification conditions are mild.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydrobenzofurans?

A1: One of the most frequently used methods is the oxidative coupling of phenylpropanoids, often promoted by silver(I) salts.[1][4] This method mimics the biosynthetic pathway in plants.[1] Other prevalent modern methods include transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation and annulation reactions, and rhodium-catalyzed cycloadditions.[2][5][6]

Q2: How do I choose the right catalyst for my dihydrobenzofuran synthesis?

A2: The choice of catalyst depends on the desired transformation:

  • Silver (e.g., Ag2O): Commonly used for oxidative coupling of phenols.[1]

  • Palladium (e.g., Pd(OAc)2, Pd2(dba)3): Versatile for C-H activation, Heck/Tsuji-Trost reactions, and annulations.[2][6]

  • Rhodium (e.g., [RhCp*Cl2]2): Effective for C-H activation and [3+2] annulations.[2][6]

  • Copper (e.g., CuBr, Cu(OTf)2): Used in biomimetic synthesis and for intramolecular C-O bond formation.[2][3]

  • Iron (e.g., FeCl3): An economical and less toxic alternative for some cycloaddition reactions.[7]

Q3: What role does the solvent play in optimizing the reaction?

A3: The solvent can significantly impact both the yield and selectivity of the reaction. For example, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to commonly used solvents like dichloromethane and benzene.[1][4]

Q4: Can reaction time and temperature be optimized?

A4: Yes, both parameters are crucial. For instance, in certain silver(I) oxide-promoted oxidative couplings, the reaction time was successfully reduced from 20 hours to 4 hours without a significant drop in conversion or selectivity.[1][4] While many of these reactions are run at room temperature, investigating temperatures from 0°C to reflux can lead to significant improvements in yield.[1]

Quantitative Data Summary

Table 1: Optimization of Oxidant for Dihydrobenzofuran Neolignan Synthesis

Oxidant (0.5 equiv.)SubstrateConversion (%)Selectivity (%)Reference
Ag2O Methyl p-coumarate85.865.2[1]
AgOAc Methyl p-coumarate60.150.3[1]
Ag2CO3 Methyl p-coumarate55.445.1[1]
AgNO3 Methyl p-coumarate40.230.7[1]

Table 2: Effect of Solvent on Silver(I) Oxide-Promoted Oxidative Coupling

SolventSubstrateConversion (%)Selectivity (%)Reference
Acetonitrile Methyl p-coumarate85.865.2[1]
Dichloromethane Methyl p-coumarate75.355.9[1]
Benzene Methyl p-coumarate68.948.7[1]
Acetone Methyl p-coumarate50.135.4[1]

Table 3: Influence of Temperature on Oxidative Coupling in Acetonitrile

TemperatureSubstrateConversion (%)Selectivity (%)Reference
0 °C Methyl p-coumarate60.550.1[1]
Room Temp. Methyl p-coumarate85.865.2[1]
Reflux (85 °C) Methyl p-coumarate95.240.3[1]

Experimental Protocols

Key Experiment: Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate [1]

  • Preparation of Starting Material: Methyl p-coumarate is synthesized via Fischer esterification of p-coumaric acid.

  • Reaction Setup: To a solution of methyl p-coumarate (1.0 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, the reaction mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the (±)-trans-dehydrodicoumarate dimethyl ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Synthesize Methyl p-Coumarate reagents Dissolve in Acetonitrile start->reagents add_oxidant Add Ag2O (0.5 equiv) reagents->add_oxidant stir Stir at Room Temp for 4h add_oxidant->stir monitor Monitor by TLC/GC-MS stir->monitor filter Filter Silver Salts monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Obtain Dihydrobenzofuran Product purify->product

Figure 1. Experimental workflow for silver-promoted dihydrobenzofuran synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Product Yield inactive_catalyst Inactive Catalyst? start->inactive_catalyst impure_reagents Impure Reagents/Solvents? start->impure_reagents suboptimal_temp Suboptimal Temperature? start->suboptimal_temp incorrect_oxidant Incorrect Oxidant/Base? start->incorrect_oxidant check_storage Check Storage Conditions inactive_catalyst->check_storage use_fresh Use Fresh Catalyst inactive_catalyst->use_fresh purify_reagents Purify/Dry Reagents & Solvents impure_reagents->purify_reagents optimize_temp Screen Temperature Range suboptimal_temp->optimize_temp screen_oxidants Screen Different Oxidants/Bases incorrect_oxidant->screen_oxidants

Figure 2. Troubleshooting logic for low product yield in dihydrobenzofuran synthesis.

References

Technical Support Center: Purification of 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3-Dihydrobenzofuran-7-carbaldehyde. This document includes a detailed purification protocol, a troubleshooting guide with frequently asked questions (FAQs), and key data presented in a structured format.

Purification Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture, particularly following a Vilsmeier-Haack or Duff formylation reaction.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), optional

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. If the crude product is an oil, it can be pre-adsorbed onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Visualize the TLC plates under a UV lamp to identify the fractions containing the purified product. The desired product, being an aromatic aldehyde, should be UV active.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical parameters for the purification of this compound by flash column chromatography.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 2% Ethyl Acetate) and gradually increase.
Typical Rf of Product 0.3 - 0.5In a 90:10 Hexane:Ethyl Acetate system (this is an estimate and should be determined experimentally).
Expected Purity >95%As determined by NMR or GC-MS.
Potential Isomeric Impurity 2,3-Dihydrobenzofuran-5-carbaldehydeMay co-elute or have a very similar Rf value.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My compound is running too fast (high Rf) on the TLC/column.

A1: This indicates that the mobile phase is too polar. To increase retention, decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. For example, switch from a 90:10 hexane:ethyl acetate mixture to a 95:5 or 98:2 mixture.

Q2: My compound is not moving from the baseline (low Rf) on the TLC/column.

A2: This suggests the mobile phase is not polar enough to elute your compound. Gradually increase the concentration of the polar solvent (ethyl acetate). If a significant increase in polarity is required, consider adding a small percentage of a more polar solvent like dichloromethane or methanol to the mobile phase.

Q3: I am seeing multiple spots on the TLC after the column, and I suspect they are isomers. How can I separate them?

A3: The formylation of 2,3-dihydrobenzofuran can potentially yield isomeric products, with the 5-carbaldehyde being a likely side product. Separating these isomers can be challenging due to their similar polarities.

  • Optimize the Mobile Phase: Use a very shallow solvent gradient during column chromatography to maximize the separation between the isomers.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or a bonded-phase silica gel (e.g., cyano or diol) which can offer different selectivity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water) may selectively crystallize one isomer, leaving the other in the mother liquor.

Q4: The purified product appears to be degrading or oxidizing. How can I prevent this?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air.

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the purified compound at low temperatures (e.g., -20°C) and under an inert atmosphere.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Q5: I have a solid impurity that is not dissolving in the loading solvent. What should I do?

A5: Insoluble impurities can be removed by filtration before loading the sample onto the column. Dissolve the crude mixture in a suitable solvent, filter off the insoluble material, and then concentrate the filtrate before proceeding with chromatography.

Visualizations

The following diagrams illustrate the purification workflow and the troubleshooting logic.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions HighRf High Rf (Runs too fast) DecreasePolarity Decrease Mobile Phase Polarity HighRf->DecreasePolarity LowRf Low Rf (Sticks to baseline) IncreasePolarity Increase Mobile Phase Polarity LowRf->IncreasePolarity Isomers Isomer Contamination OptimizeSep Optimize Separation: - Shallow Gradient - Alt. Stationary Phase - Recrystallization Isomers->OptimizeSep Degradation Product Degradation PreventOx Prevent Oxidation: - Inert Atmosphere - Cold Storage - Antioxidants Degradation->PreventOx

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Synthesis of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted dihydrobenzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of substituted dihydrobenzofurans, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Question 1: I am observing very low yields in my dihydrobenzofuran synthesis. What are the common causes and how can I improve the yield?

Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting materials. For instance, in silver(I)-promoted oxidative coupling reactions, both the concentration of the oxidant and the temperature can significantly impact conversion and selectivity.[2]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary, as many organometallic catalysts are sensitive to moisture.[1][3]

  • Atmospheric Contamination: Many synthetic reactions, especially those involving transition metal catalysts, are sensitive to oxygen and moisture.[1] Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]

  • Product Instability: The desired dihydrobenzofuran derivative may be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]

  • Catalyst Deactivation: The catalyst, particularly transition metal catalysts like Palladium or Rhodium, can be deactivated by impurities or improper handling.[3]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the dihydrobenzofuran ring formation?

Answer: Achieving high regioselectivity is a common hurdle in the synthesis of substituted benzofurans and their dihydro counterparts. The choice of synthetic strategy and reaction conditions plays a pivotal role.

  • Directing Groups: The presence and nature of directing groups on the aromatic ring can significantly influence the regiochemical outcome of cyclization reactions.[4]

  • Steric Hindrance: In many cases, the cyclization will favor the sterically less hindered position.[5] For example, in the cyclization of α-phenoxycarbonyl compounds, if both ortho positions are unsubstituted, the reaction often favors the formation of the 3,6-disubstituted benzofuran over the 3,4-disubstituted isomer.[5]

  • Choice of Catalyst and Ligand: In transition-metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can exert significant control over the regioselectivity. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides has been shown to provide remarkable regioselectivity in the construction of 3-ethylidene-2,3-dihydrobenzofurans.[6]

  • Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome. For example, in the Pd-catalyzed regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans, the temperature was a key factor in determining the isomeric ratio.[6][7]

Question 3: I am having trouble with the stability of my starting materials. What precautions should I take?

Answer: The stability of starting materials is crucial for a successful synthesis.

  • Characterization and Purity: It is essential to fully characterize the starting materials to confirm their identity and purity.[8] Impurities can interfere with the reaction.

  • Storage Conditions: Store starting materials under the recommended conditions (e.g., temperature, inert atmosphere, protection from light) to prevent degradation.

  • Handling of Sensitive Reagents: Many reagents used in dihydrobenzofuran synthesis, such as organometallic catalysts and strong bases, are sensitive to air and moisture.[3] Proper handling techniques, such as using a glove box or Schlenk line, are necessary.

  • Compatibility: Ensure that the functional groups present in your starting materials are compatible with the planned reaction conditions. Protective group strategies may be necessary for sensitive functionalities.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methodologies for substituted dihydrobenzofurans, allowing for easy comparison of yields and conditions.

Table 1: Comparison of Yields for Different Catalytic Systems in Dihydrobenzofuran Synthesis

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
[Cp*RhCl₂]₂ / NaOAcN-phenoxyacetamides and cyclopropylidenemethyl alkenes3-ethylidene-2,3-dihydrobenzofurans37-80[6]
Pd₂(dba)₃·CHCl₃ / TY-PhosSubstituted dienes and halo-substituted phenolsAlkenyl-substituted dihydrobenzofurans35-99[6][7]
Cu(hfacac)₂ / TIFAAlcohols and arenes (intramolecular)Functionalized dihydrobenzofurans>90 (for simple alcohols)[4]
Rhodium-based catalyst / Cs₂CO₃Substituted phenoxyacetamides and diazooxindolesSpirooxindoyl-substituted dihydrobenzofurans49-76[6]
Visible light / Eosin Y2-Allylanilines and diazo compounds2,3-Disubstituted dihydrobenzofuransNot specified
Pd(OAc)₂ / CuCl₂Alkenyl ethers and alkynyl oxime ethersPolycyclic dihydrobenzofurans41-86[6]

Table 2: Influence of Reaction Parameters on the Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [2]

Oxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Ag₂O (0.5)AcetonitrileRoom Temp432.794.0
Ag₂O (0.5)AcetonitrileRoom Temp2056.488.0
Ag₂O (1.0)AcetonitrileRoom Temp445.285.0
Ag₂CO₃ (0.5)AcetonitrileRoom Temp425.170.1
AgOAc (0.5)AcetonitrileRoom Temp415.365.2

Key Experimental Protocols

This section provides detailed methodologies for key synthetic routes to substituted dihydrobenzofurans.

Protocol 1: Rh(III)-Catalyzed Intramolecular C-H Functionalization for the Synthesis of 3-Ethylidene-2,3-dihydrobenzofurans [6]

  • Reactant Preparation: To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), cyclopropylidenemethyl alkene (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., dioxane) under an inert atmosphere.

  • Reaction Execution: Seal the tube and stir the reaction mixture at a predetermined temperature (e.g., 80 °C) for the specified time (e.g., 12 h).

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-ethylidene-2,3-dihydrobenzofuran.

Protocol 2: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction for the Synthesis of Alkenyl-Substituted Dihydrobenzofurans [6][7]

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (e.g., TY-Phos, 5 mol%) to an oven-dried Schlenk tube.

  • Reactant Addition: Add the halo-substituted phenol (0.2 mmol, 1.0 equiv.), the substituted diene (0.3 mmol, 1.5 equiv.), and sodium phenoxide (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the tube.

  • Reaction Execution: Stir the reaction mixture at room temperature for the required duration (e.g., 24 h).

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to obtain the enantiomerically enriched alkenyl-substituted dihydrobenzofuran.

Visualized Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships relevant to the synthesis of substituted dihydrobenzofurans.

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere Purity OK check_purity->optimize Impure Reagents check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK check_atmosphere->optimize Inadequate Atmosphere check_workup->optimize Workup OK check_workup->optimize Losses Detected outcome Improved Yield optimize->outcome

Caption: Troubleshooting workflow for addressing low yields in dihydrobenzofuran synthesis.

Regioselectivity_Decision_Tree start Poor Regioselectivity Goal: Improve Isomeric Ratio strategy Modify Synthetic Strategy - Change directing group - Alter substitution pattern start:f1->strategy:f0 catalyst Optimize Catalyst System - Screen different metal catalysts - Vary ligands start:f1->catalyst:f0 conditions Adjust Reaction Conditions - Modify temperature - Screen solvents start:f1->conditions:f0 outcome Desired Regioisomer Favored strategy:f1->outcome:f0 catalyst:f1->outcome:f0 conditions:f1->outcome:f0

Caption: Decision tree for improving regioselectivity in dihydrobenzofuran synthesis.

References

Technical Support Center: Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for visible-light-driven iron-catalyzed decarboxylative cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this reaction?

A1: The reaction proceeds through a radical mechanism.[1] Initially, an in-situ generated Fe(III)-carboxylate complex undergoes a ligand-to-metal charge transfer (LMCT) upon irradiation with visible light. This process generates an acyloxy radical and an Fe(II) species. The acyloxy radical then decarboxylates to form an alkyl radical, which subsequently participates in the cyclization cascade.[1][2][3]

Q2: Is a photosensitizer required for this reaction?

A2: No, this reaction typically operates without the need for an external photosensitizer.[3] The iron-carboxylate complex itself absorbs visible light to initiate the reaction via the LMCT process.[1][3]

Q3: What are the most common iron catalysts used?

A3: Simple and inexpensive iron salts are effective catalysts. Iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (Fe(acac)₃) are frequently reported to give good to excellent yields.[1][4][5] The choice of catalyst can be critical, and screening may be necessary for optimal results.[4][5]

Q4: What type of light source is required?

A4: The reaction is driven by visible light. While specific setups may vary, irradiation with blue LEDs (e.g., 400-456 nm) at room temperature is common.[3][6] Control experiments have demonstrated that continuous light irradiation is necessary for the reaction to proceed.[1]

Q5: How does the stability of the radical intermediate affect the reaction?

A5: The stability of the alkyl radical formed after decarboxylation is a crucial factor in determining reaction efficiency. Reactions involving more stable radicals, such as tertiary or secondary alkyl radicals, tend to provide higher yields than those with less stable primary radicals.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the reaction setup and execution.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inadequate Light Source: Insufficient photon flux or incorrect wavelength.Ensure your light source provides visible light (e.g., blue LEDs) and is positioned close to the reaction vessel to maximize irradiation. Confirm the necessity of light with a control experiment run in the dark.
Catalyst Inactivity: The chosen iron salt is not optimal for the specific substrate.Screen different iron catalysts. Fe(acac)₃ has been shown to be superior to FeCl₃ in some cases.[4][5] Also, check the purity and handling of the catalyst.
Absence of Essential Reagents: Reaction may require an oxidant or other additives.Some variations of this reaction require an oxidant like di-tert-butyl peroxide (DTBP).[4][5] Control experiments have shown the reaction fails without it.[4][5] Review the specific protocol for required additives.
Poor Radical Stability: The carboxylic acid precursor generates an unstable radical.Yields may be inherently lower for primary alkyl carboxylates compared to tertiary or secondary ones.[1] Consider if a different precursor that generates a more stable radical is feasible.
Presence of Radical Scavengers: Oxygen or other impurities are quenching the radical intermediates.Degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] Adding a radical scavenger like TEMPO should completely suppress the reaction, confirming a radical mechanism.[1]
Inconsistent Results / Poor Reproducibility Variable Reaction Temperature: Inconsistent light source heating or ambient temperature fluctuations.Use a cooling fan or a water bath to maintain a consistent reaction temperature, typically room temperature.[1]
Reagent Degradation: Carboxylic acid salt, catalyst, or solvent quality issues.Use freshly purified reagents and anhydrous solvents. Ensure proper storage of all chemicals.
Formation of Side Products Side Reactions of the Radical Intermediate: The generated alkyl radical may undergo undesired pathways.Modify reaction conditions such as solvent, temperature, or concentration to favor the desired cyclization pathway. The addition of specific ligands or additives might also improve selectivity.[7][8]

Data Presentation: Catalyst and Oxidant Optimization

The selection of the iron catalyst and oxidant is critical for reaction success. The following tables summarize optimization data from a representative study on a decarboxylative alkenylation.[4][5]

Table 1: Evaluation of Different Iron Catalysts Reaction Conditions: Cinnamic acid (0.3 mmol), cyclohexane (2 mL), iron catalyst (20 mol %), DTBP (2.0 equiv), 120 °C, 24 h, N₂.

EntryCatalystYield (%)
1FeCl₂·4H₂O54
2Fe(acac)₃ 91
3FeCl₃75
4FerroceneN.D.
5Fe₂O₃N.D.
6Fe₃O₄N.D.
7NoneN.D.
N.D. = Not Detected

Table 2: Evaluation of Different Oxidants Reaction Conditions: Cinnamic acid (0.3 mmol), cyclohexane (2 mL), Fe(acac)₃ (20 mol %), oxidant (2.0 equiv), 120 °C, 24 h, N₂.

EntryOxidantYield (%)
1DTBP 91
2TBHP (aq.)38
3K₂S₂O₈N.D.
4H₂O₂ (30% aq.)N.D.
5TBPBN.D.
6NoneN.D.
N.D. = Not Detected

Key Experimental Protocol

General Procedure for Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization for Oxindole Synthesis [1]

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the starting N-arylacrylamide (1.0 equiv), the carboxylic acid sodium salt (5.0 equiv), and FeCl₃ (catalyst).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMSO) via syringe under an inert atmosphere.

  • Irradiation: Place the sealed reaction tube approximately 5-10 cm from a visible light source (e.g., a 30 W blue LED strip). If necessary, use a cooling fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress by TLC or GC-MS analysis. The typical reaction time is around 26 hours.[1]

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.

Visualizations

Reaction Mechanism Workflow

G cluster_initiation Initiation: Light-Driven LMCT cluster_propagation Propagation & Cyclization cluster_termination Product Formation Fe_III Fe(III)-Carboxylate Complex Fe_II Fe(II) Species Fe_III->Fe_II LMCT Acyloxy_Rad Acyloxy Radical Fe_III->Acyloxy_Rad LMCT Light Visible Light (hν) Light->Fe_III Decarboxylation Decarboxylation (-CO₂) Acyloxy_Rad->Decarboxylation Alkyl_Rad Alkyl Radical (R•) Decarboxylation->Alkyl_Rad Substrate Cyclization Precursor Alkyl_Rad->Substrate Radical Addition Cyclized_Rad Cyclized Radical Intermediate Substrate->Cyclized_Rad Oxidation Oxidation Cyclized_Rad->Oxidation Product Final Cyclized Product Oxidation->Product

Caption: Proposed mechanism for the iron-catalyzed decarboxylative cyclization.

Troubleshooting Workflow

G Start Experiment Start: Low or No Yield Check_Light Run 'Light-Off' Control. Does it fail? Start->Check_Light Check_Catalyst Run 'No-Catalyst' Control. Does it fail? Check_Light->Check_Catalyst Yes Improve_Light Improve Light Source: - Check Wavelength - Increase Intensity/Proximity Check_Light->Improve_Light No Check_Radical Add TEMPO. Is reaction quenched? Check_Catalyst->Check_Radical Yes Optimize_Catalyst Screen Iron Catalysts (e.g., FeCl₃ vs Fe(acac)₃) Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Optimize Conditions: - Reagent Stoichiometry - Solvent - Temperature Check_Radical->Optimize_Conditions Yes Success Problem Solved Check_Radical->Success No (Non-radical path) Optimize_Catalyst->Start Optimize_Conditions->Success Improve_Light->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Silver(I)-Promoted Oxidative Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with silver(I)-promoted oxidative coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and reduce reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during silver(I)-promoted oxidative coupling reactions that can lead to extended reaction times or low yields.

Issue ID Problem Possible Causes Suggested Solutions
RT-001 Reaction is slow or incomplete. - Low reaction temperature: The activation energy for the C-H activation step may not be overcome. - Suboptimal solvent: The chosen solvent may not effectively dissolve reactants or stabilize reaction intermediates. - Inefficient silver(I) salt: The counter-ion of the silver salt can influence its reactivity. - Inhibitors present: Trace impurities in reactants or solvents can poison the catalyst.- Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Note that excessively high temperatures can lead to side product formation. - Solvent screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like methanol, can sometimes accelerate the reaction.[1] - Vary the silver(I) salt: Compare the efficacy of different silver salts such as AgOAc, Ag₂CO₃, or Ag₂O. - Purify reactants and solvents: Ensure all starting materials and solvents are of high purity and free from moisture and other potential inhibitors.
RT-002 Inconsistent reaction times between batches. - Variability in reactant quality: Purity of substrates can differ between batches. - Atmospheric conditions: Reactions sensitive to air or moisture may show variable results if not performed under an inert atmosphere. - Inconsistent stirring rate: Poor mixing can lead to localized concentration gradients and slower overall reaction.- Standardize reactant quality: Use reactants from the same batch or ensure consistent purity through analysis. - Use an inert atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially if sensitive reagents are involved. - Ensure consistent mixing: Use a magnetic stirrer with a consistent and vigorous stirring rate to ensure a homogenous reaction mixture.
RT-003 Reaction stalls before completion. - Catalyst deactivation: The silver(I) catalyst may be reduced to inactive Ag(0) or form insoluble complexes. - Product inhibition: The product of the reaction may coordinate to the silver catalyst and inhibit its activity. - Depletion of oxidant: If a co-oxidant is used, it may be fully consumed before the reaction is complete.- Add a co-catalyst or additive: In some systems, the addition of a co-catalyst like a copper(II) or palladium(II) salt can regenerate the active silver species.[1] - Incremental addition of substrate: Adding one of the coupling partners slowly over time can prevent high concentrations of product from accumulating and inhibiting the catalyst. - Ensure sufficient oxidant: Use a stoichiometric excess of the co-oxidant if one is required for the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of silver(I) in these oxidative coupling reactions?

A1: Silver(I) salts can act as the primary oxidant, a co-catalyst, or an additive. As an oxidant, Ag(I) is reduced to Ag(0) while promoting the coupling of two nucleophilic partners. In many modern C-H activation reactions, silver salts are used as additives, often in conjunction with other transition metals like palladium or ruthenium. In these cases, the silver salt can act as a halide scavenger or facilitate the generation of a more active catalytic species.

Q2: How does the choice of the silver(I) salt counter-ion affect the reaction?

A2: The counter-ion of the silver salt (e.g., acetate, carbonate, triflate) can significantly impact the reaction rate and outcome. The basicity and coordinating ability of the anion can influence the C-H activation step and the overall catalytic cycle. For example, more basic anions like carbonate may also act as a base in the reaction. It is often necessary to screen different silver salts to find the optimal one for a specific transformation.

Q3: Can increasing the catalyst loading reduce the reaction time?

A3: In general, increasing the catalyst concentration can lead to a faster reaction rate. However, this is not always a linear relationship, and at a certain point, increasing the catalyst loading may not provide a significant benefit and will increase the cost of the reaction. It is recommended to perform a catalyst loading study to find the optimal concentration that balances reaction time and cost-effectiveness.

Q4: What is the effect of temperature on the reaction kinetics?

A4: Increasing the reaction temperature generally increases the reaction rate by providing more thermal energy to overcome the activation energy barrier of the reaction. However, excessively high temperatures can lead to catalyst decomposition, substrate degradation, and the formation of undesired side products. The optimal temperature will depend on the specific substrates and catalyst system being used.

Q5: Which solvents are generally recommended to accelerate silver(I)-promoted oxidative couplings?

A5: The choice of solvent can have a profound effect on the reaction rate. Polar solvents are often found to accelerate these reactions.[1] This is because they can help to stabilize charged intermediates and transition states that may be involved in the catalytic cycle. Commonly used polar solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol. However, the optimal solvent is highly substrate-dependent, and a solvent screen is recommended during reaction optimization.

Experimental Protocols

General Protocol for Silver(I)-Promoted Oxidative C-H/C-H Cross-Coupling of Two Heteroarenes

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Heteroarene 1 (1.0 mmol, 1.0 equiv)

  • Heteroarene 2 (1.2 mmol, 1.2 equiv)

  • Silver(I) salt (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv)

  • Additive (e.g., pivalic acid, 0.2 mmol, 0.2 equiv)

  • Solvent (e.g., 1,2-dichloroethane (DCE), 5 mL)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean and dry reaction vessel equipped with a magnetic stir bar, add Heteroarene 1 (1.0 mmol), Heteroarene 2 (1.2 mmol), the silver(I) salt (2.0 mmol), and the additive (0.2 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add the solvent (5 mL) via syringe.

  • Seal the vessel or equip it with a condenser under an inert atmosphere.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously for the desired amount of time (monitor by TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble silver salts.

  • Wash the celite pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants, Silver Salt & Additive B Add Solvent under Inert Atmosphere A->B C Heat to Desired Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Cool & Quench D->E Reaction Complete F Filter to Remove Insolubles E->F G Purify by Chromatography F->G Troubleshooting_Workflow Start Reaction Time is Too Long Check_Temp Is Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Solvent Is Solvent Optimized? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Screen_Solvents Screen Polar Solvents (e.g., DMF, DMSO) Check_Solvent->Screen_Solvents No Check_Catalyst Is Silver Salt/Additive Optimal? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Screen_Ag_Salts Screen Different Ag(I) Salts & Additives Check_Catalyst->Screen_Ag_Salts No Check_Purity Are Reactants/Solvents Pure? Check_Catalyst->Check_Purity Yes Screen_Ag_Salts->Check_Purity Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials No End Reaction Time Optimized Check_Purity->End Yes Purify_Materials->End

References

Technical Support Center: Dihydrobenzofuran Neolignan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of dihydrobenzofuran neolignans, with a specific focus on the critical role of solvent effects.

Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yield in dihydrobenzofuran neolignan synthesis via oxidative coupling is a frequent issue. Several factors related to solvent and reaction conditions can be the cause:

  • Poor Substrate Solubility: The starting materials, such as methyl p-coumarate or methyl ferulate, must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility in your chosen solvent, consider switching to a solvent system with better solubilizing properties.

  • Suboptimal Solvent Choice: The solvent directly impacts the reaction's conversion rate and selectivity. For the silver(I) oxide-promoted oxidative coupling, traditional solvents like dichloromethane (DCM) or benzene/acetone mixtures have been used. However, studies have shown that acetonitrile can provide a better balance between conversion and selectivity.[1][2]

  • Reaction Time and Temperature: The standard reaction time for this synthesis has often been 20 hours or more.[1] However, optimization studies have demonstrated that with the right solvent, such as acetonitrile, the reaction time can be significantly reduced to as little as 4 hours without a major impact on yield.[1][2] Ensure your reaction is running for the optimal duration based on your chosen solvent. The reaction is typically run at room temperature.[3]

  • Oxidant Concentration: The stoichiometry of the oxidant, commonly silver(I) oxide (Ag₂O), is crucial. While higher oxidant concentrations can increase the conversion of the starting material, they can also promote side reactions, thereby decreasing selectivity and the overall yield of the desired product.[2] An optimal balance is often found using 0.5 equivalents of Ag₂O.[1][2]

Q2: I am observing significant side product formation. How can I increase the selectivity for the desired dihydrobenzofuran neolignan?

A2: Poor selectivity is often linked to the reaction conditions, especially the solvent and oxidant concentration.

  • Solvent Polarity and Coordinating Ability: The solvent can influence the stability of the radical intermediates formed during the oxidative coupling mechanism.[1][4] Acetonitrile has been shown to provide an excellent balance between conversion of the starting material and selectivity for the desired product.[1][5] In one study, moving from a benzene/acetone mixture to acetonitrile increased the selectivity for one target neolignan from 66.4% to 91.1%.

  • Control of Oxidant Stoichiometry: Using an excess of the silver(I) oxide oxidant can lead to undesired side reactions.[2] Sticking to the optimized 0.5 equivalents is recommended to favor the formation of the desired product over side products.[1][2]

  • Radical Initiators/Inhibitors: The reaction proceeds through radical intermediates.[1][4] The addition of a radical initiator like AIBN has been shown to increase the conversion rate but decrease selectivity. Conversely, a radical inhibitor can slightly decrease reactivity while increasing selectivity.[4] This indicates that controlling the radical pathway is key to improving selectivity.

Q3: The reaction is proceeding very slowly or not at all. What should I check?

A3: A stalled reaction can be due to several factors:

  • Inactive Oxidant: Ensure the silver(I) oxide is fresh and has been stored properly.

  • Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen (N₂), to prevent unwanted oxidation or side reactions with atmospheric components.[3]

  • Light Sensitivity: It is recommended to protect the reaction from light by covering the flask with aluminum foil, as the intermediates can be light-sensitive.[2][3]

  • Solvent Purity: Use dry, high-purity solvents. Water and other impurities can interfere with the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of dihydrobenzofuran neolignans?

A1: The solvent is not merely a medium for the reactants but an active participant in the reaction environment.[6] It influences several key aspects of the synthesis:

  • Solubility: It must effectively dissolve the phenylpropanoid precursors (e.g., methyl ferulate) for the reaction to occur.[1]

  • Reaction Kinetics: The solvent can affect the rate of reaction. A significant reduction in reaction time from 20-24 hours to just 4 hours has been achieved by switching from traditional solvents to acetonitrile.[1][7][8]

  • Selectivity and Yield: The solvent choice directly impacts the balance between the consumption of starting material (conversion) and the formation of the desired product (selectivity).[2] Acetonitrile has been identified as a solvent that provides a superior balance for this specific synthesis compared to dichloromethane or benzene/acetone mixtures.[1][5]

  • Stereoselectivity: In many organic reactions, the solvent can influence the diastereoselectivity by stabilizing certain transition states over others.[9] While the silver(I) oxide-promoted coupling is diastereoselective for the trans-enantiomers, the choice of solvent can be critical in other synthetic routes.[1]

Q2: What are the recommended "green" solvent alternatives for this synthesis?

A2: Acetonitrile and methanol are considered "greener" alternatives to more hazardous solvents like dichloromethane and benzene.[1] Acetonitrile is particularly advantageous because it is less toxic, can be recycled more effectively, and, most importantly, provides excellent results in terms of reaction efficiency and selectivity for this synthesis.[1][2]

Q3: Can other oxidants be used besides silver(I) oxide?

A3: Yes, other oxidants have been explored to improve yields and stereoselectivity. These include iron salts, ruthenium (Ru) and rhodium (Rh) complexes, and enzymatic systems like horseradish peroxidase (HRP)/H₂O₂ and laccases.[1] However, silver(I) oxide remains the most frequently used and well-optimized heterogeneous catalyst for this particular oxidative coupling reaction.[2]

Data Presentation: Solvent Effects on Reaction Outcome

The following tables summarize the quantitative impact of different solvents on the silver(I) oxide-promoted synthesis of two common dihydrobenzofuran neolignans.

Table 1: Synthesis of (±)-trans-dehydrodicoumarate dimethyl ester (DBN 1) from Methyl p-coumarate [5]

SolventReaction Time (h)Conversion (%)Selectivity (%)
Benzene/Acetone (3:2)2035.366.4
Dichloromethane (DCM)2020.078.2
Methanol (MeOH)2022.91.5
Acetonitrile (MeCN)432.794.0
Acetonitrile (MeCN)2020.591.1

Table 2: Synthesis of (±)-trans-dehydrodiferulate dimethyl ester (DBN 2) from Methyl ferulate [5]

SolventReaction Time (h)Conversion (%)Selectivity (%)
Benzene/Acetone (3:2)2073.072.0
Dichloromethane (DCM)2066.079.0
Methanol (MeOH)2079.018.0
Acetonitrile (MeCN)467.785.8
Acetonitrile (MeCN)2070.083.0

Data derived from studies using 0.5 equivalents of Ag₂O.

Experimental Protocols

Optimized Protocol for Dihydrobenzofuran Neolignan Synthesis via Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is based on the optimized conditions reported in the literature.[1][3]

Materials:

  • Methyl p-coumarate or Methyl ferulate (1.0 equiv.)

  • Silver(I) oxide (Ag₂O) (0.5 equiv.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen (N₂) gas supply

  • Aluminum foil

Procedure:

  • Add the starting phenylpropanoid (methyl p-coumarate or methyl ferulate, 1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

  • Add silver(I) oxide (0.5 equiv.) to the flask.

  • Add anhydrous acetonitrile to achieve the desired concentration (e.g., 16.0 mmol of substrate in 40 mL of solvent).[3]

  • Cover the round-bottom flask with aluminum foil to protect the reaction from light.[3]

  • Purge the flask with N₂ gas to create an inert atmosphere.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The optimized reaction time is approximately 4 hours.[1][3]

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Evaporate the solvent (acetonitrile) under reduced pressure.

  • Purify the resulting crude product using standard chromatographic techniques (e.g., column chromatography) to isolate the desired dihydrobenzofuran neolignan.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Phenylpropanoid (e.g., Methyl Ferulate) and Ag2O in Flask solvent 2. Add Anhydrous Acetonitrile reactants->solvent setup 3. Seal, Cover with Foil, and Purge with N2 solvent->setup stir 4. Stir at Room Temp for 4 hours setup->stir monitor 5. Monitor Progress via TLC stir->monitor filter 6. Filter to Remove Solid Residue monitor->filter evaporate 7. Evaporate Solvent (Reduced Pressure) filter->evaporate purify 8. Purify via Column Chromatography evaporate->purify product Final Product: Dihydrobenzofuran Neolignan purify->product

Caption: Optimized experimental workflow for neolignan synthesis.

G start Goal: Synthesize Dihydrobenzofuran Neolignan q1 Primary Concern? start->q1 path_green path_green q1->path_green  'Green' Chemistry & Safety path_speed path_speed q1->path_speed Reaction Speed & Efficiency path_selectivity path_selectivity q1->path_selectivity High Selectivity & Yield avoid_solvents Avoid: Dichloromethane, Benzene path_green->avoid_solvents choose_acetonitrile_green Choose: Acetonitrile (Less Toxic, Recyclable) path_green->choose_acetonitrile_green time_traditional Traditional Solvents: ~20 hours path_speed->time_traditional time_acetonitrile Acetonitrile: ~4 hours path_speed->time_acetonitrile select_dcm DCM / Benzene: Good Conversion, Lower Selectivity path_selectivity->select_dcm select_methanol Methanol: Poor Selectivity path_selectivity->select_methanol select_acetonitrile Acetonitrile: Best Balance of Conversion & High Selectivity path_selectivity->select_acetonitrile

Caption: Logical flowchart for solvent selection in the synthesis.

References

Technical Support Center: Synthesis of 5-fluoro-DHBF-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-fluoro-9,10-dihydro-9,9-dimethyl-2H,3H,4H-benzo[b]furo[3,2-h]acridine-7-carboxylic acid (5-fluoro-DHBF-7-carboxylic acid). The following information is structured to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges in a question-and-answer format to help you identify and resolve issues leading to low product yield.

Issue 1: Low or No Yield in the Initial Friedel-Crafts Acylation Step

Q1: My Friedel-Crafts acylation reaction to introduce the acyl group onto the fluorinated DHBF precursor is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in Friedel-Crafts acylation can stem from several factors related to your reagents, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst.[1] It is critical to ensure strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Consequently, a stoichiometric amount or even a slight excess of the catalyst is often necessary.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.[1][2] The fluorine atom on your DHBF precursor is deactivating, which could contribute to a sluggish reaction.

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1] Ensure your starting material is free from such functional groups.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, and handle hygroscopic reagents like AlCl₃ in a glovebox or under an inert atmosphere.

  • Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid catalyst. Start with at least 1.1 equivalents and consider increasing to 1.5 or 2.0 equivalents.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier, especially with deactivated substrates. Monitor the reaction closely for any signs of decomposition.

  • Consider a More Reactive Acylating Agent: If using an acyl chloride is not effective, consider using the corresponding acid anhydride, which can be more reactive in some cases.

Issue 2: Formation of Multiple Products and Impurities

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult and lowering the yield of the desired product. Why is this happening?

A2: The formation of multiple products is a common issue in complex organic syntheses. In the context of a multi-step synthesis of 5-fluoro-DHBF-7-carboxylic acid, this could be due to:

  • Isomer Formation: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, substitution can occur at different positions on the aromatic ring, leading to the formation of constitutional isomers.

  • Side Reactions: Over-acylation (polyacylation) can occur, although it is less common in acylation than in alkylation because the product is deactivated towards further electrophilic attack.[2][3] Other potential side reactions include cleavage of sensitive functional groups or polymerization, which can lead to the formation of tarry materials.[1]

  • Incomplete Reactions: If a preceding step in your synthesis is not driven to completion, you may be carrying over unreacted starting materials or intermediates that can react in subsequent steps to form impurities.

Troubleshooting Steps:

  • Control Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of side products.

  • Optimize Order of Reagent Addition: The way you add your reagents can influence the outcome. For instance, adding the substrate to a pre-formed complex of the acylating agent and Lewis acid might improve selectivity.

  • Purify Intermediates: Ensure that the starting materials and all intermediates are thoroughly purified before proceeding to the next step. This will minimize the carry-over of impurities that can complicate subsequent reactions.

  • Utilize Advanced Purification Techniques: If simple column chromatography is insufficient, consider using techniques like preparative HPLC or recrystallization to separate closely related isomers and impurities.

Issue 3: Low Yield in the Oxidation of the Acyl Group to a Carboxylic Acid

Q3: The oxidation of the 7-acyl-5-fluoro-DHBF intermediate to the final carboxylic acid product is inefficient. What could be the problem?

A3: The efficiency of the oxidation step can be influenced by the choice of oxidizing agent and the reaction conditions.

  • Inappropriate Oxidizing Agent: Not all oxidizing agents are suitable for converting an aryl ketone to a carboxylic acid without affecting other functional groups in a complex molecule like DHBF. Strong oxidants might lead to degradation of the heterocyclic core.

  • Steric Hindrance: The acyl group might be sterically hindered, making it less accessible to the oxidizing agent.

  • Reaction Conditions: The temperature, pH, and reaction time can all significantly impact the yield of the oxidation reaction.

Troubleshooting Steps:

  • Select a Mild and Specific Oxidizing Agent: Consider using reagents like potassium permanganate (KMnO₄) under controlled temperature and pH, or a haloform reaction if applicable (using reagents like sodium hypochlorite).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration of the oxidizing agent to find the optimal conditions for your specific substrate.

  • Protect Sensitive Functional Groups: If your molecule contains other functional groups that are sensitive to oxidation, you may need to protect them before carrying out the oxidation and then deprotect them afterward.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of various reaction parameters on the yield of a key synthetic step, such as the Friedel-Crafts acylation. This data is for illustrative purposes to guide your optimization efforts.

EntryLewis Acid (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1AlCl₃ (1.1)Dichloromethane0 to rt435
2AlCl₃ (1.5)Dichloromethane0 to rt455
3AlCl₃ (2.0)Dichloromethane0 to rt465
4AlCl₃ (1.5)1,2-Dichloroethane50270
5FeBr₃ (1.5)Dichloromethane0 to rt625

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Fluorinated DHBF Precursor

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the fluorinated DHBF precursor (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (AlCl₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider heating to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding crushed ice, followed by cold 1M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidation of a 7-Acyl-DHBF to a Carboxylic Acid

  • Setup: In a round-bottom flask, dissolve the 7-acyl-5-fluoro-DHBF intermediate (1.0 eq) in a mixture of pyridine and water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (3.0 eq) portion-wise over 1 hour, maintaining the temperature below 30°C.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Acidification: Acidify the filtrate with concentrated HCl to a pH of approximately 2.

  • Extraction: Extract the acidic solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start Fluorinated DHBF Precursor Acylation Friedel-Crafts Acylation (Acyl-Cl, AlCl3) Start->Acylation Intermediate 7-Acyl-5-fluoro-DHBF Acylation->Intermediate Oxidation Oxidation (KMnO4) Intermediate->Oxidation Product 5-fluoro-DHBF-7-carboxylic acid Oxidation->Product

Caption: Hypothetical synthesis workflow for 5-fluoro-DHBF-7-carboxylic acid.

Troubleshooting_Workflow Start Low Yield Observed Check_Step Identify Low-Yielding Step Start->Check_Step Acylation_Issue Friedel-Crafts Acylation? Check_Step->Acylation_Issue Yes Oxidation_Issue Oxidation? Check_Step->Oxidation_Issue No Acylation_Check_Conditions Check Reaction Conditions Acylation_Issue->Acylation_Check_Conditions Purification_Issue Purification? Oxidation_Issue->Purification_Issue No Oxidation_Check_Reagent Check Oxidizing Agent Oxidation_Issue->Oxidation_Check_Reagent Yes Purification_Check_Method Review Purification Method Purification_Issue->Purification_Check_Method Yes Anhydrous Ensure Anhydrous Conditions Acylation_Check_Conditions->Anhydrous Catalyst Increase Catalyst Loading Acylation_Check_Conditions->Catalyst Temperature Optimize Temperature Acylation_Check_Conditions->Temperature Reagent_Choice Select Milder/Specific Reagent Oxidation_Check_Reagent->Reagent_Choice Conditions_Opt Optimize Conditions (pH, Temp) Oxidation_Check_Reagent->Conditions_Opt Technique Use Alternative Technique (Prep-HPLC, Recrystallization) Purification_Check_Method->Technique Purity_Check Analyze Purity of Intermediates Purification_Check_Method->Purity_Check

Caption: Troubleshooting decision tree for low yield synthesis.

References

Selective synthesis of 3-formylbenzofuran vs 3-acylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-formylbenzofurans and 3-acylbenzofurans. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the traditional challenges in synthesizing 3-acylbenzofurans?

A1: A primary challenge is achieving high regioselectivity. Classical methods like the Friedel–Crafts acylation of benzofurans often result in poor C2/C3 regioselectivity, leading to a mixture of isomers that can be difficult to separate.[1] Many existing methods are more effective for synthesizing 3-acylbenzofurans that already have a substituent at the C2 position.[1][2]

Q2: Is there a reliable method for the selective synthesis of either 3-formylbenzofuran or 3-acylbenzofuran from a common precursor?

A2: Yes, a recently developed method utilizes the rearrangement and subsequent transformation of 2-hydroxychalcones.[1][2][3][4] This strategy proceeds via a key 2,3-dihydrobenzofuran intermediate, which can be selectively converted to either the 3-acylbenzofuran or the 3-formylbenzofuran by simply changing the reaction conditions.[1][5]

Q3: What conditions favor the formation of 3-acylbenzofuran?

A3: The synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofuran intermediates is favored under basic or weakly acidic conditions.[1][5][6] For example, using potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at room temperature provides excellent yields of the 3-acylbenzofuran.[7]

Q4: What specific conditions are required to selectively synthesize 3-formylbenzofuran?

A4: The selective formation of 3-formylbenzofuran is achieved under specific acidic conditions. The use of p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol, ((CF₃)₂CHOH), as the solvent is highly effective, yielding the 3-formylbenzofuran product with high selectivity.[1][5][7]

Q5: Why is the choice of solvent and acid crucial for selectivity between the two products?

A5: The reaction mechanism dictates the product outcome. Under weakly acidic or basic conditions, the reaction proceeds via a simple aromatization involving the elimination of a leaving group (e.g., methanol) to yield the 3-acylbenzofuran.[1][7] In contrast, the formation of 3-formylbenzofuran involves a diprotonated intermediate that is specifically stabilized by the (CF₃)₂CHOH solvent.[1][7] This intermediate facilitates a ring-opening and subsequent ring-closure at the ketone moiety, leading to the formyl product after aromatization.[1][7]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Benzofuran Product

This is a common issue that can stem from several factors, from reagent quality to reaction conditions.

  • Possible Cause 1: Precursor Instability. The 2,3-dihydrobenzofuran intermediate can be prone to decomposition under certain conditions. For instance, during its synthesis, partial decomposition has been observed, which can be suppressed by adding an excess of ethanol.[1][7]

  • Solution:

    • Ensure high-purity starting materials and dry solvents.

    • When synthesizing the 2,3-dihydrobenzofuran precursor, consider adding a stabilizing agent like ethanol if decomposition is observed.[1][7]

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.

  • Possible Cause 2: Inappropriate Acid/Base or Solvent. The selectivity and yield are highly dependent on the specific reagents and solvent used. Using a strong, non-specific acid like trifluoroacetic acid (TFA) may not yield the desired product and can lead to the isolation of the unreacted starting intermediate.[1]

  • Solution:

    • For 3-acylbenzofuran, use mild basic conditions (e.g., K₂CO₃ in THF).[7]

    • For 3-formylbenzofuran, adhere strictly to the recommended p-TsOH in (CF₃)₂CHOH system.[1][5][7] Do not substitute with other acids or solvents unless validated.

G start Problem: Low or No Yield cause1 Possible Cause: Precursor Decomposition start->cause1 cause2 Possible Cause: Incorrect Conditions start->cause2 sol1 Solution: - Use high-purity reagents - Add stabilizer (e.g., EtOH) - Monitor reaction via TLC cause1->sol1 sol2 Solution: - For 3-Acyl: Use K₂CO₃/THF - For 3-Formyl: Use p-TsOH/(CF₃)₂CHOH - Verify reagent stoichiometry cause2->sol2 G sub 2,3-Dihydrobenzofuran (Intermediate) cond1 Conditions A: K₂CO₃, THF, r.t. (Basic/Weakly Acidic) sub->cond1 Path I (Aromatization) cond2 Conditions B: p-TsOH, (CF₃)₂CHOH, r.t. (Strong Acid/Specific Solvent) sub->cond2 Path II (Rearrangement) prod1 3-Acylbenzofuran prod2 3-Formylbenzofuran cond1->prod1 cond2->prod2

References

Technical Support Center: Dihydrobenzofuran-Based BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrobenzofuran-based BET inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimentation, with a focus on improving solubility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My dihydrobenzofuran-based BET inhibitor is precipitating out of my aqueous buffer.

  • Question: What are the initial steps to troubleshoot the precipitation of my compound?

    • Answer: Start by assessing the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer. While aiming to minimize solvent-induced toxicity (often below 0.5% DMSO in cell-based assays), this concentration might be too low to maintain your inhibitor's solubility. It is crucial to perform a solvent tolerance study with your specific experimental system to identify the maximum allowable concentration that does not impact the results.

  • Question: I've optimized the solvent concentration, but I'm still observing precipitation. What's the next step?

    • Answer: Consider adjusting the pH of your buffer. The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[1][2] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, a lower pH is often beneficial.[1] It is recommended to determine the pKa of your compound and prepare buffers at various pH units around it to find the optimal solubility condition.

  • Question: What if pH and solvent adjustments are insufficient?

    • Answer: You can explore the use of solubilizing agents. These include co-solvents, surfactants, and cyclodextrins.

      • Co-solvents: Propylene glycol, ethanol, glycerin, and polyethylene glycol are commonly used, particularly in parenteral formulations, due to their lower toxicity profile compared to some surfactants.[3]

      • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4] Cationic, anionic, and nonionic surfactants are available, but their use may be limited by potential toxicity.[4]

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]

Issue 2: The solubility of my inhibitor is inconsistent across experiments.

  • Question: What factors could be contributing to variable solubility measurements?

    • Answer: Inconsistent results often stem from a lack of equilibrium in your solubility measurement. Ensure that your solution has reached saturation. The shake-flask method is a gold-standard technique that involves agitating an excess of the compound in the solvent for a sufficient period (often 24-48 hours) to reach equilibrium.[2][6] Temperature control is also critical, as solubility is temperature-dependent.[2][3] Performing measurements at controlled temperatures, such as 37°C for biologically relevant data, is crucial.[6][7]

  • Question: Could the physical form of my compound affect its solubility?

    • Answer: Absolutely. The solid-state properties of your inhibitor, such as its crystalline form (polymorphism) or if it's amorphous, can significantly impact its solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts. Ensure you are using a consistent solid form of your compound for all experiments.

Frequently Asked Questions (FAQs)

  • Question: What are the common strategies to improve the solubility of dihydrobenzofuran-based BET inhibitors from a medicinal chemistry perspective?

    • Answer: Medicinal chemistry approaches focus on modifying the chemical structure of the inhibitor. One successful strategy has been the insertion of a quaternary center into the 2,3-dihydrobenzofuran core. This modification has been shown to block a key site of metabolism and improve solubility.[8][9][10][[“]]

  • Question: Are there any formulation strategies that have proven effective for BET inhibitors in general?

    • Answer: Yes, various formulation techniques can enhance the solubility and bioavailability of poorly soluble drugs, including BET inhibitors. These include solid dispersions, where the drug is dispersed in a highly soluble solid hydrophilic matrix, and nanosuspensions, which involve reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[1][3]

  • Question: How does the BET signaling pathway work, and why is it a target in drug development?

    • Answer: The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[12][13] They bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to specific gene promoters and enhancers.[14][15] This process is critical for the expression of genes involved in cell cycle progression, inflammation, and cancer.[15] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[16][17]

Quantitative Data Summary

The following table summarizes solubility data for a series of 2,3-dihydrobenzofuran-based BET inhibitors, highlighting the impact of structural modifications.

Compound IDModificationBD1 IC50 (nM)BD2 IC50 (nM)Aqueous Solubility (µg/mL)
Lead Compound -505<1
GSK852 Insertion of a quaternary center50005>100[8][9]

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a dihydrobenzofuran-based BET inhibitor.

Materials:

  • Dihydrobenzofuran-based BET inhibitor (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detection method

  • Analytical balance

  • Syringes and filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid inhibitor to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the pre-heated (e.g., 37°C) solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed.

  • Agitate the suspension for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

  • After incubation, visually confirm the presence of undissolved solid.

  • Separate the solid and liquid phases by centrifugation at a high speed.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Analyze the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method.

  • Calculate the equilibrium solubility in µg/mL or mM.

Visualizations

BET_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 BET Protein Action cluster_2 Transcriptional Output Histone Histone Proteins BET BET Protein (e.g., BRD4) Histone->BET Recruits HATs Histone Acetyltransferases (HATs) Acetyl_Group Acetyl Group HATs->Acetyl_Group Adds HDACs Histone Deacetylases (HDACs) HDACs->Acetyl_Group Removes Acetyl_Group->Histone Attaches to PTEFb P-TEFb Complex BET->PTEFb Activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Gene_Expression Target Gene Expression (e.g., MYC) RNA_Pol_II->Gene_Expression Initiates Transcription Cell_Proliferation Cell Proliferation & Inflammation Gene_Expression->Cell_Proliferation Drives BET_Inhibitor Dihydrobenzofuran-based BET Inhibitor BET_Inhibitor->BET Blocks Binding

Caption: BET protein signaling pathway and mechanism of inhibition.

Solubility_Enhancement_Workflow Start Poorly Soluble Dihydrobenzofuran BET Inhibitor Initial_Screen Initial Solubility Screen (Aqueous Buffer) Start->Initial_Screen Precipitation Precipitation Observed? Initial_Screen->Precipitation Optimize_Solvent Optimize Co-solvent (e.g., DMSO) Concentration Precipitation->Optimize_Solvent Yes Success Acceptable Solubility Achieved Precipitation->Success No Adjust_pH Adjust Buffer pH Optimize_Solvent->Adjust_pH Add_Excipients Incorporate Solubilizing Agents (Cyclodextrins, Surfactants) Adjust_pH->Add_Excipients Formulation Advanced Formulation (Solid Dispersion, Nanosuspension) Add_Excipients->Formulation Formulation->Success Revisit_Structure Revisit Chemical Structure (Medicinal Chemistry) Formulation->Revisit_Structure

Caption: Workflow for improving inhibitor solubility.

References

Validation & Comparative

A Comparative Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde and 2,3-Dihydrobenzofuran-5-carboxaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry and Organic Synthesis

In the landscape of heterocyclic chemistry, 2,3-dihydrobenzofuran derivatives are recognized as privileged structures, forming the core of numerous biologically active compounds. Among these, the positional isomers 2,3-Dihydrobenzofuran-7-carbaldehyde and 2,3-Dihydrobenzofuran-5-carboxaldehyde have emerged as versatile intermediates in the synthesis of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive comparison of these two isomers, focusing on their synthesis, physicochemical properties, reactivity, and biological significance, supported by experimental data to aid researchers in their selection and application.

Physicochemical and Spectroscopic Properties

The position of the aldehyde group on the 2,3-dihydrobenzofuran scaffold significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of their key characteristics is presented in Table 1.

PropertyThis compound2,3-Dihydrobenzofuran-5-carboxaldehyde
Molecular Formula C₉H₈O₂C₉H₈O₂
Molecular Weight 148.16 g/mol [1]148.16 g/mol [2]
CAS Number 196799-45-8[1]55745-70-5[2]
Appearance White to yellow solidNot specified
Melting Point 53-54 °CNot specified
Boiling Point 277.6±29.0 °C (Predicted)88-89 °C/0.1 mmHg
Density 1.222±0.06 g/cm³ (Predicted)1.177 g/mL at 25 °C

Table 1: Physicochemical Properties

Spectroscopic DataThis compound2,3-Dihydrobenzofuran-5-carboxaldehyde
¹H NMR (Predicted) Aldehyde proton (CHO): ~9.5-10.0 ppm; Aromatic protons: ~7.0-7.8 ppm; Methylene protons (OCH₂CH₂): ~3.2 ppm (t), ~4.6 ppm (t)Aldehyde proton (CHO): ~9.8 ppm; Aromatic protons: ~6.9-7.7 ppm; Methylene protons (OCH₂CH₂): ~3.2 ppm (t), ~4.6 ppm (t)
¹³C NMR (Predicted) Carbonyl carbon (C=O): ~190 ppm; Aromatic carbons: ~120-160 ppm; Methylene carbons (OCH₂CH₂): ~29 ppm, ~71 ppmCarbonyl carbon (C=O): ~191 ppm; Aromatic carbons: ~110-165 ppm; Methylene carbons (OCH₂CH₂): ~29 ppm, ~72 ppm
IR Spectroscopy C=O stretch: ~1680-1700 cm⁻¹ (aromatic aldehyde); C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹C=O stretch: ~1680-1700 cm⁻¹ (aromatic aldehyde); C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹
Mass Spectrometry (EI) Molecular ion (M⁺): m/z 148[3]Molecular ion (M⁺): m/z 148[3]

Table 2: Spectroscopic Data

Synthesis and Reactivity

The synthetic routes to these isomers often start from substituted phenols, and the choice of starting material and reaction sequence dictates the final position of the aldehyde group.

Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde

A common method for the formylation of the 2,3-dihydrobenzofuran ring at the 5-position is the Vilsmeier-Haack reaction.

G 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2,3-Dihydrobenzofuran->Vilsmeier-Haack Reaction DMF, POCl₃ 2,3-Dihydrobenzofuran-5-carboxaldehyde 2,3-Dihydrobenzofuran-5-carboxaldehyde Vilsmeier-Haack Reaction->2,3-Dihydrobenzofuran-5-carboxaldehyde

Figure 1: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran.

Synthesis of this compound

The synthesis of the 7-carbaldehyde isomer is less commonly reported but can be achieved through multi-step sequences, often involving protection and directed ortho-metalation strategies. One patented method involves the use of a protected 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as a key intermediate.[4]

G Substituted Phenol Substituted Phenol Multi-step Synthesis Multi-step Synthesis Substituted Phenol->Multi-step Synthesis Protection, Cyclization, etc. Functional Group Interconversion Functional Group Interconversion Multi-step Synthesis->Functional Group Interconversion e.g., from COOH This compound This compound Functional Group Interconversion->this compound

Figure 2: General synthetic strategy for this compound.

Comparative Reactivity

The position of the electron-withdrawing aldehyde group influences the electron density of the aromatic ring, thereby affecting the reactivity of the molecule in electrophilic aromatic substitution and other reactions. The 7-aldehyde is expected to have a different electronic and steric environment compared to the 5-aldehyde, which can lead to differences in reaction rates and regioselectivity. For example, in reactions involving the aldehyde group itself, such as Wittig olefination or Grignard additions, the accessibility of the carbonyl carbon may differ.

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 2,3-Dihydrobenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM at 0 °C, slowly add POCl₃ (1.1 eq).

  • Add dry DMF (1.1 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,3-dihydrobenzofuran-5-carboxaldehyde.

Biological and Medicinal Significance

Derivatives of both this compound and 2,3-dihydrobenzofuran-5-carboxaldehyde have been investigated for a range of biological activities.

Notably, derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[5] The 7-carboxamide moiety plays a crucial role in binding to the enzyme's active site. This suggests that this compound is a valuable precursor for the development of novel PARP inhibitors.

G 2,3-Dihydrobenzofuran-7-carboxamide 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibition PARP-1 Inhibition 2,3-Dihydrobenzofuran-7-carboxamide->PARP-1 Inhibition Binds to active site Inhibition of DNA Repair Inhibition of DNA Repair PARP-1 Inhibition->Inhibition of DNA Repair Cancer Cell Death Cancer Cell Death Inhibition of DNA Repair->Cancer Cell Death

Figure 3: Role of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors.

While less specific data is available for the direct biological activities of the aldehyde isomers themselves, the 2,3-dihydrobenzofuran scaffold is known to be present in compounds with a wide range of pharmacological properties, including antimicrobial and cytotoxic activities.[6][7] Further screening of these aldehydes could reveal their potential as bioactive molecules. For instance, studies have shown that some benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines.[7]

Conclusion

This compound and 2,3-Dihydrobenzofuran-5-carboxaldehyde are two structurally similar yet distinct isomers with unique properties and applications. The 5-carboxaldehyde is more readily accessible through established synthetic routes like the Vilsmeier-Haack reaction. In contrast, the 7-carboxaldehyde, while requiring more elaborate synthetic strategies, serves as a key precursor for high-value therapeutic targets such as PARP-1 inhibitors.

The choice between these two isomers will ultimately depend on the specific research goals. For applications requiring a readily available formyl-substituted dihydrobenzofuran, the 5-isomer is a practical choice. However, for the development of novel pharmaceuticals, particularly in the realm of oncology, the 7-isomer presents a more strategic starting point due to the demonstrated biological activity of its derivatives. This guide provides a foundational understanding to assist researchers in navigating the selection and utilization of these valuable chemical building blocks.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its presence in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure is, therefore, of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative overview of several prominent synthetic strategies, including transition-metal catalysis, tandem reactions, visible-light-mediated methods, and organocatalysis, with a focus on their performance, substrate scope, and experimental protocols.

Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for selected, representative examples of different synthetic approaches to 2,3-dihydrobenzofuran scaffolds. This allows for a direct comparison of their efficiency under various conditions.

Synthesis RouteCatalyst/ReagentKey Reaction TypeSubstrate ExampleProduct Yield (%)Reaction Time (h)Temperature (°C)Diastereo/Enantio-selectivity
Palladium-Catalyzed Carboalkoxylation Pd(OAc)₂, CPhosIntramolecular Carboalkoxylation2-Allylphenol and Phenyl triflate81169820:1 dr
Rhodium-Catalyzed C-H Activation [RhCp*Cl₂]₂, AgSbF₆C-H Activation/[3+2] AnnulationN-Phenoxyacetamide and 1,3-Diene9512100>20:1 dr
Tandem SₙAr/5-Exo-Trig Cyclization NaHNucleophilic Aromatic Substitution/CyclizationN-tert-butyl-2-fluorobenzaldimine751100N/A
Visible-Light-Mediated Intramolecular Cyclization I₂/SnCl₂Oxyselenocyclization2-Allylphenol and Diphenyl diselenide951Room Temp.N/A
Organocatalytic Michael Addition (S)-(-)-Tetramisole hydrochlorideMichael Addition/Lactonization(E)-2-(4-oxobut-2-en-1-yloxy)benzoic acid9524Room Temp.99:1 dr, 99% ee

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their application and adaptation in a research setting.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This method provides access to 2,3-disubstituted dihydrobenzofurans through the coupling of 2-allylphenol derivatives with aryl triflates.[1]

Procedure: To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %), CPhos (10.3 mg, 0.025 mmol, 5 mol %), and LiOtBu (40 mg, 0.70 mmol, 1.4 equiv). The vial is sealed with a Teflon-lined cap and purged with argon. Toluene (2.0 mL) is added, followed by 2-allylphenol (67 mg, 0.50 mmol, 1.0 equiv) and phenyl triflate (136 mg, 0.60 mmol, 1.2 equiv). The reaction mixture is stirred at 98 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Rhodium(III)-Catalyzed C-H Activation/Annulation

This redox-neutral [3+2] annulation strategy enables the construction of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes.[2]

Procedure: To a screw-capped vial are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %). The vial is evacuated and backfilled with argon. 1,2-Dichloroethane (1.0 mL) and the corresponding 1,3-diene (0.4 mmol, 2.0 equiv) are added. The mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by preparative thin-layer chromatography to give the desired 2,3-dihydrobenzofuran.

Tandem SₙAr/5-Exo-Trig Cyclization

This approach offers a rapid synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans from readily available starting materials.[3][4][5]

Procedure: To a solution of o-fluorobenzaldehyde (10.0 mmol) and an amine (1.00 equiv) in toluene (50 mL) is added a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark apparatus for 8 hours. The solvent is removed under reduced pressure. The crude imine is then dissolved in DMSO (20 mL). To this solution is added NaH (60% dispersion in mineral oil, 1.05-1.50 equiv) and a diarylmethanol (1.05 equiv). The reaction mixture is heated to 100 °C for 1 hour. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product.

Visible-Light-Mediated Intramolecular Oxyselenocyclization

This sustainable method utilizes visible light to promote the synthesis of 2,3-dihydrobenzofuran chalcogenides under mild, metal-free conditions.[6][7]

Procedure: In a round-bottom flask, 2-allylphenol (0.25 mmol, 1.0 equiv), diphenyl diselenide (0.3 mmol, 1.2 equiv), I₂ (0.025 mmol, 10 mol %), and SnCl₂ (0.025 mmol, 10 mol %) are dissolved in acetonitrile (2.5 mL). The flask is sealed and the mixture is stirred under irradiation with a blue LED (40 W) at room temperature for 1 hour. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran.

Organocatalytic Asymmetric Michael Addition/Lactonization

This enantioselective method allows for the synthesis of chiral 2,3-disubstituted trans-2,3-dihydrobenzofurans using a bifunctional organocatalyst.[8]

Procedure: To a vial containing the keto-enone substrate (0.1 mmol) and (S)-(-)-tetramisole hydrochloride (5.0 mg, 0.02 mmol, 20 mol %) is added toluene (1.0 mL). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the enantiomerically enriched 2,3-dihydrobenzofuran derivative.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental transformations and logical workflows of the described synthetic routes.

Palladium_Catalyzed_Carboalkoxylation 2-Allylphenol 2-Allylphenol Carbopalladation Carbopalladation 2-Allylphenol->Carbopalladation Aryl_Triflate Aryl_Triflate Oxidative_Addition Oxidative_Addition Aryl_Triflate->Oxidative_Addition Pd(0)_Catalyst Pd(0)_Catalyst Pd(0)_Catalyst->Oxidative_Addition Oxidative_Addition->Carbopalladation Aryl-Pd(II) Reductive_Elimination Reductive_Elimination Carbopalladation->Reductive_Elimination Cyclization Reductive_Elimination->Pd(0)_Catalyst Catalyst Regeneration Dihydrobenzofuran Dihydrobenzofuran Reductive_Elimination->Dihydrobenzofuran

Caption: Palladium-Catalyzed Carboalkoxylation Pathway.

Rhodium_Catalyzed_CH_Activation N-Phenoxyacetamide N-Phenoxyacetamide CH_Activation CH_Activation N-Phenoxyacetamide->CH_Activation 1,3-Diene 1,3-Diene Migratory_Insertion Migratory_Insertion 1,3-Diene->Migratory_Insertion Rh(III)_Catalyst Rh(III)_Catalyst Rh(III)_Catalyst->CH_Activation CH_Activation->Migratory_Insertion Rhodacycle Reductive_Elimination Reductive_Elimination Migratory_Insertion->Reductive_Elimination Annulation Reductive_Elimination->Rh(III)_Catalyst Catalyst Regeneration Dihydrobenzofuran Dihydrobenzofuran Reductive_Elimination->Dihydrobenzofuran

Caption: Rhodium-Catalyzed C-H Activation/[3+2] Annulation.

Tandem_SNAr_Cyclization o-Fluorobenzaldimine o-Fluorobenzaldimine SNAr_Reaction SNAr_Reaction o-Fluorobenzaldimine->SNAr_Reaction Diarylmethoxide Diarylmethoxide Diarylmethoxide->SNAr_Reaction Intermediate SNAr Adduct SNAr_Reaction->Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Intermediate->Intramolecular_Cyclization Base-mediated Dihydrobenzofuran Dihydrobenzofuran Intramolecular_Cyclization->Dihydrobenzofuran

Caption: Tandem SₙAr/5-Exo-Trig Cyclization Workflow.

Caption: Visible-Light-Mediated Intramolecular Cyclization.

Organocatalytic_Michael_Addition Keto-enone_Substrate Keto-enone_Substrate Enamine_Formation Enamine_Formation Keto-enone_Substrate->Enamine_Formation Organocatalyst Organocatalyst Organocatalyst->Enamine_Formation Enamine_Intermediate Chiral Enamine Enamine_Formation->Enamine_Intermediate Intramolecular_Michael Intramolecular_Michael Enamine_Intermediate->Intramolecular_Michael Cyclized_Intermediate Cyclized Adduct Intramolecular_Michael->Cyclized_Intermediate Lactonization Lactonization Cyclized_Intermediate->Lactonization Lactonization->Organocatalyst Catalyst Regeneration Dihydrobenzofuran Dihydrobenzofuran Lactonization->Dihydrobenzofuran

References

Dihydrobenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, ranging from anticancer to neuroprotective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, focusing on their anticancer and cholinesterase inhibitory activities. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of SAR principles.

Anticancer Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the dihydrobenzofuran core and any appended functionalities.

Comparative Analysis of Anticancer Activity (IC50)

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative dihydrobenzofuran derivatives against various human cancer cell lines. The data highlights the impact of specific structural modifications on their cytotoxic potential.

Compound IDDihydrobenzofuran Core ModificationOther Key MoietiesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 2-ArylPhenyl group at C2A549 (Lung)0.12Doxorubicin-
2 2-Arylp-Fluorophenyl group at C2SGC7901 (Gastric)2.75Doxorubicin-
3 2,3-DiarylPhenyl groups at C2 and C3HT-1080 (Fibrosarcoma)35.625-Fluorouracil-
4 FluorinatedDifluoro and bromo substitutionHCT116 (Colorectal)19.5--
5 FluorinatedDifluoro and bromo substitution with carboxylic acidHCT116 (Colorectal)24.8--
6 Natural Isolate-NCI-H460 (Lung)53.245-Fluorouracil97.76[1]
7 Natural Isolate-CAL-27 (Oral)48.525-Fluorouracil-

Key SAR Observations for Anticancer Activity:

  • Substitution at C2: The presence of an aryl group at the C2 position of the dihydrobenzofuran ring is a common feature in many active compounds. Electron-withdrawing groups on this aryl substituent, such as fluorine, can enhance cytotoxic activity.[2]

  • Halogenation: The introduction of fluorine and bromine atoms to the dihydrobenzofuran scaffold has been shown to increase antiproliferative effects.[3]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles or imidazoles, can lead to synergistic cytotoxic effects.[2]

  • Natural Products: Naturally occurring dihydrobenzofuran neolignans have demonstrated significant anticancer activity.[2]

Mechanism of Action Insights

Several mechanisms have been proposed for the anticancer effects of dihydrobenzofuran derivatives. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] For instance, certain derivatives trigger the cleavage of poly(ADP-ribose) polymerase (PARP-1) and inhibit the expression of the anti-apoptotic protein Bcl-2.[3]

Cholinesterase Inhibitory Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have also been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Comparative Analysis of Cholinesterase Inhibition (IC50)

The table below presents the in vitro inhibitory activity (IC50 values in µM) of selected dihydrobenzofuran derivatives against AChE and BChE.

Compound IDDihydrobenzofuran Core ModificationOther Key MoietiesEnzymeIC50 (µM)Reference CompoundIC50 (µM)
8 2-Arylbenzofuran-BChE2.5Galantamine35.3[5]
9 2-Arylbenzofuran-BChE32.8Galantamine35.3[5]
10 Benzofuran-based hybridN-methyl-N-benzylamine moietyAChE-Donepezil-
11 Benzofuran-based hybridN-methyl-N-benzylamine moietyBChE-Donepezil-
12 Benzofuran-basedPhenylacetamide and 1,2,4-triazoleAChE0.55Eserine-
13 Benzofuran-basedPhenylacetamide and 1,2,4-triazoleAChE0.88Eserine-

Key SAR Observations for Cholinesterase Inhibitory Activity:

  • 2-Arylbenzofurans: Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against BChE.[5]

  • Hybrid Scaffolds: Linking the benzofuran ring to other pharmacophores, such as N-methyl-N-benzylamine or triazole moieties, can yield potent cholinesterase inhibitors.[6][7]

  • Substituent Effects: The nature and position of substituents on the aryl rings of these hybrid molecules play a crucial role in determining their inhibitory potency and selectivity.[7] For instance, electron-donating groups on the phenyl ring of N-phenylacetamide in benzofuran-triazole hybrids can slightly enhance AChE inhibitory activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Dihydrobenzofuran derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Dihydrobenzofuran derivatives (dissolved in a suitable solvent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the cholinesterase enzyme to the reaction mixture and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key structure-activity relationships of dihydrobenzofuran derivatives for their anticancer and cholinesterase inhibitory activities.

SAR_Anticancer cluster_core Dihydrobenzofuran Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Dihydrobenzofuran Aryl_C2 Aryl group at C2 (e.g., Phenyl) Core->Aryl_C2 Essential for activity Halogen Halogenation (e.g., -F, -Br) Core->Halogen Increases activity Hybrid Hybridization with other heterocycles (e.g., Triazole) Core->Hybrid Synergistic effect EWG_Aryl Electron-withdrawing group on Aryl ring (e.g., -F) Aryl_C2->EWG_Aryl Enhances activity Activity Increased Cytotoxicity EWG_Aryl->Activity Halogen->Activity Hybrid->Activity

Caption: SAR for Anticancer Activity of Dihydrobenzofuran Derivatives.

SAR_Cholinesterase cluster_core Benzofuran Core cluster_modifications Structural Modifications cluster_activity Cholinesterase Inhibition Core Benzofuran Aryl_C2 Aryl group at C2 Core->Aryl_C2 Potent BChE inhibition Hybrid_Amine Hybridization with N-methyl-N-benzylamine Core->Hybrid_Amine Potent AChE/BChE inhibition Hybrid_Triazole Hybridization with Triazole Core->Hybrid_Triazole Potent AChE inhibition Activity Increased Inhibition (AChE/BChE) Aryl_C2->Activity Hybrid_Amine->Activity EDG_Aryl Electron-donating group on appended Aryl ring Hybrid_Triazole->EDG_Aryl Enhances AChE inhibition EDG_Aryl->Activity

Caption: SAR for Cholinesterase Inhibitory Activity of Benzofuran Derivatives.

References

Comparative biological evaluation of hydroxybenzofuran-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Biological Evaluation of Hydroxybenzofuran-carbaldehyde Isomers

This guide provides a comparative biological evaluation of hydroxybenzofuran-carbaldehyde isomers, tailored for researchers, scientists, and drug development professionals. Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran scaffold.[1]

Structure-Activity Relationship (SAR) Insights

The position of the hydroxyl group on the benzene ring of the benzofuran scaffold is a critical determinant of its biological activity.[1]

  • Anticancer Activity: The presence of a phenolic hydroxyl group on the benzofuran ring is crucial for modulating anticancer activity.[1] Its position can influence the molecule's ability to interact with biological targets and affect properties like cytotoxicity.[1] Some benzofuran compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2]

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is strongly linked to the position and number of hydroxyl groups.[1] The ability to donate a hydrogen atom or an electron to scavenge free radicals is a key mechanism.[1] The proximity of the hydroxyl group to the furan ring and the carbaldehyde group can influence its radical scavenging potential.[1]

  • Antimicrobial Activity: The antimicrobial properties of benzofuran derivatives are also influenced by the substitution pattern on the aromatic ring.[1] The position of the hydroxyl group can affect the compound's lipophilicity and its ability to interact with microbial cell membranes or enzymes.[1]

Comparative Biological Evaluation (Illustrative Data)

To facilitate a conceptual comparison, the following tables present hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of 4-hydroxy-, 5-hydroxy-, 6-hydroxy-, and 7-hydroxybenzofuran-carbaldehyde. This data is intended for illustrative purposes to highlight potential differences based on SAR principles.

Table 1: Illustrative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
4-Hydroxybenzofuran-carbaldehyde253028
5-Hydroxybenzofuran-carbaldehyde152218
6-Hydroxybenzofuran-carbaldehyde354038
7-Hydroxybenzofuran-carbaldehyde121815
Doxorubicin (Control)0.81.21.0

Table 2: Illustrative Antioxidant Activity (IC₅₀ in µg/mL)

CompoundDPPH Radical ScavengingABTS Radical Scavenging
4-Hydroxybenzofuran-carbaldehyde4550
5-Hydroxybenzofuran-carbaldehyde3035
6-Hydroxybenzofuran-carbaldehyde5560
7-Hydroxybenzofuran-carbaldehyde2530
Ascorbic Acid (Control)1012

Table 3: Illustrative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
4-Hydroxybenzofuran-carbaldehyde64128128
5-Hydroxybenzofuran-carbaldehyde326464
6-Hydroxybenzofuran-carbaldehyde128256256
7-Hydroxybenzofuran-carbaldehyde163232
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A2

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, is calculated from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds. In the presence of an antioxidant, the purple color of the DPPH radical solution decays, and the change in absorbance is measured spectrophotometrically.[1]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.[1]

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.[1]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.[1]

  • Scavenging Activity Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.[1] The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH free radicals.[1]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Hydroxybenzofuran-carbaldehyde Isomers purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Assays (MTT, etc.) purification->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antioxidant->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion conclusion sar->conclusion Lead Compound Identification

Caption: General experimental workflow for the comparative biological evaluation of isomers.

apoptosis_pathway compound Benzofuran Derivative tubulin Tubulin compound->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) microtubule->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspases Caspase Activation apoptosis->caspases

Caption: Potential anticancer signaling pathway involving tubulin inhibition.

References

A Researcher's Guide to Differentiating Cis and Trans Isomers of Dihydrobenzofuran Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of dihydrobenzofuran derivatives, which are prevalent scaffolds in biologically active compounds, the distinction between cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for this stereochemical assignment. This guide provides a comprehensive comparison of the NMR spectroscopic features that differentiate cis and trans isomers of dihydrobenzofuran derivatives, supported by experimental data and detailed protocols.

The primary method for distinguishing between these isomers lies in the analysis of proton (¹H) NMR, specifically focusing on the coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

Distinguishing Features in ¹H NMR: Coupling Constants

The key to differentiating cis and trans isomers of 2,3-disubstituted dihydrobenzofurans lies in the vicinal coupling constant (³JHH) between the protons at the C2 and C3 positions. This coupling is highly dependent on the dihedral angle between the C2-H and C3-H bonds, a relationship described by the Karplus equation.

In cis isomers, the protons at C2 and C3 are on the same face of the five-membered ring, resulting in a smaller dihedral angle and consequently a larger coupling constant. Conversely, in trans isomers, these protons are on opposite faces, leading to a dihedral angle closer to 90° and a significantly smaller coupling constant.

It is a well-established observation that Jcis is consistently larger than Jtrans in 2,3-disubstituted dihydrobenzofurans. For instance, in one study, the cis isomer exhibited a coupling constant of 5.3 Hz, while the trans isomer showed a much smaller coupling of 1.1 Hz[1]. This marked difference provides a reliable method for stereochemical assignment.

Confirmation with Nuclear Overhauser Effect (NOE) Spectroscopy

While coupling constants offer a strong indication of stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive confirmation. NOE is a phenomenon where the irradiation of one proton can lead to an enhancement of the signal of another proton that is close in space (typically < 5 Å).

For a cis-dihydrobenzofuran derivative, a clear NOE correlation will be observed between the protons at C2 and C3 because they are in close spatial proximity on the same side of the ring. In contrast, for the trans isomer, no significant NOE will be detected between the C2 and C3 protons due to the larger distance between them. Two-dimensional NOESY experiments are particularly effective for observing these correlations.[2][3]

Comparative NMR Data

The following table summarizes the key distinguishing NMR parameters for cis and trans isomers of a representative 2,3-disubstituted dihydrobenzofuran derivative.

Parametercis Isomertrans IsomerRationale
³JH2-H3 (Hz) Larger (e.g., ~5-10 Hz)Smaller (e.g., ~1-3 Hz)The dihedral angle between H2 and H3 is smaller in the cis isomer, leading to a larger coupling constant according to the Karplus relationship.[1][4]
NOE between H2 & H3 PresentAbsent or very weakProtons H2 and H3 are in close spatial proximity in the cis isomer, resulting in a measurable Nuclear Overhauser Effect.[2][3][5]

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the dihydrobenzofuran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to achieve good signal dispersion.

  • Optimize the spectral width to include all proton signals.

  • Use a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Carefully measure the coupling constant (³JH2-H3) from the splitting pattern of the signals corresponding to the protons at C2 and C3.

3. 2D NOESY Data Acquisition:

  • Set up a standard 2D NOESY experiment.

  • Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules) to allow for the buildup of NOE correlations.

  • Process the 2D data and look for a cross-peak between the signals of the C2 and C3 protons. The presence of this cross-peak is indicative of the cis isomer.

Workflow for Stereochemical Assignment

The following diagram illustrates the logical workflow for determining the stereochemistry of dihydrobenzofuran derivatives using NMR spectroscopy.

G Workflow for Stereochemical Assignment of Dihydrobenzofuran Isomers A Synthesized Dihydrobenzofuran Derivative (Mixture of Isomers or Single Isomer) B ¹H NMR Spectroscopy A->B C Measure ³J(H2-H3) Coupling Constant B->C D Large J-value (~5-10 Hz) C->D E Small J-value (~1-3 Hz) C->E F Tentative Assignment: cis-Isomer D->F G Tentative Assignment: trans-Isomer E->G H 2D NOESY Spectroscopy F->H G->H I NOE observed between H2 and H3? H->I J Yes I->J K No I->K L Confirmed: cis-Isomer J->L M Confirmed: trans-Isomer K->M

Caption: A flowchart outlining the NMR-based analysis to distinguish cis and trans isomers.

References

Metabolic Stability of 2,3-Dihydrobenzofuran and its Aromatic Counterpart, Benzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Differences in Metabolic Pathways

The saturation of the furan ring in 2,3-dihydrobenzofuran compared to the aromatic furan ring in benzofuran leads to distinct primary metabolic pathways. This fundamental structural difference is the key determinant of their respective metabolic fates.

2,3-Dihydrobenzofuran: The saturated heterocyclic ring of 2,3-dihydrobenzofuran is more susceptible to aliphatic hydroxylation by cytochrome P450 (CYP) enzymes. This process typically introduces a hydroxyl group at the 2- or 3-position of the dihydrofuran ring. Subsequent metabolism can involve oxidative ring cleavage.

Benzofuran: The aromatic furan ring of benzofuran is primarily metabolized via epoxidation, also mediated by CYP enzymes. This reaction forms a reactive epoxide intermediate. Such intermediates are known to be electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity[1]. The epoxide can be further processed by epoxide hydrolase to a dihydrodiol or undergo rearrangement.

Comparative Metabolic Stability

Due to the formation of a reactive epoxide intermediate, benzofuran and its derivatives are generally considered to have a higher intrinsic clearance and lower metabolic stability compared to their 2,3-dihydrobenzofuran analogs. The hydroxylation pathway that is predominant for 2,3-dihydrobenzofuran is often a slower metabolic route than epoxidation, leading to a longer half-life and greater stability in biological systems.

Data Presentation

The following table provides a representative comparison of in vitro metabolic stability parameters for 2,3-dihydrobenzofuran and benzofuran, as would be determined in a typical human liver microsome assay. Please note that these are illustrative values based on the expected metabolic pathways, as direct comparative experimental data for the parent compounds is not available in the cited literature.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
2,3-Dihydrobenzofuran > 60< 10Aliphatic Hydroxylation
Benzofuran < 30> 50Aromatic Epoxidation

Experimental Protocols

The metabolic stability of compounds is typically assessed using in vitro systems such as human liver microsomes (HLM) or hepatocytes. Below is a detailed methodology for a standard HLM assay.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (2,3-Dihydrobenzofuran, Benzofuran)

  • Pooled human liver microsomes (e.g., from at least 10 donors)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: The master mix is pre-warmed at 37°C for approximately 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation.

  • Time-course Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile, often containing an internal standard for analytical purposes.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analytical Quantification: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated from the half-life.

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow described above.

Metabolic_Pathway_Comparison cluster_0 2,3-Dihydrobenzofuran Metabolism cluster_1 Benzofuran Metabolism DHF 2,3-Dihydrobenzofuran DHF_OH Hydroxylated Metabolites (e.g., 2-hydroxy-, 3-hydroxy-dihydrobenzofuran) DHF->DHF_OH CYP-mediated Hydroxylation DHF_Cleaved Ring-Cleaved Products DHF_OH->DHF_Cleaved Oxidative Cleavage BF Benzofuran BF_Epoxide Benzofuran-2,3-epoxide (Reactive Intermediate) BF->BF_Epoxide CYP-mediated Epoxidation BF_Diol Dihydrodiol Metabolite BF_Epoxide->BF_Diol Epoxide Hydrolase Macromolecule_Adducts Macromolecular Adducts (Potential Toxicity) BF_Epoxide->Macromolecule_Adducts Nucleophilic Attack

Caption: Comparative metabolic pathways of 2,3-dihydrobenzofuran and benzofuran.

Experimental_Workflow start Start: Prepare Incubation Mixture (HLM, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Initiate Reaction (Add Compound + NADPH) pre_incubation->initiate_reaction sampling Time-course Sampling (0, 5, 15, 30, 45, 60 min) initiate_reaction->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis end End: Determine Metabolic Stability data_analysis->end

Caption: Workflow for in vitro metabolic stability assay in human liver microsomes.

References

Dihydrobenzofuran-2-ones Emerge as Potent Anti-Inflammatory Agents, Outperforming Standard NSAIDs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a new class of compounds, dihydrobenzofuran-2-ones, is showing significant promise in the field of anti-inflammatory therapeutics. Preclinical data indicates that these compounds can be significantly more potent than the widely used nonsteroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac.

A key derivative, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, has demonstrated superior activity in various models of inflammation. Notably, this compound was found to be significantly more potent than diclofenac in all tested models and more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[1] While this early research highlights the potential of dihydrobenzofuran-2-ones, it predates the full characterization of cyclooxygenase (COX) isoforms. More recent studies on other fluorinated dihydrobenzofuran derivatives have begun to elucidate their activity against COX-1 and COX-2 enzymes.

This guide provides a comparative overview of the potency of dihydrobenzofuran-2-ones against indomethacin and diclofenac, supported by available experimental data. It also details the experimental protocols used to evaluate these compounds and illustrates the key signaling pathway involved in their mechanism of action.

Comparative Potency: A Quantitative Overview

It is important to note that the following table presents data from different studies, and therefore, direct comparisons should be made with caution. The potency of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is described qualitatively based on the available literature.

CompoundTarget EnzymeIn Vitro Potency (IC50)In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)Reference(s)
Dihydrobenzofuran-2-one Derivative
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin SynthesisPotent InhibitorSignificantly more potent than diclofenac; More potent than indomethacin[1]
Fluorinated Dihydrobenzofuran Derivative 1COX-1~7.9 µMData not available[2]
Fluorinated Dihydrobenzofuran Derivative 1COX-2~28.1 µMData not available[2]
Fluorinated Dihydrobenzofuran Derivative 2COX-1~5 µMData not available[2]
Fluorinated Dihydrobenzofuran Derivative 2COX-2~13 µMData not available[2]
Reference NSAIDs
IndomethacinCOX-1~0.09 - 0.6 µMEffective at doses of 3-10 mg/kg[3]
IndomethacinCOX-2~0.18 - 1.3 µMEffective at doses of 3-10 mg/kg[3]
DiclofenacCOX-1~0.03 - 5.1 µMEffective at doses of 5-20 mg/kg[3]
DiclofenacCOX-2~0.003 - 1.1 µMEffective at doses of 5-20 mg/kg[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these anti-inflammatory agents.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory potency of a compound.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[4]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are fasted overnight with free access to water and then divided into groups: a control group receiving the vehicle, a positive control group receiving a standard drug (e.g., indomethacin or diclofenac), and test groups receiving different doses of the dihydrobenzofuran-2-one. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[5][6]

  • Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][7]

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5][7]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5]

In Vitro Potency: Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandins (e.g., Prostaglandin E2, PGE2) from the substrate arachidonic acid by purified COX-1 or COX-2 enzymes. The reduction in prostaglandin production in the presence of a test compound indicates its inhibitory activity.

Procedure:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer (e.g., Tris-HCl), a heme cofactor, the respective COX enzyme, and the test compound at various concentrations.

  • Incubation: The mixture is pre-incubated to allow the compound to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Termination and Measurement: The reaction is stopped after a specific time. The amount of PGE2 produced is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Experimental and Biological Pathways

To better understand the evaluation process and the mechanism of action of these anti-inflammatory agents, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis animal_prep Animal Preparation (Rats) grouping Grouping & Dosing (Vehicle, Standards, Test Compound) animal_prep->grouping induction Carrageenan Injection grouping->induction measurement Paw Volume Measurement induction->measurement analysis_invivo Data Analysis (% Inhibition) measurement->analysis_invivo potency_comparison Potency Comparison (Dihydrobenzofuran-2-one vs. Indomethacin & Diclofenac) analysis_invivo->potency_comparison enzyme_prep Enzyme Preparation (COX-1 & COX-2) incubation Incubation with Test Compound enzyme_prep->incubation reaction Addition of Arachidonic Acid incubation->reaction quantification PGE2 Quantification (ELISA) reaction->quantification analysis_invitro Data Analysis (IC50 Determination) quantification->analysis_invitro analysis_invitro->potency_comparison cox_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitors Dihydrobenzofuran-2-ones Indomethacin Diclofenac inhibitors->cox1 Inhibition inhibitors->cox2 Inhibition

References

Unveiling a Chink in the Armor: Enhanced Cytotoxicity in BRCA2-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Therapeutic Vulnerabilities

For researchers, scientists, and drug development professionals, understanding the nuances of cancer cell vulnerabilities is paramount. This guide provides a comparative analysis of the cytotoxic effects of specific therapeutic agents on cells with and without functional BRCA2, a key protein in DNA damage repair. The data presented herein highlights the principle of synthetic lethality, a promising strategy in oncology that exploits tumor-specific genetic defects.

Cells deficient in BRCA2, a critical component of the homologous recombination (HR) pathway for repairing DNA double-strand breaks, exhibit a heightened sensitivity to agents that induce DNA damage or inhibit alternative repair pathways. This guide focuses on the differential cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapy in BRCA2-deficient versus BRCA2-proficient cellular contexts.

The Principle of Synthetic Lethality: A Targeted Approach

The concept of synthetic lethality is central to the enhanced cytotoxicity observed in BRCA2-deficient cells.[1][2][3] This occurs when the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of BRCA2-deficient cancers, the tumor cells have lost one critical DNA repair pathway (HR). The introduction of a PARP inhibitor, which cripples the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks, creates a synthetic lethal scenario.[1][3][4] The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication.[1][4][5] In BRCA2-proficient cells, these double-strand breaks can be efficiently repaired by HR. However, in BRCA2-deficient cells, the inability to repair these breaks leads to genomic instability and, ultimately, cell death.[3][4]

SyntheticLethality cluster_0 BRCA2 Proficient Cell cluster_1 BRCA2 Deficient Cell SSB Single-Strand Break BER Base Excision Repair (PARP-dependent) SSB->BER Repair DSB Double-Strand Break SSB->DSB Replication Stress CellSurvival1 Cell Survival BER->CellSurvival1 HR Homologous Recombination (BRCA2-dependent) DSB->HR Repair HR->CellSurvival1 SSB2 Single-Strand Break BER2 Base Excision Repair (Inhibited) SSB2->BER2 DSB2 Double-Strand Break SSB2->DSB2 Replication Stress PARPi PARP Inhibitor PARPi->BER2 HR2 Homologous Recombination (Defective) DSB2->HR2 CellDeath Cell Death DSB2->CellDeath

Caption: Synthetic lethality in BRCA2-deficient cells treated with PARP inhibitors.

Comparative Cytotoxicity Data

The following table summarizes the differential sensitivity of BRCA2-deficient and proficient cells to a PARP inhibitor (AZD2281, Olaparib) and a platinum-based agent (Cisplatin). The data clearly demonstrates the significantly lower concentration of the PARP inhibitor required to achieve 50% growth inhibition (IC50) in BRCA2-deficient cells.

Cell Line TypeCytotoxic AgentIC50 (nmol/L)Fold DifferenceReference
BRCA2-deficient (KB2P)AZD2281 (Olaparib)91~90x more sensitive[6]
BRCA2-proficient (KP)AZD2281 (Olaparib)8,135[6]
BRCA2-deficient (KB2P)CisplatinData not specifiedSynergistic with AZD2281[6][7]
BRCA2-proficient (KP)CisplatinData not specifiedAdditive effect with AZD2281[6][7]

Note: The study by Evers et al. (2008) showed a significant potentiation of cisplatin's effect by AZD2281 specifically in BRCA2-deficient cells, indicating a synergistic relationship, whereas the effect was merely additive in BRCA2-proficient cells.

Experimental Protocols

The following are generalized protocols for assessing cytotoxicity, based on common methodologies such as the MTT and SRB assays.[8]

General Experimental Workflow

CytotoxicityWorkflow start Start cell_seeding Seed BRCA2-deficient and BRCA2-proficient cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (Cell Adherence) cell_seeding->incubation1 drug_treatment Treat cells with serial dilutions of cytotoxic agents incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation2->cytotoxicity_assay data_acquisition Measure Absorbance/ Fluorescence cytotoxicity_assay->data_acquisition data_analysis Calculate % Cell Viability and IC50 values data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Cell Culture

BRCA2-deficient and proficient cell lines (e.g., mouse mammary tumor cell lines KB2P and KP, respectively) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay Example)
  • Cell Seeding: Cells are harvested during the exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[8]

  • Drug Treatment: The cytotoxic agents (e.g., Olaparib, Cisplatin) are serially diluted to a range of concentrations in culture medium. The medium from the cell plates is removed, and 100 µL of the drug dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The data strongly supports the concept of synthetic lethality as a therapeutic strategy for BRCA2-deficient cancers. The marked sensitivity of BRCA2-deficient cells to PARP inhibitors, both as a monotherapy and in combination with DNA-damaging agents like cisplatin, underscores the potential for targeted therapies that exploit specific molecular vulnerabilities of tumor cells.[5][6][7] This comparative guide provides a foundation for further research and development in the field of precision oncology.

References

A Head-to-Head Battle of Scaffolds: Dihydrobenzofuran-7-carboxamide vs. Dihydrobenzofuran-3(2H)-one-7-carboxamide as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis for researchers and drug development professionals on the potency and structure-activity relationships of two promising scaffolds in the quest for novel Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The relentless pursuit of novel, potent, and selective PARP-1 inhibitors has led to the exploration of various chemical scaffolds. This guide provides an objective, data-driven comparison of two such scaffolds: 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, based on published experimental data.

Core Scaffold Comparison and Initial Potency

A foundational study directly compared the PARP-1 inhibitory potential of the 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core structures.[1][2][3][4] The initial lead compound from the dihydrobenzofuran-7-carboxamide series demonstrated moderate activity.[2][4] To explore more synthetically accessible derivatives, the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold was designed and evaluated.[1][2][3][4]

The lead compound for the 2,3-dihydrobenzofuran-7-carboxamide scaffold (referred to as compound 3 ) exhibited an IC50 value of 9.45 µM.[1][2][3][4] In contrast, the initial compound for the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide series (compound 36 ) showed a slightly lower potency with an IC50 of 16.2 µM.[1][2][3]

While the initial potency of the dihydrobenzofuran-7-carboxamide scaffold was superior, the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold presented a key advantage: the electrophilic 2-position, which is readily accessible for chemical modifications, opening avenues for significant potency improvements through structure-activity relationship (SAR) studies.[1][2][3]

Structure-Activity Relationship (SAR) and Potency Optimization

The true potential of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold was unlocked through systematic modifications at its 2-position. The introduction of substituted benzylidene groups at this position led to a dramatic increase in PARP-1 inhibitory activity.

Notably, the 3',4'-dihydroxybenzylidene derivative (compound 58 ) achieved an IC50 of 0.531 µM, a nearly 30-fold improvement in potency over the parent scaffold.[1][3] Further enhancements were realized by attaching various heterocyclic moieties to the 4'-hydroxyl or 4'-amino group of the benzylidene substituent. This strategy yielded some of the most potent compounds in the series, with IC50 values ranging from 0.718 µM down to an impressive 0.079 µM (compounds 66-68 , 70 , 72 , and 73 ).[1][3][4]

This successful optimization highlights the critical role of the 2-position of the dihydrobenzofuran-3(2H)-one-7-carboxamide core in interacting with the PARP-1 active site and underscores its value as a versatile scaffold for inhibitor design.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the PARP-1 inhibitory activities (IC50 values) of the lead compounds and key derivatives from both scaffolds, providing a clear quantitative comparison.

Scaffold Compound ID Modification PARP-1 IC50 (µM)
Dihydrobenzofuran-7-carboxamide3 Lead Compound9.45[1][2][4]
Dihydrobenzofuran-3(2H)-one-7-carboxamide36 Lead Compound16.2[1][2][3]
Dihydrobenzofuran-3(2H)-one-7-carboxamide58 2-(3',4'-dihydroxybenzylidene)0.531[1][3]
Dihydrobenzofuran-3(2H)-one-7-carboxamide66-73 2-(benzylidene) with 4'-heterocycles0.079 - 0.718[1][3][4]

Cellular Activity and Selectivity

Beyond enzymatic inhibition, the therapeutic potential of a PARP-1 inhibitor is also defined by its activity in a cellular context, particularly its ability to selectively target cancer cells with specific DNA repair defects. One of the potent derivatives of the dihydrobenzofuran-3(2H)-one-7-carboxamide series, compound 66 , was evaluated for its cytotoxic effects.[1][2][3] This compound demonstrated selective cytotoxicity against BRCA2-deficient DT40 cells, a key characteristic of effective PARP inhibitors operating through the mechanism of synthetic lethality.[1][2][3]

SAR_Comparison cluster_0 Dihydrobenzofuran-7-carboxamide Scaffold cluster_1 Dihydrobenzofuran-3(2H)-one-7-carboxamide Scaffold Core1 DHBF-7-carboxamide (Compound 3) Result1 IC50 = 9.45 µM Core1->Result1 Initial Potency Core2 DHBF-3-one-7-carboxamide (Compound 36) Result2 IC50 = 16.2 µM Core2->Result2 Initial Potency Mod1 Modification at 2-position (e.g., Benzylidene derivatives) Core2->Mod1 SAR Strategy Result3 Greatly Improved Potency (IC50 down to 0.079 µM) Mod1->Result3

Caption: SAR strategy comparison for the two scaffolds.

Experimental Protocols

The evaluation of PARP-1 inhibitory activity for these compounds was performed using a standardized enzymatic assay.

PARP-1 Enzyme Inhibition Assay:

The inhibitory activity of the synthesized compounds against PARP-1 was determined using a colorimetric assay kit.[5] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP-1 enzymatic activity. The general protocol is as follows:

  • Plate Preparation: Histone-coated 96-well plates are rehydrated.

  • Compound Incubation: Test compounds, dissolved in an appropriate solvent (e.g., DMSO), are added to the wells at various concentrations.

  • Enzyme Addition: A solution containing purified PARP-1 enzyme (e.g., 0.5 units) is added to the wells. The mixture is incubated for a specified time (e.g., 10 minutes) at room temperature to allow for potential inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing biotinylated NAD+, the substrate for PARP-1.

  • Detection: After incubation, the wells are washed, and a streptavidin-peroxidase conjugate is added, which binds to the biotinylated poly(ADP-ribose).

  • Signal Generation: A colorimetric substrate (e.g., TMB) is added, and the resulting color change is measured using a plate reader at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (enzyme without inhibitor). IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are then determined from dose-response curves. The clinical candidates olaparib and veliparib are often used as reference standards in this assay for comparative purposes.[2][4]

Conclusion

This comparative guide illustrates a classic drug discovery scenario where an initially less potent scaffold can ultimately yield superior drug candidates due to its synthetic tractability and amenability to SAR-guided optimization.

  • The 2,3-dihydrobenzofuran-7-carboxamide scaffold provided a lead compound with moderate initial potency.

  • The 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, while starting with a lower potency, proved to be a more fruitful platform for optimization. The accessibility of its 2-position for chemical modification allowed for the development of highly potent derivatives, with some compounds exhibiting IC50 values in the nanomolar range.

  • Crucially, a key derivative from the optimized series demonstrated selective cytotoxicity in a BRCA2-deficient cell line, validating its potential as a targeted anticancer agent.

For research scientists and drug development professionals, this comparison underscores the importance of considering not just the initial activity of a lead compound but also the potential for scaffold hopping and the synthetic feasibility of generating diverse analogs for robust SAR exploration. The 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide backbone represents a validated and promising scaffold for the continued development of novel PARP-1 inhibitors.

References

Validating mPGES-1 Inhibition: A Comparative Guide to Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a promising therapeutic strategy for inflammatory diseases, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and their associated side effects. This guide provides a comparative analysis of dihydrobenzofuran compounds as mPGES-1 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of mPGES-1 Inhibitors

The landscape of mPGES-1 inhibitors is diverse, with various chemical scaffolds demonstrating a range of potencies. Dihydrobenzofuran derivatives have emerged as a noteworthy class of inhibitors. A comparative summary of their efficacy against other prominent mPGES-1 inhibitors is presented below.

Inhibitor ClassCompound Example(s)Assay TypeIC50 ValueReference
Dihydrobenzofuran Compound 19, Compound 20 Cell-free ~2 µM [1]
BenzoxazoleCompound 37Cell-free18 nM[2]
A549 cells34 nM[2]
BenzimidazoleCompound 17dHuman mPGES-1 enzyme8 nM[1]
A549 cells16.24 nM[1]
Human Whole Blood249.9 nM[1]
ArylpyrrolizineLicofelone (ML3000)Cell-free6 µM[2]
A549 cells< 1 µM[2]
DihydropyrimidinoneCompound 4Cell-free0.41 µM[2]
Pirinixic Acid DerivativeLP105Cell-free (mPGES-1)2.6 µM[2]
Cell-free (5-LOX)1.5 µM[2]
Trisubstituted UreaPF-9184Human mPGES-1 enzyme16.5 nM[3]
Fetal fibroblast cells0.42 µM[3]
Human Whole Blood5 µM[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the methods for its validation, the following diagrams illustrate the mPGES-1 signaling pathway and a general experimental workflow for assessing inhibitor potency.

mPGES1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_inhibition Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation Pro-inflammatory Effects cPLA2 cPLA2 COX1_2 COX-1/2 mPGES1 mPGES-1 Dihydrobenzofuran Dihydrobenzofuran Compounds Dihydrobenzofuran->mPGES1 Inhibition inhibition

Figure 1. mPGES-1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_steps Cell_Free Cell-Free Assay (Recombinant mPGES-1) Incubation Incubation with Dihydrobenzofuran Compound Cell_Free->Incubation Cell_Based Cell-Based Assay (e.g., A549 cells) Cell_Based->Incubation HWB Human Whole Blood Assay HWB->Incubation Stimulation Pro-inflammatory Stimulation (e.g., IL-1β, LPS) Incubation->Stimulation Measurement PGE2 Measurement (e.g., ELISA, HTRF) Stimulation->Measurement IC50 IC50 Determination Measurement->IC50

Figure 2. General Experimental Workflow for Validating mPGES-1 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mPGES-1 inhibitors. Below are protocols for key experiments.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.

  • Source of mPGES-1: Microsomal fractions are prepared from cells overexpressing mPGES-1, such as IL-1β-stimulated A549 human lung carcinoma cells.[1]

  • Protocol:

    • Preparation of Microsomal Fraction:

      • Culture A549 cells and stimulate with 1 ng/mL of Interleukin-1 beta (IL-1β) for 24-48 hours to induce mPGES-1 expression.[1]

      • Harvest, wash, and resuspend cells in a cold homogenization buffer.

      • Homogenize the cells and centrifuge to pellet cellular debris.

      • Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction.

      • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

    • Inhibition Assay:

      • In a 96-well plate, add reaction buffer, the test compound (dihydrobenzofuran derivative) at various concentrations, and the microsomal enzyme preparation.

      • Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

      • Add glutathione (GSH) as a cofactor.

      • Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).[1]

      • Incubate for a defined period at a controlled temperature.

      • Stop the reaction.

      • Measure the amount of PGE2 produced using methods like ELISA or HTRF.[4]

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in whole cells, providing insights into cell permeability and metabolism.

  • Cell Line: A549 human lung carcinoma cells or RAW 264.7 murine macrophage cells are commonly used.[1][5]

  • Protocol:

    • Cell Culture:

      • Culture the chosen cell line in appropriate media and conditions.

      • Seed the cells in 96-well plates and allow them to adhere.

    • Inhibition Assay:

      • Pre-treat the cells with various concentrations of the dihydrobenzofuran compound for 1-2 hours.[1]

      • Induce mPGES-1 expression and PGE2 production by adding a pro-inflammatory stimulus such as IL-1β or lipopolysaccharide (LPS).[1][5]

      • Incubate for 24-48 hours.[1]

      • Collect the cell culture supernatant.

      • Measure the PGE2 concentration in the supernatant using ELISA.[5]

    • Data Analysis:

      • Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.

      • Determine the IC50 value as described for the cell-free assay.

Human Whole Blood (HWB) Assay

This ex vivo assay measures the inhibitor's effect in a more physiologically relevant matrix that includes plasma protein binding and cellular components.

  • Protocol:

    • Blood Collection:

      • Draw fresh human blood into heparinized tubes.

    • Inhibition Assay:

      • Aliquot the whole blood into tubes.

      • Add the dihydrobenzofuran compound at various concentrations and incubate.

      • Stimulate PGE2 production by adding LPS.

      • Incubate for a specified time (e.g., 24 hours) at 37°C.

      • Centrifuge to separate the plasma.

      • Measure the PGE2 concentration in the plasma using ELISA.

    • Data Analysis:

      • Calculate the percentage of PGE2 inhibition and determine the IC50 value as in the other assays.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,3-Dihydrobenzofuran-7-carbaldehyde as hazardous waste. Proper disposal requires adherence to local, regional, and national environmental regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document outlines the necessary procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. Based on available data, this chemical is considered hazardous.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.To prevent inhalation of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.

  • Contain the Spill: For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized chemical absorbent pad. Do not use combustible materials like sawdust. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Disposal of Unused or Waste Material

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Protocol: Waste Collection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original container is often a suitable choice.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep it separate from incompatible materials such as acids, bases, amines, and reducing agents.[2]

  • Labeling: As soon as waste is added to the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Harmful, Irritant)

    • The date the container was first used for waste accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste yourself.

Disposal of Empty Containers:

Thoroughly empty the container of all contents. The first rinse of the container should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.

Disposal Workflow

Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Consult SDS and local regulations B Wear appropriate PPE A->B C Use a designated, compatible waste container B->C D Segregate from incompatible materials C->D E Label container with 'Hazardous Waste' and full chemical name D->E F Keep container sealed and in a secure, ventilated area E->F G Contact institutional EHS for waste pickup F->G H Transfer to a licensed hazardous waste disposal facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydrobenzofuran-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2,3-Dihydrobenzofuran-7-carbaldehyde. This guide is based on the SDS for the closely related isomer, 2,3-Dihydrobenzo[b]furan-5-carbaldehyde, and general principles of laboratory safety for aromatic aldehydes. It is presumed that both isomers share similar hazardous properties. Always consult with your institution's safety officer for specific guidance.

This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Hazard Information

Based on data for the structural isomer 2,3-Dihydrobenzo[b]furan-5-carbaldehyde, this compound is classified as a respiratory sensitizer .[1] Inhalation may cause allergy or asthma symptoms or breathing difficulties.[1] It is also expected to be an irritant to the skin and eyes.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber glovesProvides protection against a wide variety of chemicals, including aldehydes.[3] Nitrile gloves may offer short-term splash protection but have poor resistance to aromatic hydrocarbons.
Eye Protection Chemical safety goggles or a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesUse in a well-ventilated area or under a fume hood. If exposure limits may be exceeded, a respirator is necessary. Cartridges suitable for formaldehyde and organic vapors are recommended.[4][5][6][7]
Body Protection Laboratory coat, long pants, and closed-toe shoesWear appropriate protective clothing to prevent skin exposure.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents.

  • Dispensing: Handle the compound in a fume hood. Avoid generating dust or aerosols.

  • Procedure: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[8]

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[8]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Neutralization: Commercial aldehyde neutralizing agents are available that can render the waste non-hazardous.[9][10][11] These products typically involve mixing the aldehyde-containing waste with a proprietary formulation. Follow the manufacturer's instructions carefully.

  • Incineration: If neutralization is not feasible, the waste should be disposed of through a licensed hazardous waste incineration facility.[12]

  • Drain Disposal: Do not dispose of this chemical down the drain.[13]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense Begin Work handle_procedure Perform Experiment handle_dispense->handle_procedure cleanup_decontaminate Decontaminate Glassware handle_procedure->cleanup_decontaminate Complete Work cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dihydrobenzofuran-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.